Product packaging for 2-Nitroazobenzene(Cat. No.:CAS No. 37790-23-1)

2-Nitroazobenzene

Cat. No.: B8693682
CAS No.: 37790-23-1
M. Wt: 227.22 g/mol
InChI Key: DSZOTMKIKJOOPG-UHFFFAOYSA-N
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Description

2-Nitroazobenzene is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O2 B8693682 2-Nitroazobenzene CAS No. 37790-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37790-23-1

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

(2-nitrophenyl)-phenyldiazene

InChI

InChI=1S/C12H9N3O2/c16-15(17)12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-9H

InChI Key

DSZOTMKIKJOOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

2-Nitroazobenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-Nitroazobenzene, a key molecule in the development of photoresponsive materials and a versatile synthetic intermediate.

Core Chemical Identity and Structure

This compound, with the IUPAC name (E)-(2-nitrophenyl)(phenyl)diazene, is an aromatic azo compound. Its structure features a diazene bridge (-N=N-) connecting a phenyl group and a 2-nitrophenyl group. The presence of the ortho-nitro group significantly influences its electronic properties, photochemical behavior, and reactivity.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
IUPAC Name (2-nitrophenyl)-phenyldiazene[1]
Synonyms o-nitroazobenzene, (2-nitrophenyl)phenyldiazene[1]
CAS Number 37790-23-1[1][2]
Molecular Formula C₁₂H₉N₃O₂[1]
Molecular Weight 227.22 g/mol [1]
InChI Key DSZOTMKIKJOOPG-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Properties

Quantitative physical data such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly available databases.[1] However, its spectroscopic properties can be predicted based on its constituent functional groups.

Table 2: Summary of Physicochemical and Spectroscopic Properties

PropertyDescription / Expected ValuesCitation
Physical State Expected to be a crystalline solid.
Solubility Expected to be soluble in common organic solvents and insoluble in water.
UV-Vis Spectroscopy Used to monitor the reversible trans ⇌ cis photoisomerization by observing changes in absorption bands.[2] Azo compounds typically exhibit strong π-π* transitions and weaker n-π* transitions.[3]
IR Spectroscopy Expected to show strong characteristic peaks for the nitro group (asymmetric stretch: 1550-1475 cm⁻¹, symmetric stretch: 1360-1290 cm⁻¹) and bands for aromatic C-H and C=C bonds.[2][4]
¹H & ¹³C NMR Spectra would show signals in the aromatic region (approx. 7.0-8.5 ppm for ¹H). The protons and carbons on the nitrophenyl ring are expected to be further downfield due to the electron-withdrawing effect of the NO₂ group.[5]

Synthesis and Experimental Protocols

The most common and established method for synthesizing this compound is through a diazotization-azo coupling reaction.[2] This involves the conversion of 2-nitroaniline into a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich aromatic partner like benzene.

This protocol is a representative procedure based on established methods for diazotization and azo coupling reactions.

Materials:

  • 2-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Benzene

  • Sodium Hydroxide (NaOH)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization of 2-Nitroaniline:

    • In a beaker, dissolve a specific molar amount of 2-nitroaniline in a solution of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess). Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting solution for an additional 15-20 minutes at 0-5 °C to ensure the complete formation of the 2-nitrobenzenediazonium chloride salt. The solution should be used immediately in the next step.

  • Azo Coupling:

    • In a separate reaction vessel, prepare a solution of benzene in an appropriate solvent system. To facilitate the reaction with the water-soluble diazonium salt, a basic aqueous solution (e.g., NaOH solution) is typically used to activate the coupling partner.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the cold benzene solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the progress of the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, isolate the crude this compound product by vacuum filtration.

    • Wash the solid product with cold water to remove any unreacted salts.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

    • Dry the purified crystals under vacuum.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 2-Nitroaniline D 2-Nitrobenzenediazonium Chloride Solution A->D  Reacts with B NaNO2 + HCl (aq) B->D  In presence of C Ice Bath (0-5°C) C->D  Under cold conditions G Crude this compound (Precipitate) D->G  Added slowly to E Benzene E->G  Couples with F NaOH (aq) F->E  Activated by H Filtration & Washing G->H I Recrystallization (Ethanol) H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

Key Reactions and Applications

This compound is a valuable molecule due to its photoresponsive nature and its utility as a synthetic building block.

A defining characteristic of azobenzenes, including the 2-nitro derivative, is their ability to undergo reversible isomerization between the more stable trans (E) isomer and the metastable cis (Z) isomer upon irradiation with light of specific wavelengths. This property is the foundation for its use in molecular switches, optical data storage, and other light-responsive systems.[2]

G trans trans-2-Nitroazobenzene (Thermodynamically Stable) cis cis-2-Nitroazobenzene (Metastable) trans->cis UV Light (e.g., ~365 nm) cis->trans Visible Light (e.g., >400 nm) or Thermal Relaxation

Caption: Reversible photoisomerization of this compound.

The nitro group is a versatile functional handle that can be readily reduced to an amino group (-NH₂) using methods like catalytic hydrogenation or certain electrochemical techniques.[2] The resulting 2-aminoazobenzene is a valuable precursor for synthesizing other complex molecules.

This compound serves as a key substrate in advanced synthetic transformations. For instance, it can undergo a molybdenum-catalyzed deoxygenative heterocyclization. This reaction facilitates the double deoxygenation of the nitro group and subsequent cyclization to form 2-aryl-2H-benzo[d]triazoles, which are important heterocyclic structures in medicinal chemistry and materials science. This method is noted for its tolerance of various functional groups and its scalability.[2]

G start This compound process Deoxygenative Heterocyclization start->process catalyst Molybdenum Catalyst catalyst->process  Catalyzes product 2-Aryl-2H-benzo[d]triazole process->product

Caption: Molybdenum-catalyzed synthesis of benzotriazoles.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard and Precautionary Information

CategoryStatementCitation
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Incompatibilities Strong oxidizing agents.[1]
Decomposition Hazardous decomposition products include carbon oxides and nitrogen oxides upon combustion.[1]

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Nitroazobenzene, a valuable intermediate in the development of various organic compounds. The following sections detail the experimental protocol for its synthesis via diazo coupling, a thorough purification method using recrystallization, and the characterization of the final product.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process: the diazotization of 2-nitroaniline followed by an azo coupling reaction with an appropriate aromatic partner, such as aniline. This method is a cornerstone of classical organic chemistry for the formation of azo compounds.

Experimental Protocol: Diazotization of 2-Nitroaniline and Coupling

This protocol outlines the synthesis of this compound from 2-nitroaniline and aniline.

Materials:

  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Aniline

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

  • Diazotization of 2-Nitroaniline:

    • In a beaker, dissolve a specific molar quantity of 2-nitroaniline in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve an equimolar amount of aniline in a solution of hydrochloric acid and water.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the aniline solution with vigorous stirring.

    • Add a saturated solution of sodium acetate to adjust the pH and facilitate the coupling reaction. A colored precipitate of this compound should form.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Work-up:

    • Collect the crude this compound precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts and acids.

    • Allow the crude product to air dry.

Purification of this compound

Recrystallization is an effective technique for purifying the crude this compound. This process relies on the principle that the solubility of the compound increases significantly with temperature, allowing for the separation of impurities.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of azobenzene derivatives. The optimal ratio should be determined experimentally to maximize recovery.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

    • For maximum yield, further cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

    • Dry the purified this compound crystals, for instance, by air drying or in a desiccator.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₉N₃O₂
Molecular Weight 227.22 g/mol
Melting Point Data not available in search results
Appearance Typically a colored crystalline solid
¹H NMR (CDCl₃, ppm) Specific shifts not available
¹³C NMR (CDCl₃, ppm) Specific shifts not available
Purity (Post-Recrystallization) >98% (typical)
Yield (Synthesis) Dependent on specific reaction conditions

Note: Specific melting point and NMR data for this compound were not found in the provided search results. These values should be determined experimentally for the synthesized and purified product.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_and_Purification_of_2_Nitroazobenzene cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (2-Nitroaniline, Aniline, HCl, NaNO₂) Diazotization Diazotization of 2-Nitroaniline Start->Diazotization  Cooling (0-5°C) Coupling Azo Coupling with Aniline Diazotization->Coupling  Addition of Diazonium Salt Crude_Product Crude this compound (Precipitate) Coupling->Crude_Product  Precipitation Dissolution Dissolution in Hot Ethanol Crude_Product->Dissolution Crystallization Cooling and Crystallization Dissolution->Crystallization  Slow Cooling Filtration Vacuum Filtration and Washing Crystallization->Filtration Pure_Product Pure this compound (Crystals) Filtration->Pure_Product Characterization Characterization (Melting Point, NMR) Pure_Product->Characterization

Caption: Workflow for the synthesis and purification of this compound.

This diagram outlines the logical progression from starting materials through the synthesis and purification steps to the final, characterized product. The color-coded nodes and arrows enhance clarity and distinguish between the different stages of the process.

An In-Depth Technical Guide to the Cis-Trans Photoisomerization of 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the cis-trans photoisomerization of 2-Nitroazobenzene, a process of significant interest in the development of molecular switches, smart materials, and photopharmacology. The document details the core principles of isomerization, spectroscopic and photochemical properties, and standardized experimental protocols for studying this phenomenon. It is intended for researchers, scientists, and professionals in drug development who are leveraging the unique properties of azobenzene derivatives.

Introduction

Azobenzene and its derivatives are a cornerstone of photopharmacology and material science, renowned for their ability to function as molecular photoswitches.[1] These molecules can undergo reversible isomerization between two distinct geometric isomers—a thermodynamically stable trans (E) form and a metastable cis (Z) form—upon irradiation with light.[1][2] This transformation induces significant changes in molecular geometry, dipole moment, and absorption spectra, allowing for the remote control of biological systems and material properties.

This compound belongs to a class of substituted azobenzenes where the electronic properties are modulated by functional groups on the phenyl rings. The presence of a strong electron-withdrawing nitro group (–NO₂) in the ortho position places this molecule in the "pseudo-stilbene" category. This substitution pattern is known to significantly influence the molecule's electronic structure, isomerization dynamics, and thermal stability, often leading to faster thermal relaxation from the cis to the trans isomer compared to unsubstituted azobenzene.[3] Furthermore, the ortho-position of the nitro group can induce steric hindrance, forcing the group out of the plane of the phenyl ring and thereby altering the energy of its electronic transitions.[4]

Core Principles of Photoisomerization

The photoswitching behavior of this compound is governed by its ability to absorb photons and channel that energy into a structural change.

2.1. Isomeric States and Electronic Transitions The isomerization process involves two primary electronic transitions:

  • π→π* Transition: A high-intensity absorption band, typically located in the UV-A region (around 320-380 nm for many azobenzenes), which corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[1] Irradiation into this band efficiently triggers the trans-to-cis isomerization.

  • n→π* Transition: A lower-intensity, often symmetry-forbidden transition that occurs at longer wavelengths in the visible spectrum (typically around 440 nm).[1] This transition excites a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. Excitation of this band can induce both trans-to-cis and cis-to-trans isomerization.

Upon isomerization from the planar trans form to the non-planar cis form, the distance between the phenyl rings decreases significantly, from approximately 9.0 Å to 5.5 Å.[5] This geometric change is the basis for its function in molecular-scale devices.

2.2. Isomerization Mechanisms Two primary pathways are proposed for the isomerization process following photoexcitation:

  • Torsional (Rotation): Involves the rotation of a phenyl ring around the N=N double bond, which is weakened in the excited state. Computational studies suggest this is often the preferred mechanism.[1]

  • Inversion: Involves an in-plane movement of one of the phenyl groups through a linear, sp-hybridized transition state.

The operative mechanism can be influenced by the substitution pattern and the surrounding environment (e.g., solvent viscosity and polarity).

2.3. The Photostationary State (PSS) When a solution of an azobenzene derivative is irradiated with a specific wavelength of light, a dynamic equilibrium is established between the forward (trans → cis) and reverse (cis → trans) photo-reactions. This equilibrium mixture is known as the photostationary state (PSS).[6] The composition of the PSS depends on the irradiation wavelength, the absorption coefficients of both isomers at that wavelength, and their respective photoisomerization quantum yields.[6]

Quantitative Data

Precise quantitative data for this compound is not extensively documented in publicly available literature. However, the properties can be inferred from closely related nitro-substituted and push-pull azobenzenes.

Table 1: Spectroscopic Properties of Nitro-Substituted Azobenzenes

IsomerTransitionTypical λmax RangeMolar Extinction Coefficient (ε)Notes
transπ→π320 - 380 nmHighThis is the primary absorption band used to drive trans → cis isomerization.[1]
transn→π~440 nmLowThis forbidden transition appears as a weak shoulder in the visible region.[1]
cisπ→πBlue-shifted (~280 nm)ModerateThe intensity of this band is typically lower than the trans isomer's π→π band.
cisn→π~430 nmModerateThe n→π transition becomes more allowed in the non-planar cis form, leading to a more intense absorption band compared to the trans isomer.

Note: For push-pull systems like 4-diethyl-4'-nitroazobenzene, the π→π* transition is significantly red-shifted into the visible range (~488 nm).[7][8] The exact λmax for this compound may vary based on solvent.

Table 2: Photochemical Properties

ParameterSymbolTypical Value/CharacteristicNotes
trans → cis Quantum YieldΦt→cWavelength-dependentThe quantum yield is a measure of the efficiency of the photoreaction. For azobenzenes, it is highly sensitive to substituents and the environment.
cis → trans Quantum YieldΦc→tWavelength-dependentThe efficiency of the reverse isomerization upon photo-excitation.
Thermal Half-lifet1/2Varies (seconds to hours)Strong electron-withdrawing groups like –NO₂ typically accelerate the rate of thermal cis-to-trans relaxation, resulting in a shorter half-life for the cis isomer.[3]

Experimental Protocols

The study of this compound photoisomerization primarily involves its synthesis followed by spectroscopic analysis to monitor the isomeric transition.

4.1. Synthesis The synthesis of nitroazobenzene compounds is a cornerstone of classical organic chemistry. The typical procedure involves two main steps:[1]

  • Diazotization: An aromatic primary amine, in this case, 2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound (e.g., aniline or phenol) to form the characteristic –N=N– azo linkage.

4.2. Protocol for Monitoring Photoisomerization via UV-Vis Spectroscopy This protocol outlines a standard method for inducing and quantifying the photoisomerization of this compound in solution.

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda 1050).[2][7]

    • An external, collimated light source for irradiation, such as a high-power LED with a specific wavelength (e.g., 365 nm for trans→cis isomerization).[9]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or cyclohexane).

    • Prepare a dilute sample in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of approximately 0.8-1.0 in the π→π* band of the trans isomer to ensure linearity and adequate light penetration.[2]

  • Procedure:

    • Baseline Spectrum: Place the cuvette in the spectrophotometer and record the initial absorption spectrum. In the absence of light, the sample will be predominantly in the thermally stable trans form. This spectrum establishes the λmax and absorbance of the π→π* transition.

    • Irradiation (trans → cis): Remove the cuvette and irradiate it with the 365 nm LED for a defined period (e.g., 20 seconds).[9] Ensure the entire sample volume is illuminated.

    • Spectral Monitoring: Immediately after irradiation, return the cuvette to the spectrophotometer and record the full absorption spectrum. A decrease in the π→π* band (~320-380 nm) and a concurrent increase in the cis isomer's n→π* band (~430 nm) should be observed.

    • Reaching the Photostationary State (PSS): Repeat steps 2 and 3, recording spectra after each irradiation interval, until the absorption spectrum no longer changes. This indicates that the PSS for that wavelength has been reached.

    • Reverse Isomerization (cis → trans): The reverse reaction can be studied in two ways:

      • Photochemical: Irradiate the PSS sample with visible light corresponding to the n→π* absorption band (e.g., >440 nm). This will drive the population back towards the trans isomer.

      • Thermal: Place the PSS sample in the dark at a constant temperature and record spectra at regular time intervals. The recovery of the initial trans spectrum can be used to calculate the kinetics of thermal back-relaxation.

Visualizations

The following diagrams illustrate the key processes involved in the study of this compound photoisomerization.

G cluster_trans trans-2-Nitroazobenzene (E) cluster_cis cis-2-Nitroazobenzene (Z) cluster_excited Excited States trans_ground S₀ excited_s2 S₂ (π,π) trans_ground->excited_s2 UV Light (~365 nm) π→π* cis_ground S₀ cis_ground->trans_ground Thermal Relaxation (Dark) excited_s1 S₁ (n,π) cis_ground->excited_s1 Vis Light (~440 nm) n→π* excited_s1->trans_ground Relaxation excited_s1->cis_ground Isomerization excited_s2->excited_s1 Internal Conversion G arrow arrow prep 1. Sample Preparation (Dissolve this compound in suitable solvent) initial_spec 2. Record Initial Spectrum (Pure trans-isomer) prep->initial_spec irradiate 3. Irradiate Sample (e.g., 365 nm LED) initial_spec->irradiate monitor 4. Monitor Spectral Change (Measure Absorbance) irradiate->monitor pss_check Spectrum Stable? monitor->pss_check pss_check->irradiate No reverse 5. Induce Reverse Isomerization (Visible light or thermal relaxation) pss_check->reverse Yes (PSS Reached) analysis 6. Data Analysis (Calculate PSS composition, Quantum Yields, Kinetics) reverse->analysis

References

Spectroscopic Characterization of 2-Nitroazobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-nitroazobenzene, a key intermediate in various chemical syntheses. The focus is on two primary analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details experimental protocols and presents available data to facilitate research and development involving this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a crucial technique for characterizing the electronic transitions within this compound. The presence of the azo group (-N=N-) and the nitro group (-NO2) attached to the aromatic rings gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the solvent environment and the isomeric state (cis or trans) of the azobenzene moiety.

Expected Absorption Maxima

Azobenzene and its derivatives are well-known for their photoisomerization between the more stable trans isomer and the cis isomer. These two isomers have distinct UV-Vis spectra. Typically, the trans isomer exhibits a strong π-π* transition at a lower wavelength and a weaker n-π* transition at a higher wavelength. The cis isomer generally shows a less intense π-π* transition and a more prominent n-π* transition.

Table 1: Estimated UV-Vis Absorption Maxima for this compound

IsomerTransitionExpected Wavelength Range (nm)Notes
transπ-π320 - 350High-intensity absorption.
transn-π430 - 460Low-intensity, often appears as a shoulder.
cisπ-π~280Generally lower intensity than the trans isomer.
cisn-π430 - 460More pronounced than in the trans isomer.

Note: These are estimated values based on the known behavior of azobenzene derivatives. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of this compound is as follows:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

    • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent. The final concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the prepared sample solution.

    • Record the baseline with the solvent-filled cuvettes in both the sample and reference beams.

    • Replace the solvent cuvette in the sample beam with the sample cuvette and record the absorption spectrum over a suitable wavelength range (e.g., 200 - 600 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom. The chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra allow for unambiguous structure confirmation.

Expected Chemical Shifts

Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not widely published. However, the expected chemical shifts can be estimated based on the analysis of similar structures, such as nitrobenzene and other substituted azobenzenes. The electron-withdrawing nature of the nitro group and the azo bridge will significantly influence the chemical shifts of the aromatic protons and carbons, generally causing them to resonate at a lower field (higher ppm).

Table 2: Estimated ¹H NMR Chemical Shifts for trans-2-Nitroazobenzene in CDCl₃

ProtonEstimated Chemical Shift (δ, ppm)Multiplicity
Protons on the nitro-substituted ring7.5 - 8.3m
Protons on the unsubstituted ring7.4 - 7.9m

Table 3: Estimated ¹³C NMR Chemical Shifts for trans-2-Nitroazobenzene in CDCl₃

CarbonEstimated Chemical Shift (δ, ppm)
C-NO₂ (ipso)148 - 152
C-N=N (ipso, nitro-substituted ring)145 - 149
C-N=N (ipso, unsubstituted ring)152 - 156
Aromatic CH (nitro-substituted ring)123 - 135
Aromatic CH (unsubstituted ring)122 - 132

Note: These are estimated values. The actual chemical shifts can be influenced by solvent effects and the specific isomer present.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The volume of the solvent is typically 0.5 - 0.7 mL.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum. A standard pulse sequence (e.g., zg30) is typically used.

    • Acquire the ¹³C spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain singlets for all carbon signals.

Workflow and Logical Relationships

The characterization of this compound follows a logical workflow, from synthesis to spectroscopic analysis and potential further applications.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_application Further Applications Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis NMR NMR Spectroscopy (1H, 13C) Purification->NMR UVVis_Analysis Determine λmax (π-π* and n-π* transitions) UVVis->UVVis_Analysis NMR_Analysis Assign Chemical Shifts Confirm Structure NMR->NMR_Analysis Application Use in Drug Development, Materials Science, etc. UVVis_Analysis->Application NMR_Analysis->Application

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive quantitative data, it is recommended to perform the described experimental procedures on a purified sample of the compound.

An In-depth Technical Guide on the Photoisomerization of 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Nitroazobenzene Photoisomerization

Like other azobenzene derivatives, this compound undergoes reversible E/Z (or trans/cis) isomerization upon irradiation with light. The thermodynamically more stable E-isomer can be converted to the metastable Z-isomer by UV light, and the reverse process can be induced by visible light or heat. The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed.

The presence and position of substituents on the azobenzene core significantly influence the molecule's spectroscopic properties and isomerization quantum yields. Strong electron-withdrawing groups, such as the nitro group (–NO₂), are known to decrease the activation energy for thermal isomerization.[1] This suggests that Z-2-nitroazobenzene may have a faster thermal relaxation back to the E-isomer compared to unsubstituted azobenzene. The electronic effects of the nitro group also modulate the absorption spectra of the isomers and the kinetics of the photoisomerization process.[2]

Quantitative Data on Photoisomerization Quantum Yield

A comprehensive search of the scientific literature did not yield specific, experimentally determined quantum yields for the E → Z and Z → E photoisomerization of this compound. For unsubstituted azobenzene, the trans → cis quantum yield is typically in the range of 0.11-0.25, while the cis → trans quantum yield is around 0.40-0.44 in various organic solvents upon n→π* excitation.[3] It is generally observed that the quantum yield of azobenzene derivatives is dependent on the excitation wavelength.[1] The introduction of a nitro group, particularly in the ortho position, is expected to influence these values due to steric and electronic effects, but precise figures are not currently documented in the available literature.

Experimental Protocol for Determining Photoisomerization Quantum Yield

The following is a generalized, detailed methodology for the experimental determination of the photoisomerization quantum yield of an azobenzene derivative like this compound. This protocol is based on established methods for similar photoswitchable molecules.[4]

Objective: To determine the quantum yields for the E → Z and Z → E photoisomerization of this compound in a specific solvent at a given excitation wavelength.

Materials and Equipment:

  • This compound (synthesized and purified)

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile, hexane)

  • UV-Vis spectrophotometer

  • Fluorometer (for actinometry)

  • Monochromatic light source (e.g., laser or a lamp with a monochromator)

  • Optical power meter or a chemical actinometer (e.g., potassium ferrioxalate)

  • Quartz cuvettes (1 cm path length)

  • Magnetic stirrer and stir bars

  • Constant temperature cell holder

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a series of dilute solutions from the stock solution, ensuring the absorbance at the excitation wavelength is between 0.1 and 0.2 to minimize inner filter effects.

  • Actinometry (Determination of Photon Flux):

    • The photon flux of the light source at the excitation wavelength must be accurately determined. This can be done using a calibrated photodiode or a chemical actinometer.

    • Using Potassium Ferrioxalate Actinometer:

      • Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄.

      • Irradiate a known volume of the actinometer solution for a specific time.

      • After irradiation, add a solution of 1,10-phenanthroline and a buffer to form the colored Fe(II)-phenanthroline complex.

      • Measure the absorbance of the complex at 510 nm.

      • Calculate the number of Fe²⁺ ions formed, and from the known quantum yield of the actinometer, determine the photon flux of the light source.

  • Photoisomerization Experiment:

    • E → Z Isomerization:

      • Fill a quartz cuvette with a fresh solution of E-2-nitroazobenzene.

      • Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer.

      • Record the initial absorption spectrum (this will be predominantly the E-isomer).

      • Irradiate the solution with the monochromatic light source at a wavelength where the E-isomer absorbs strongly (e.g., in the π→π* transition band).

      • Periodically stop the irradiation and record the full UV-Vis absorption spectrum. Continue this process until a photostationary state (PSS) is reached, where no further significant changes in the spectrum are observed.

    • Z → E Isomerization:

      • To determine the quantum yield for the reverse reaction, first, prepare a solution enriched in the Z-isomer by irradiating a solution of the E-isomer until the PSS is reached.

      • Then, irradiate this solution with light of a wavelength where the Z-isomer absorbs more strongly (e.g., in the n→π* transition band).

      • Monitor the spectral changes as the solution returns towards the initial state or a different PSS.

  • Data Analysis and Quantum Yield Calculation:

    • From the recorded spectra, determine the change in the concentration of the E and Z isomers over time. This requires knowledge of the molar extinction coefficients of both pure isomers at various wavelengths. The molar extinction coefficients can be determined from the spectra of the pure isomers (the E-isomer is generally stable in the dark, and the spectrum of the Z-isomer can often be extrapolated from the photostationary state spectra).

    • The quantum yield (Φ) is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)

    • The initial quantum yield can be determined from the initial rate of isomerization. The number of photons absorbed can be calculated from the photon flux and the absorbance of the solution.

Visualization of Pathways and Workflows

Photoisomerization Mechanism of Azobenzene

The photoisomerization of azobenzene derivatives can proceed through two primary pathways upon excitation: rotation around the central N=N bond or an inversion mechanism involving a change in the CNN bond angle. The following diagram illustrates the general E → Z isomerization pathway.

G E_S0 E-Isomer (S₀) E_S1 E-Isomer (S₁) E_S0->E_S1 hν (UV) Transition_State Twisted Conformation E_S1->Transition_State Rotation/Inversion Z_S0 Z-Isomer (S₀) Transition_State->Z_S0 Relaxation Z_S0->E_S0 hν (Vis) or Δ

Caption: Photoisomerization pathway of azobenzene from the E to the Z isomer.

Experimental Workflow for Quantum Yield Determination

The process of determining the quantum yield of photoisomerization involves a series of well-defined steps, from sample preparation to data analysis.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Sample Prepare this compound Solution Irradiate_Sample Irradiate Sample & Record Spectra Prep_Sample->Irradiate_Sample Prep_Actinometer Prepare Actinometer Solution Determine_Flux Determine Photon Flux (Actinometry) Prep_Actinometer->Determine_Flux Calculate_QY Calculate Quantum Yield Determine_Flux->Calculate_QY Analyze_Spectra Analyze Spectral Changes Irradiate_Sample->Analyze_Spectra Analyze_Spectra->Calculate_QY

Caption: Experimental workflow for determining photoisomerization quantum yield.

Conclusion

This compound is a promising photoswitchable molecule with potential applications in various fields. While the precise quantum yields of its photoisomerization are yet to be definitively reported in the literature, the general principles of azobenzene photochemistry and the detailed experimental protocols provided in this guide offer a solid foundation for researchers. Further experimental investigation is required to quantify the photoisomerization efficiency of this compound and to fully understand the influence of the ortho-nitro substituent on its photochemical properties.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described should be carried out by qualified personnel in a controlled laboratory setting, adhering to all necessary safety precautions.

References

An In-depth Technical Guide on the Thermal Back-Isomerization Kinetics of 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives are a class of photochromic molecules that have garnered significant attention in various scientific fields, including pharmacology and materials science, due to their ability to undergo reversible cis-trans isomerization upon light irradiation. The thermodynamically more stable trans (or E) isomer can be converted to the higher-energy cis (or Z) isomer by UV light. The subsequent return to the trans form can be triggered by visible light or occur thermally in the dark. This thermal back-isomerization is a crucial process to understand and control for applications such as photodynamic therapy, targeted drug delivery, and molecular switches.

This technical guide focuses on the thermal back-isomerization kinetics of a specific derivative, 2-nitroazobenzene. The introduction of a nitro group at the ortho position of one of the phenyl rings significantly influences the electronic properties and steric hindrance around the central azo bond, thereby affecting the isomerization mechanism and kinetics. Understanding these kinetics is paramount for designing and optimizing photoswitchable systems for various applications.

Isomerization Mechanisms

The thermal cis-to-trans isomerization of azobenzenes is generally understood to proceed via one of two primary mechanisms: rotation or inversion.

  • Rotation: This mechanism involves the rotation around the N=N double bond, which necessitates the temporary breaking of the π-bond. This pathway is characterized by a highly polar, twisted transition state. Consequently, the rate of isomerization via the rotational mechanism is highly sensitive to the polarity of the solvent. Polar solvents can stabilize the polar transition state, thereby lowering the activation energy and accelerating the reaction rate.[1][2][3] This mechanism is often favored in "push-pull" azobenzenes, where electron-donating and electron-withdrawing groups are present on the phenyl rings.[1][2][3]

  • Inversion: This mechanism involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp, leading to a linear arrangement of the C-N-N atoms. The π-bond remains intact during this process. The transition state for the inversion mechanism is significantly less polar than that of the rotational mechanism. As a result, the rate of isomerization via inversion is largely independent of solvent polarity.[1][2]

For substituted azobenzenes, including this compound, the operative mechanism can be influenced by a combination of electronic and steric effects of the substituent, as well as the surrounding solvent environment. Quantum chemical calculations on various azobenzene derivatives have shown that for push-pull systems, the mechanism can shift from inversion in nonpolar solvents to rotation in polar solvents.[4]

Quantitative Kinetic Data

A comprehensive search of the scientific literature did not yield specific experimental quantitative data (rate constants, activation energies, and thermodynamic parameters) for the thermal back-isomerization of this compound in various solvents. However, data for closely related substituted nitroazobenzenes, such as 4-anilino-4'-nitroazobenzene, provide valuable insights into the expected kinetic behavior.

For 4-anilino-4'-nitroazobenzene, a "push-pull" system, the rate of thermal cis-to-trans isomerization increases significantly with increasing solvent polarity, which is consistent with a rotational mechanism.[2] The following table summarizes the kinetic and thermodynamic data for the thermal isomerization of 4-anilino-4'-nitroazobenzene in different solvents at 25°C. It is important to note that these values are presented as a reference and may differ for this compound due to the different substitution pattern.

Table 1: Kinetic and Thermodynamic Parameters for the Thermal cis-to-trans Isomerization of 4-Anilino-4'-Nitroazobenzene at 25°C [2]

SolventRelative PolarityRate Constant (k) x 10⁻⁴ (s⁻¹)Activation Energy (Ea) (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
Cyclohexane0.0061.1 ± 0.185 ± 483 ± 4-48 ± 1497 ± 8
Toluene0.0992.3 ± 0.278 ± 376 ± 3-64 ± 1095 ± 6
Benzene0.1113.1 ± 0.375 ± 372 ± 3-73 ± 1094 ± 6
Tetrahydrofuran0.20711.2 ± 0.967 ± 265 ± 2-92 ± 792 ± 4
Acetone0.35535.8 ± 2.860 ± 258 ± 2-109 ± 790 ± 4
3-Pentanol0.45355.1 ± 4.556 ± 254 ± 2-120 ± 789 ± 4

Note: The uncertainties reported are standard errors from replicate measurements.

Experimental Protocols

The study of thermal back-isomerization kinetics of this compound typically involves two key experimental techniques: flash photolysis to induce the initial trans-to-cis isomerization and UV-Vis spectroscopy to monitor the subsequent thermal relaxation back to the trans isomer.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the thermal back-isomerization kinetics of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_photoisomerization Photoisomerization cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis prep Prepare solution of This compound in desired solvent flash Induce trans-to-cis isomerization using a flash of UV light (e.g., flash photolysis) prep->flash uv_vis Monitor the increase in absorbance of the trans-isomer over time using UV-Vis spectroscopy at a fixed wavelength flash->uv_vis kinetics Determine the first-order rate constant (k) from the absorbance vs. time data uv_vis->kinetics thermo Repeat at different temperatures to determine activation energy (Ea) and other thermodynamic parameters (ΔH‡, ΔS‡, ΔG‡) using Arrhenius and Eyring plots kinetics->thermo

A generalized workflow for kinetic analysis.
Detailed Methodologies

1. Flash Photolysis for trans-to-cis Isomerization

Flash photolysis is a technique used to study fast reactions by initiating them with a short, intense pulse of light.[5][6][7]

  • Instrumentation: A flash photolysis setup typically consists of a high-intensity flash lamp (e.g., Xenon lamp) or a pulsed laser as the excitation source, a sample holder (e.g., a quartz cuvette), and a monitoring system, which is often a UV-Vis spectrometer.[5][8]

  • Procedure:

    • A solution of this compound in the desired solvent is prepared. The concentration should be adjusted to have a sufficient absorbance at the excitation wavelength (typically in the UV region for the π-π* transition of the trans isomer).

    • The solution is placed in a quartz cuvette inside the flash photolysis apparatus. Quartz is used for its transparency to UV light.

    • The sample is irradiated with a short pulse of UV light to convert a significant population of the trans-2-nitroazobenzene to the cis isomer.[9]

    • Immediately following the flash, the monitoring of the thermal back-isomerization begins.

2. UV-Vis Spectroscopy for Kinetic Monitoring

UV-Vis spectroscopy is a powerful and common method for monitoring the progress of the cis-to-trans isomerization because the two isomers have distinct absorption spectra.[10] The trans isomer typically has a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region. The cis isomer exhibits a lower intensity π-π* band and a more allowed n-π* transition.

  • Instrumentation: A standard UV-Vis spectrophotometer capable of time-resolved measurements is required. For temperature-dependent studies, a thermostatted cuvette holder is essential.[9]

  • Procedure:

    • After the flash photolysis, the absorbance of the solution is monitored at a wavelength where the trans isomer absorbs strongly, and the cis isomer has minimal absorbance. This wavelength should be determined by acquiring the full UV-Vis spectra of both the pure trans and the photostationary state (a mixture of cis and trans after irradiation).

    • The absorbance is recorded at regular time intervals until it returns to the initial value of the pure trans isomer, indicating the complete conversion of the cis isomer back to the trans form.[9]

    • The data of absorbance versus time is then used to determine the reaction kinetics. The thermal back-isomerization of azobenzenes typically follows first-order kinetics. The rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time (when all cis has converted to trans) and At is the absorbance at time t. The slope of this plot will be -k.[2]

    • To determine the activation energy (Ea) and other thermodynamic parameters, the experiment is repeated at several different temperatures. An Arrhenius plot (ln(k) vs. 1/T) or an Eyring plot (ln(k/T) vs. 1/T) is then constructed.[2]

Isomerization Pathway Diagram

The following diagram illustrates the two competing mechanisms for the thermal cis-to-trans isomerization of this compound.

isomerization_pathways cluster_rotation Rotational Pathway cluster_inversion Inversion Pathway cis cis-2-Nitroazobenzene (Higher Energy) ts_rot Twisted Transition State (Polar) cis->ts_rot Rotation around N=N ts_inv Planar Transition State (Less Polar) cis->ts_inv Inversion at one N atom trans trans-2-Nitroazobenzene (Lower Energy) ts_rot->trans ts_inv->trans

References

An In-Depth Technical Guide to the Solubility of 2-Nitroazobenzene and Its Analogs in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitroazobenzene and related nitro-substituted azobenzene compounds in common organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound, this guide incorporates qualitative data and quantitative data for structurally similar compounds to provide a useful reference for researchers. Furthermore, a detailed experimental protocol for determining the solubility of sparingly soluble organic compounds is presented, along with a visual workflow to guide the experimental process.

Solubility Data of Nitro-Substituted Azobenzenes

CompoundSolventTemperature (°C)SolubilityData Type
4-Nitroazobenzene Water25636.2 µg/L[1][2]Quantitative
4-Nitroazobenzene DichloromethaneNot SpecifiedExcellent SolubilityQualitative
4-Amino-4'-nitroazobenzene MethanolNot SpecifiedComparatively GoodQualitative
4-(4-nitrophenyl)azobenzene-1,3-diol EthanolNot SpecifiedMore SolubleQualitative
4-(4-nitrophenyl)azobenzene-1,3-diol Dimethyl Sulfoxide (DMSO)Not SpecifiedMore SolubleQualitative
3-Nitrobenzoic Acid Methanol25--
3-Nitrobenzoic Acid Ethanol25--
3-Nitrobenzoic Acid Acetonitrile25--
3-Nitrobenzoic Acid Dichloromethane25--
3-Nitrobenzoic Acid Toluene25--
3-Nitrobenzoic Acid Ethyl Acetate25--
3-Nitrobenzaldehyde MethanolNot SpecifiedSolubleQualitative
3-Nitrobenzaldehyde EthanolNot SpecifiedSolubleQualitative
3-Nitrobenzaldehyde n-PropanolNot SpecifiedSolubleQualitative
3-Nitrobenzaldehyde IsopropanolNot SpecifiedSolubleQualitative
3-Nitrobenzaldehyde n-ButanolNot SpecifiedSolubleQualitative
3-Nitrobenzaldehyde AcetoneNot SpecifiedSolubleQualitative
3-Nitrobenzaldehyde TolueneNot SpecifiedSolubleQualitative
3-Nitrobenzaldehyde N,N-Dimethylformamide (DMF)Not SpecifiedSolubleQualitative

Note: The table includes data for related compounds to provide an estimate of the solubility of nitro-substituted aromatic compounds. The original query for this compound did not yield specific quantitative results.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a sparingly soluble organic compound like this compound in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for solubility measurements.

2.1. Materials and Equipment

  • Solute: this compound (or the compound of interest)

  • Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, chloroform, toluene) of high purity.

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Vials with screw caps and PTFE septa

    • Constant temperature water bath or incubator with shaking capabilities

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solute to a vial containing a known volume or mass of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification of Solute Concentration:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely evaporated, reweigh the vial containing the solid residue. The mass of the dissolved solute can then be determined.

    • Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

    • If using the gravimetric method:

      • Solubility ( g/100 mL) = (mass of residue / volume of supernatant) * 100

    • If using an analytical method:

      • Determine the concentration from the calibration curve and express it in the appropriate units.

2.3. Data Reporting

  • Report the average solubility value and the standard deviation from at least three replicate experiments.

  • Clearly state the solvent, temperature, and the analytical method used for quantification.

Visualized Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial shake Shake at Constant Temperature seal_vial->shake settle Allow Excess Solid to Settle shake->settle sample Withdraw & Filter Supernatant settle->sample quantify Quantify Solute Concentration (e.g., HPLC, Gravimetric) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of an organic compound.

This guide provides a foundational understanding of the solubility of this compound and its analogs, equipping researchers with the necessary information and methodologies to conduct further investigations in their specific applications.

References

An In-depth Technical Guide to the Electrochemical Properties of 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 2-Nitroazobenzene, a molecule of interest in various chemical and pharmaceutical research areas. This document details its redox behavior, outlines relevant experimental protocols, and presents a plausible mechanistic pathway for its electrochemical reduction. The information is structured to be a valuable resource for researchers and professionals engaged in studies involving this compound.

Introduction

This compound is an aromatic compound featuring both a nitro group (-NO₂) and an azo bridge (-N=N-). These functional groups are electrochemically active, making the molecule susceptible to a range of reduction and oxidation reactions. Understanding the electrochemical characteristics of this compound is crucial for its application in areas such as organic synthesis, sensor development, and as a potential intermediate in drug discovery. The electrochemical reduction of ortho-nitroazobenzenes, in particular, offers a green and efficient route to synthesize 2-aryl-2H-benzotriazoles and their N-oxides, which are valuable scaffolds in medicinal chemistry.

Electrochemical Behavior of this compound

The electrochemical behavior of this compound is primarily characterized by the reduction of its nitro and azo functionalities. The specific reduction products and their corresponding potentials are highly dependent on the experimental conditions, particularly the pH of the electrolyte solution.

Reductive Pathways

The electrochemical reduction of this compound can proceed through two main pathways, yielding distinct heterocyclic products. This selectivity can often be controlled by the applied potential and the charge passed during electrolysis.

  • Formation of 2-Aryl-2H-benzotriazole N-oxide: This pathway involves a two-electron, two-proton (2e⁻/2H⁺) reduction of the nitro group to a nitroso intermediate, which then undergoes an intramolecular cyclization.

  • Formation of 2-Aryl-2H-benzotriazole: A more extensive reduction involving a four-electron, four-proton (4e⁻/4H⁺) process leads to the formation of the fully cyclized benzotriazole.

Quantitative Electrochemical Data

Precise quantitative data for this compound is not extensively available in the public domain. However, by analogy with similar nitroaromatic and azobenzene compounds, we can estimate the expected redox behavior. The reduction potentials are significantly influenced by the solvent system, supporting electrolyte, and the working electrode material.

The following table summarizes the expected electrochemical parameters for the principal reduction steps of this compound, based on data for related compounds.

Electrochemical Process Number of Electrons (n) Number of Protons (H⁺) Probable Product Estimated Reduction Potential Range (V vs. SCE)
Initial 1e⁻ reduction of nitro group10Nitro radical anion-0.6 to -1.0 (in aprotic media)
Reduction to N-oxide222-Aryl-2H-benzotriazole N-oxideMore positive than the 4e⁻ process
Reduction to Benzotriazole442-Aryl-2H-benzotriazoleMore negative than the 2e⁻ process

Note: The potential ranges are estimates and can vary significantly with experimental conditions. Specific values for this compound should be determined empirically.

Experimental Protocols

This section provides detailed methodologies for key electrochemical experiments used to characterize this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to probe the redox behavior of a compound.

Objective: To determine the reduction and oxidation potentials of this compound and to assess the reversibility of the electron transfer processes.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

  • Working Electrodes: Glassy Carbon Electrode (GCE), Platinum (Pt), or Gold (Au)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire or graphite rod

  • This compound

  • Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), freshly distilled and deoxygenated

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Inert gas (Nitrogen or Argon) for deaeration

Procedure:

  • Preparation of the Analyte Solution: Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used in the experiment.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the deaerated analyte solution.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to a range where no faradaic current is observed (e.g., from 0 V to -2.0 V vs. SCE for reduction).

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

    • Perform measurements at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.

Controlled Potential Electrolysis (Coulometry)

Controlled potential electrolysis is used to determine the number of electrons transferred in a redox reaction and to synthesize products on a preparative scale.

Objective: To determine the number of electrons involved in the reduction of this compound to its products and to synthesize 2-aryl-2H-benzotriazole or its N-oxide.

Materials and Equipment:

  • Potentiostat with coulometry software

  • A divided or undivided electrolysis cell with a large surface area working electrode (e.g., reticulated vitreous carbon, platinum mesh, or a mercury pool)

  • Reference Electrode (SCE or Ag/AgCl)

  • Counter Electrode (Platinum wire or graphite rod) in a separate compartment if a divided cell is used.

  • This compound

  • Solvent and Supporting Electrolyte as in the CV experiment.

Procedure:

  • Determine the Reduction Potential: From the cyclic voltammogram, determine the peak potential of the reduction wave of interest. The electrolysis potential should be set at a value slightly more negative than this peak potential.

  • Prepare the Electrolysis Solution: Prepare a larger volume of the analyte solution (e.g., 50-100 mL) with a known concentration of this compound.

  • Electrolysis:

    • Apply the chosen potential to the working electrode.

    • Stir the solution continuously during the electrolysis to ensure efficient mass transport to the electrode surface.

    • Monitor the current as a function of time. The electrolysis is complete when the current decays to a negligible value (typically <5% of the initial current).

  • Data Analysis: The total charge (Q) passed during the electrolysis is integrated by the software. The number of electrons (n) transferred per molecule can be calculated using Faraday's law: n = Q / (F * moles of substrate) where F is the Faraday constant (96485 C/mol).

  • Product Analysis: After electrolysis, the resulting solution can be analyzed by techniques such as HPLC, GC-MS, or NMR to identify and quantify the products.

Reaction Mechanisms and Pathways

The electrochemical reduction of this compound to form 2-aryl-2H-benzotriazoles is a fascinating process involving intramolecular cyclization. The following diagrams illustrate the proposed mechanisms.

G cluster_start Starting Material cluster_path1 2e⁻/2H⁺ Pathway cluster_path2 Further Reduction This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate +2e⁻, +2H⁺ Cyclized Intermediate 1 Cyclized Intermediate 1 Nitroso Intermediate->Cyclized Intermediate 1 Intramolecular Cyclization 2-Aryl-2H-benzotriazole N-oxide 2-Aryl-2H-benzotriazole N-oxide Cyclized Intermediate 1->2-Aryl-2H-benzotriazole N-oxide -H₂O Hydroxylamine Intermediate Hydroxylamine Intermediate 2-Aryl-2H-benzotriazole N-oxide->Hydroxylamine Intermediate +2e⁻, +2H⁺ Cyclized Intermediate 2 Cyclized Intermediate 2 Hydroxylamine Intermediate->Cyclized Intermediate 2 Intramolecular Cyclization 2-Aryl-2H-benzotriazole 2-Aryl-2H-benzotriazole Cyclized Intermediate 2->2-Aryl-2H-benzotriazole -H₂O G cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_characterization Product Characterization A Prepare Analyte Solution (this compound in Solvent + Electrolyte) B Deaerate Solution (N₂ or Ar Purge) A->B C Prepare Electrodes (Polish Working Electrode) B->C D Cyclic Voltammetry (CV) - Determine Redox Potentials C->D E Controlled Potential Electrolysis - Determine 'n' value - Synthesize Products D->E F Spectroscopic Analysis (NMR, MS, IR) E->F G Chromatographic Analysis (HPLC, GC) E->G

computational modeling of 2-Nitroazobenzene isomerization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Computational Modeling of 2-Nitroazobenzene Isomerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azobenzene and its derivatives are paramount molecular switches, with applications spanning from materials science to photopharmacology. The ability to control their photoisomerization between the trans (E) and cis (Z) forms with light is central to their function. The introduction of substituents, such as a nitro group at the ortho-position (this compound), can significantly alter the molecule's photochemical properties, including its absorption spectrum and isomerization quantum yield. Understanding these properties at a molecular level is crucial for the rational design of new photoswitchable drugs and materials. This technical guide provides a comprehensive overview of the computational methodologies used to model the isomerization of this compound, supplemented by descriptions of experimental validation techniques. Due to a scarcity of published computational data specifically for this compound, this guide utilizes data from unsubstituted azobenzene and other closely related nitro-substituted derivatives to illustrate the principles and expected quantitative outcomes.

The Photoisomerization of Azobenzene

Azobenzene's photochromism is rooted in the reversible isomerization around the central N=N double bond. The thermodynamically more stable trans isomer can be converted to the metastable cis isomer upon irradiation with light of a specific wavelength, typically corresponding to the S0 → S2 (π→π) transition (around 320-350 nm). The reverse cis→trans isomerization can be triggered by light absorption in the S0 → S1 (n→π) band (around 400-450 nm) or occur thermally in the dark[1].

The two primary proposed mechanisms for this photoisomerization are:

  • Rotation: Involving the twisting of the CNNC dihedral angle in an excited state.

  • Inversion: An in-plane movement where one of the nitrogen atoms becomes sp-hybridized, leading to a linear transition state[2][3].

Computational modeling is essential for elucidating the potential energy surfaces of the ground and excited states to determine the dominant isomerization pathway, energy barriers, and reaction dynamics.

Computational Methodologies

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and powerful tool for investigating the excited-state properties of molecules like this compound[4][5]. It offers a balance between computational cost and accuracy for calculating absorption spectra, excited-state energies, and potential energy surfaces.

Typical Computational Protocol

A standard computational workflow for modeling the photoisomerization process is outlined below.

G GS_Opt Geometry Optimization (trans and cis isomers) GS_Freq Frequency Calculation (Confirm minima) GS_Opt->GS_Freq TDDFT_Vert TD-DFT Vertical Excitation Energies (Simulate UV-Vis Spectra) GS_Freq->TDDFT_Vert Optimized Geometries ES_Opt Excited State Geometry Optimization (Locate S1/S2 minima) TDDFT_Vert->ES_Opt PES_Scan Potential Energy Surface Scan (Map isomerization pathway) ES_Opt->PES_Scan CI_Loc Locate Conical Intersections (S1/S0) PES_Scan->CI_Loc Dynamics Non-adiabatic Molecular Dynamics (optional) (Simulate lifetime & QY) CI_Loc->Dynamics

Caption: A typical workflow for the computational modeling of azobenzene isomerization.

Protocol Details:

  • Ground State Geometry Optimization: The molecular structures of both trans and cis isomers are optimized in the ground state (S0). This is typically performed using DFT with a suitable functional and basis set.

    • Functional: Hybrid functionals like B3LYP are common. For better description of charge-transfer states, which can be important in push-pull systems like nitroazobenzenes, range-separated functionals like CAM-B3LYP are often preferred[6].

    • Basis Set: Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets like cc-pVTZ are frequently used[7].

    • Solvent Model: To simulate solution-phase behavior, a Polarizable Continuum Model (PCM) is often employed.

  • Frequency Calculations: These are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).

  • TD-DFT for Vertical Excitations: Using the optimized ground-state geometries, TD-DFT calculations are run to compute the vertical excitation energies and oscillator strengths. These results can be used to simulate the UV-Vis absorption spectrum.

  • Excited State Optimization & PES Scanning: To map the isomerization pathway, the geometry is optimized on the relevant excited-state potential energy surface (e.g., S1). A relaxed scan is then performed along a key coordinate, such as the CNNC dihedral angle (for rotation), to map the energy profile from the trans to the cis form and identify transition states and conical intersections.

The Isomerization Mechanism of Nitro-Substituted Azobenzenes

The photoisomerization of azobenzene derivatives proceeds through a complex interplay of excited states. Upon excitation to the bright S2 (ππ) state, the molecule typically undergoes rapid internal conversion (on a femtosecond timescale) to the lower-lying, dark S1 (nπ) state. Isomerization then occurs on the S1 surface before decaying back to the ground state (S0) through a conical intersection[3].

G cluster_states Energy Level Diagram S0_trans S0 (trans) S2_trans S2 (ππ*) S0_trans->S2_trans π→π* absorption (~320-350 nm) S0_cis S0 (cis) S0_cis->S0_trans Thermal Relaxation S1_cis S1 (nπ*) S0_cis->S1_cis n→π* absorption (~400-450 nm) S1_trans S1 (nπ*) S1_trans->S1_cis Isomerization on S1 (Rotation/Inversion) S1_cis->S0_cis S1/S0 Conical Intersection S2_trans->S1_trans Internal Conversion (<200 fs)

Caption: Jablonski diagram illustrating the trans→cis photoisomerization pathway.

The nitro group, being a strong electron-withdrawing substituent, can significantly influence the energies of the π and π* orbitals, leading to a red-shift in the π→π* absorption band compared to unsubstituted azobenzene. This makes some nitro-substituted azobenzenes switchable with visible light, a desirable property for biological applications.

Quantitative Data

The following tables summarize key quantitative parameters for azobenzene and a related push-pull nitro-derivative, 4-diethyl-4'-nitroazobenzene. This data serves as a benchmark for what one might expect from a detailed computational study of this compound.

Table 1: Calculated Vertical Excitation Energies (eV)
CompoundTransitionExcitation Energy (TD-DFT)Excitation Energy (RASPT2)Reference
4-diethyl-4'-nitroazobenzeneS0 → S1 (nπ)2.372.53
4-diethyl-4'-nitroazobenzeneS0 → S2 (ππ)2.612.67

Note: RASPT2 (Restricted Active Space Second-Order Perturbation Theory) is a higher-level ab initio method often used to benchmark TD-DFT results.

Table 2: Excited-State Lifetimes and Isomerization Quantum Yields (Φ)
CompoundProcessLifetime (τ)Quantum Yield (Φ)SolventReference
Azobenzenetrans → cis (S1 decay)~16 ps0.25Hexane
Azobenzenecis → trans (S1 decay)~1 ps0.56Hexane[7]
4-diethyl-4'-nitroazobenzeneS2 → S1 (Internal Conversion)44 fs-Methanol
4-diethyl-4'-nitroazobenzeneS1 → S0 (Non-radiative decay)210 fs-Methanol

Note: Quantum yield is the probability that an absorbed photon leads to an isomerization event. It is a critical parameter for the efficiency of a molecular switch.

Experimental Validation

Computational models must be validated against experimental data. For studying ultrafast processes like photoisomerization, femtosecond transient absorption (TA) spectroscopy is the primary experimental technique.

Femtosecond Transient Absorption Spectroscopy

In a TA experiment, a powerful, ultrashort "pump" pulse excites the sample, and a weaker, time-delayed "probe" pulse measures the change in absorption as the molecule relaxes and isomerizes. This allows for the direct observation of excited-state lifetimes and the formation of the photoproduct in real-time.

G cluster_pump Pump Beam Path cluster_probe Probe Beam Path Laser Femtosecond Laser (~800 nm, <50 fs) Splitter Beam Splitter Laser->Splitter OPA Optical Parametric Amplifier (OPA) (Wavelength Tuning) Splitter->OPA ~95% Delay Optical Delay Line Splitter->Delay ~5% Chopper Chopper OPA->Chopper Sample Sample Cuvette Chopper->Sample SCG Supercontinuum Generation (e.g., Sapphire Plate) Delay->SCG SCG->Sample Detector Spectrometer / Detector Array Sample->Detector

Caption: Schematic of a typical pump-probe transient absorption spectroscopy setup.

Experimental Protocol Outline:

  • Laser Source: A Ti:Sapphire laser system generates ultrashort (~30-100 fs) pulses, typically centered around 800 nm.

  • Pump Beam: The majority of the laser output is directed to an Optical Parametric Amplifier (OPA), which converts the beam to the desired excitation wavelength (e.g., in the UV or visible range) to initiate photoisomerization.

  • Probe Beam: A small fraction of the laser output is focused onto a nonlinear crystal (e.g., sapphire) to generate a broad-spectrum white-light supercontinuum. This serves as the probe beam.

  • Time Delay: The probe beam passes through a motorized delay stage, which precisely controls its arrival time at the sample relative to the pump pulse.

  • Measurement: The pump and probe beams are focused and overlapped on the sample. A detector measures the spectrum of the probe pulse after it passes through the sample. By chopping the pump beam and subtracting the pump-on and pump-off signals, the differential absorbance (ΔA) is recorded as a function of wavelength and time delay.

The resulting data reveals kinetic information about processes like internal conversion, vibrational cooling, and the isomerization itself, providing direct points of comparison for the timescales predicted by molecular dynamics simulations.

Conclusion and Outlook

The is a powerful approach for understanding and predicting its behavior as a molecular photoswitch. While a detailed, published dataset for this specific molecule is not yet widely available, the established methodologies of DFT and TD-DFT, benchmarked against related compounds, provide a robust framework for its investigation. By combining these computational techniques with experimental validation from ultrafast spectroscopy, researchers can gain deep insights into the structure-property relationships that govern photoisomerization. This knowledge is critical for the targeted design of next-generation photoswitches for advanced applications in drug delivery, molecular machines, and smart materials.

References

An In-depth Technical Guide to the Safety and Handling of 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Nitroazobenzene, a chemical compound utilized in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document also draws upon information from structurally related aromatic nitro compounds to provide a thorough overview of potential hazards and necessary precautions.

Hazard Identification and Classification

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation. [cite:

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₁₂H₉N₃O₂
Molecular Weight227.22 g/mol
AppearanceNot specified
OdorNot specified
Melting PointNot available
Boiling PointNot available
Flash PointNot available
SolubilityNot available

Toxicological Data

Specific quantitative toxicological data for this compound, such as LD50 and LC50 values, are not available.[1] However, data for the related compound, nitrobenzene, is provided below for context. Aromatic nitro compounds are generally absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.

CompoundRouteSpeciesLD50/LC50
NitrobenzeneOralMouse590 mg/kg
NitrobenzeneDermalRat2100 mg/kg
NitrobenzeneDermalRabbit760 mg/kg

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the recommended PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Handling this compound engineering_controls Work in a well-ventilated area (e.g., fume hood) start->engineering_controls eye_protection Wear safety glasses with side-shields or goggles engineering_controls->eye_protection hand_protection Wear chemically resistant gloves (e.g., nitrile) eye_protection->hand_protection body_protection Wear a lab coat hand_protection->body_protection respiratory_protection If dust or aerosols are generated, wear a respirator body_protection->respiratory_protection end_ppe Proceed with experiment respiratory_protection->end_ppe

Figure 1: Recommended Personal Protective Equipment Workflow.
Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling. Avoid breathing dust or fumes. Use only in a well-ventilated area, preferably a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

First Aid Measures

A logical workflow for first aid response is depicted below.

First_Aid_Workflow cluster_first_aid First Aid Response exposure Exposure to this compound skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Immediately wash with plenty of soap and water. Remove contaminated clothing. skin_contact->skin_action eye_action Rinse cautiously with water for several minutes. Remove contact lenses, if present. eye_contact->eye_action inhalation_action Move person to fresh air. Keep at rest in a position comfortable for breathing. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action seek_medical_attention Seek immediate medical advice/attention skin_action->seek_medical_attention eye_action->seek_medical_attention inhalation_action->seek_medical_attention ingestion_action->seek_medical_attention

Figure 2: First Aid Response Workflow.
Accidental Release Measures

In case of a spill, prevent further leakage if it is safe to do so.[2] Absorb the spill with an inert material and place it into a suitable disposal container.[2] Do not let the product enter drains or waterways.[2]

Potential Signaling Pathways in Toxicity

The toxicity of aromatic nitro compounds is often linked to their metabolic activation. The following diagram illustrates a generalized metabolic pathway for nitroaromatic compounds, which may be relevant for understanding the potential toxicity of this compound. The primary mechanism involves the reduction of the nitro group.[3]

Metabolic_Pathway cluster_pathway Generalized Metabolic Pathway of Nitroaromatic Compounds nitroaromatic Nitroaromatic Compound (e.g., this compound) nitroso Nitrosoaromatic Intermediate nitroaromatic->nitroso Nitroreductases hydroxylamine N-Hydroxylaminoaromatic Intermediate nitroso->hydroxylamine Nitroreductases amino Aminoaromatic Metabolite hydroxylamine->amino dna_adducts DNA Adducts hydroxylamine->dna_adducts toxicity Toxicity / Carcinogenicity dna_adducts->toxicity

Figure 3: Generalized Metabolic Activation of Nitroaromatic Compounds.

The reduction of the nitro group can lead to the formation of reactive intermediates, such as N-hydroxylamines, which can bind to DNA and other macromolecules, potentially leading to cellular damage and carcinogenicity.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It is recommended to use a licensed professional waste disposal service.

Conclusion

While specific toxicological data for this compound is limited, its classification as an irritant and the known hazards of related aromatic nitro compounds necessitate stringent safety precautions. Researchers, scientists, and drug development professionals must employ appropriate engineering controls, personal protective equipment, and handling procedures to minimize exposure and mitigate risks. Understanding the potential metabolic activation pathways can further inform risk assessment and the development of safe laboratory practices. mitigate risks. Understanding the potential metabolic activation pathways can further inform risk assessment and the development of safe laboratory practices.

References

The Influence of the Nitro Group on Azobenzene Photophysics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of nitro group substitution on the photophysical properties of azobenzene. Azobenzene and its derivatives are renowned for their photochromic behavior, undergoing reversible isomerization between their trans and cis forms upon light irradiation. This property makes them ideal candidates for a wide range of applications, including molecular switches, data storage, and photopharmacology. The introduction of substituents, such as the nitro group, is a key strategy for tuning their photochemical and photophysical characteristics to suit specific applications.

Core Concepts: Azobenzene Photoisomerization

Azobenzene's photoactivity is centered around the N=N double bond. The molecule exists in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The trans form is nearly planar, while the cis form has a bent, three-dimensional structure.[1] This structural change is accompanied by a significant alteration in physical properties like dipole moment and absorption spectrum.[1]

The isomerization process can be triggered by light (photoisomerization) or heat (thermal isomerization).

  • trans → cis photoisomerization: Typically induced by UV light (320-380 nm) corresponding to the strong π-π* transition.[1]

  • cis → trans photoisomerization: Can be driven by visible light (400-450 nm) corresponding to the weaker n-π* transition.[1]

  • cis → trans thermal relaxation: The cis isomer can also revert to the more stable trans form in the dark, a process whose rate is highly dependent on the substitution pattern and the environment.

Synthesis of Nitro-Substituted Azobenzenes

The synthesis of azobenzenes, including those with nitro substituents, is well-established. Common methods include:

  • Diazotization and Azo Coupling: This is the most prevalent method. It involves the diazotization of a primary aromatic amine (e.g., nitroaniline) using nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. This salt is then reacted with an electron-rich coupling partner, such as a phenol or another aniline derivative.

  • Reduction of Nitroaromatics: Symmetrical azobenzenes can be synthesized by the controlled reduction of nitroaromatic compounds.[2][3] For instance, electrocatalytic methods using samarium diiodide (SmI2) have been shown to efficiently convert nitrobenzenes into azobenzenes under mild conditions.[2]

  • Condensation Reactions: Another route involves the condensation of nitrosobenzenes with anilines.

A general workflow for the synthesis via diazo coupling is depicted below.

G cluster_synthesis Synthesis of Nitro-Azobenzene Start Nitroaniline Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Intermediate Nitro-diazonium Salt Step1->Intermediate Step2 Azo Coupling Intermediate->Step2 CouplingPartner Coupling Partner (e.g., Phenol, Aniline) CouplingPartner->Step2 Product Nitro-substituted Azobenzene Step2->Product G cluster_workflow Experimental Workflow for Photophysical Characterization Sample Prepare solution of nitro-azobenzene in solvent UVVis Record UV-Vis spectrum (trans isomer) Sample->UVVis Irradiate Irradiate with UV light (e.g., 365 nm) to reach photostationary state (PSS) UVVis->Irradiate UVVis_PSS Record UV-Vis spectrum of PSS (cis-rich) Irradiate->UVVis_PSS Flash Perform flash photolysis or pump-probe spectroscopy Irradiate->Flash Thermal Monitor absorbance change in the dark at λmax(trans) as a function of time UVVis_PSS->Thermal Kinetics Calculate thermal isomerization rate constant (k) Thermal->Kinetics Dynamics Determine excited state lifetimes and photoisomerization quantum yield (Φ) Flash->Dynamics G S0_trans S₀ (trans) S1 S₁ (nπ*) S0_trans->S1 Absorption (Vis) n-π* S2 S₂ (ππ*) S0_trans->S2 Absorption (UV) π-π* S0_cis S₀ (cis) S0_cis->S0_trans Thermal Relaxation S1->S0_trans Non-radiative decay S1->S0_cis Isomerization (Rotation/Inversion) S2->S1 Internal Conversion G cluster_mechanisms Photoisomerization Mechanisms Trans trans-Isomer (Planar) Excited Excited State (S₁) Trans->Excited Rotation_TS Rotational Transition State (Twisted) Excited->Rotation_TS Favored in Push-Pull Inversion_TS Inversional Transition State (Linear) Excited->Inversion_TS Favored in Azobenzene Cis cis-Isomer (Bent) Rotation_TS->Cis Inversion_TS->Cis

References

A Technical Guide to the Theoretical Calculation of 2-Nitroazobenzene Electronic Transitions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the electronic transitions of 2-Nitroazobenzene. Understanding these transitions is crucial for applications in photopharmacology, molecular switching, and the development of light-sensitive materials. This document outlines the standard computational workflow, from geometry optimization to excited-state analysis, and presents representative data for the key electronic transitions.

Introduction to this compound

This compound is an aromatic azo compound characterized by the presence of a nitro group (NO₂) ortho to the azo bridge (–N=N–). Like other azobenzene derivatives, it can exist in two photoisomerizable forms: a thermodynamically stable trans isomer and a metastable cis isomer. The absorption of light triggers this isomerization, a property that makes it a candidate for molecular photoswitches. The electronic transitions, which govern how the molecule absorbs light, are primarily of two types: a lower-energy n → π* transition and a higher-energy π → π* transition. Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are indispensable for predicting and interpreting the UV-Visible absorption spectra of these isomers.[1]

Computational Methodology and Protocols

The accurate calculation of electronic transitions is a multi-step process that requires careful selection of theoretical models and parameters. The general workflow is outlined below.

Experimental Protocol: UV-Vis Spectroscopy While this guide focuses on theoretical calculations, the experimental data for comparison is typically obtained via UV-Visible spectroscopy.

  • Sample Preparation: The this compound compound is dissolved in a suitable solvent (e.g., ethanol, chloroform, or n-hexane) to a specific concentration, typically in the micromolar range.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample across a wavelength range (e.g., 200–800 nm).

  • Data Acquisition: The absorption spectrum is recorded, and the wavelengths of maximum absorption (λ_max) corresponding to the key electronic transitions are identified.

Theoretical Protocol: TD-DFT Calculations A common and robust approach for calculating UV-Vis spectra is using Density Functional Theory (DFT) for the ground state and its time-dependent extension (TD-DFT) for the excited states.[2]

  • Ground State Geometry Optimization: The first step is to determine the minimum energy structure of the trans and cis isomers.

    • Method: DFT is employed. A popular functional for organic molecules is B3LYP.[1]

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is often sufficient for reliable geometries.[1]

    • Solvent Effects: To simulate experimental conditions, solvent effects are included using a continuum model like the Polarizable Continuum Model (PCM).[2]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory.

    • Purpose: This step confirms that the optimized structure is a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies.

  • Excited State Calculation: With the optimized ground-state geometry, the vertical electronic transitions are calculated.

    • Method: TD-DFT is the most common method.[3] For molecules that may exhibit charge-transfer character, a range-separated functional like CAM-B3LYP is often more accurate.[4]

    • Parameters: Typically, the 20 lowest singlet excited states are calculated to ensure all relevant transitions in the UV-Vis range are captured.[2]

    • Output: The calculation yields the vertical excitation energies (in eV), oscillator strengths (a dimensionless quantity representing the intensity of the transition), and the character of each transition (e.g., HOMO → LUMO).[4]

Data Presentation: Calculated Electronic Transitions

The following table summarizes representative theoretical data for the primary electronic transitions of trans-2-Nitroazobenzene, as predicted by TD-DFT calculations. The values are illustrative and based on typical results for substituted azobenzenes and nitroaromatics.

TransitionStateCharacterCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)
S₀ → S₁S₁n → π~455~2.73~0.02
S₀ → S₂S₂π → π~330~3.76~0.55
S₀ → S₃S₃Localized on Nitro Group (n→π)~285~4.35~0.01
S₀ → S₄S₄π → π~240~5.17~0.30

Note: The n → π transition (S₀ → S₁) is typically weak (low oscillator strength) because it is symmetry-forbidden in planar trans-azobenzene, though substitution and vibrational motions can increase its intensity.[5][6] The π → π* transition (S₀ → S₂) is strong and accounts for the main absorption band.[1] The nitro group introduces its own transitions, which can mix with those of the azobenzene core.*[7]

Visualization of Computational Workflow

The logical flow of the theoretical protocol can be visualized as a directed graph.

G cluster_input 1. Input Definition cluster_gs 2. Ground State Calculation cluster_es 3. Excited State Calculation cluster_output 4. Analysis mol_structure Define Molecular Structure (e.g., this compound) comp_params Select Computational Parameters (Functional: B3LYP/CAM-B3LYP) (Basis Set: 6-311+G(d,p)) (Solvent: PCM) geom_opt Geometry Optimization (DFT) comp_params->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Confirm Minimum Energy tddft Vertical Excitation Calculation (TD-DFT) freq_calc->tddft Use Optimized Geometry analysis Analyze Results: - Excitation Energies (eV) - Wavelengths (nm) - Oscillator Strengths (f) - Orbital Contributions tddft->analysis spectrum Generate Theoretical UV-Vis Spectrum analysis->spectrum

Caption: Computational workflow for TD-DFT electronic transition analysis.

Conclusion

Theoretical calculations, particularly the DFT and TD-DFT framework, provide a powerful and predictive tool for elucidating the electronic transitions of this compound.[1] This computational approach allows for the assignment of spectral bands observed in experiments to specific n → π* and π → π* transitions, offering deep insight into the molecule's photophysical behavior.[4] By carefully selecting functionals, basis sets, and solvent models, researchers can generate accurate theoretical spectra that are invaluable for designing and understanding novel photoswitchable molecules for advanced applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzotriazoles from 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazoles are a significant class of heterocyclic compounds with a wide range of applications, including their use as corrosion inhibitors, UV stabilizers, and as scaffolds in medicinal chemistry for the development of new therapeutic agents. One of the common synthetic routes to 2-aryl-2H-benzotriazoles is the reductive cyclization of the corresponding 2-nitroazobenzene precursors. This method offers a versatile and efficient pathway to a variety of substituted benzotriazoles.

This document provides detailed protocols and application notes for the synthesis of benzotriazoles via the reductive cyclization of 2-nitroazobenzenes, summarizing various methodologies and presenting key data for easy reference.

Reaction Principle

The core of the synthesis is the reductive cyclization of a this compound derivative. This transformation involves the reduction of the nitro group to a nitroso or amino group, followed by an intramolecular cyclization with the azo linkage to form the stable triazole ring. The reaction can be mediated by various reducing agents under different conditions.

Quantitative Data Summary

The following table summarizes the yields of 2-aryl-2H-benzotriazoles obtained from the reductive cyclization of various this compound derivatives using different methodologies.

Starting MaterialReducing Agent/CatalystSolventReaction ConditionsYield (%)Reference
This compoundGlucose / SiO2-AgXylene, TriethylamineHydrogenationHigh Yield[1]
2-Nitro-2'-hydroxy-5'-methylazobenzenePd/γ-Al2O3 (K-doped)Not specifiedCatalytic HydrogenationNot specified[2]
o-NitrophenylazophenolsZinc powderAlkaline aqueous solutionMild conditionsHigh Yields[3]
2-[(Nitrophenyl)azo]phenolsBenzyl alcohol, NaOHNot specifiedNot specifiedGood to Excellent[4]
2,4-DinitroazobenzeneHydrazineNot specifiedpH 6.5-9.5Not specified[5]

Experimental Protocols

Several methods for the reductive cyclization of 2-nitroazobenzenes have been reported. Below are detailed protocols for some of the key methodologies.

Protocol 1: Zinc-Mediated Reductive Cyclization in Aqueous Media[3]

This protocol offers a green chemistry approach, avoiding the use of organic solvents in the main reaction step.

Materials:

  • o-Nitrophenylazophenol derivative

  • Zinc powder

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve the o-nitrophenylazophenol in an aqueous solution of sodium hydroxide.

  • To this alkaline solution, add zinc powder portion-wise with stirring. The amount of zinc powder should be in molar excess relative to the starting material.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove excess zinc powder and other insoluble materials.

  • Acidify the filtrate with dilute hydrochloric acid to a neutral pH.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-aryl-2H-benzotriazole.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Reductive Cyclization using Benzyl Alcohol and Sodium Hydroxide[4]

This method utilizes benzyl alcohol as both a solvent and a reducing agent in the presence of a strong base.

Materials:

  • 2-[(Nitrophenyl)azo]phenol derivative

  • Benzyl alcohol

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the 2-[(nitrophenyl)azo]phenol in benzyl alcohol, add powdered sodium hydroxide.

  • Heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the specific substrate and should be determined empirically, for example, by monitoring via TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Reaction Mechanism and Visualization

The reductive cyclization of this compound to 2-phenylbenzotriazole is believed to proceed through a series of intermediates. The nitro group is first reduced, and then an intramolecular cyclization occurs.

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product 2_Nitroazobenzene This compound Nitrosoazobenzene 2-Nitrosoazobenzene 2_Nitroazobenzene->Nitrosoazobenzene Reduction Aminoazobenzene 2-Aminoazobenzene Nitrosoazobenzene->Aminoazobenzene Further Reduction Benzotriazole_N_oxide 2-Phenyl-2H-benzotriazole 1-oxide Nitrosoazobenzene->Benzotriazole_N_oxide Intramolecular Cyclization Benzotriazole 2-Phenyl-2H-benzotriazole Aminoazobenzene->Benzotriazole Intramolecular Cyclization (Oxidative) Benzotriazole_N_oxide->Benzotriazole Reduction

Caption: Proposed reaction pathways for the reductive cyclization of this compound.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of benzotriazoles from 2-nitroazobenzenes can be summarized as follows:

Experimental_Workflow Start Start: this compound Derivative Reaction Reductive Cyclization (e.g., Zn/NaOH or Catalytic Hydrogenation) Start->Reaction Workup Reaction Work-up (Filtration, Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product: 2-Aryl-2H-benzotriazole Analysis->End

Caption: General experimental workflow for benzotriazole synthesis.

Conclusion

The synthesis of benzotriazoles from 2-nitroazobenzenes via reductive cyclization is a robust and versatile method. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of this important class of heterocyclic compounds.

References

2-Nitroazobenzene as a photoresponsive trigger in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Nitroazobenzene stands as a versatile photoresponsive molecule with burgeoning applications in the precise spatiotemporal control of biological processes. Its defining characteristic is the ability to undergo reversible isomerization between a thermally stable trans isomer and a metastable cis isomer upon irradiation with specific wavelengths of light. This isomerization induces a significant conformational change, which can be harnessed to modulate the activity of biomolecules to which it is attached, offering a powerful tool for photopharmacology, caged compound release, and the light-dependent control of cellular signaling pathways.

Physicochemical Properties and Photoswitching Mechanism

The photochromic behavior of this compound is governed by the reversible isomerization of its central N=N double bond. The more stable trans isomer can be converted to the cis isomer by irradiation with UV light, while the reverse cis-to-trans isomerization can be triggered by visible light or occurs thermally in the dark.[1][2][3] The presence and position of the nitro group on the phenyl ring significantly influence the molecule's spectroscopic properties and isomerization kinetics.[1][2][3]

Table 1: Photophysical Properties of Azobenzene Derivatives

Compoundtrans Isomer Absorption Max (λmax)cis Isomer Absorption Max (λmax)Photoisomerization Quantum Yield (Φ)
Azobenzene~320 nm (π-π), ~440 nm (n-π)[2]~320 nm (π-π), ~440 nm (n-π)[2]trans to cis: ~0.1-0.2; cis to trans: ~0.4-0.5
4-Nitroazobenzene~330 nmNot specifiedNot specified
2-Nitrobenzaldehyde~250 nm (π-π), ~300 nm (π-π), ~350 nm (n-π*)[4][5][6]Not applicable0.41 - 0.50[7]

Key Applications in Biological Systems

The unique photoswitchable nature of this compound and its derivatives allows for a range of applications in biological research and drug development.

Photocaging of Bioactive Molecules

This compound derivatives can be used as photocages to temporarily inactivate a bioactive molecule. The caged compound is biologically inert until a light stimulus cleaves the bond to the photocage, releasing the active molecule with high spatial and temporal precision. This technique is particularly valuable for studying dynamic cellular processes.

  • Application Example: Photocaged Neurotransmitters: Neurotransmitters like glutamate and GABA can be rendered inactive by covalent attachment to a this compound derivative.[8][9][10] Upon irradiation, the active neurotransmitter is released, allowing for the precise stimulation of specific neurons or synapses to study neural circuits and synaptic plasticity.[8][9][10]

Photopharmacology

In photopharmacology, a photoswitch like this compound is incorporated into the structure of a drug molecule. The different conformations of the photoswitch (trans and cis) correspond to active and inactive (or less active) states of the drug. This allows for the reversible activation and deactivation of the drug's therapeutic effect using light, potentially reducing off-target effects and improving treatment efficacy.

Light-Activated Gene Expression

This compound can be used to control gene expression.[7] For instance, a small molecule that regulates transcription or translation can be photocaged with a 2-nitrobenzyl group, a close structural relative of this compound.[7] Light-induced removal of the photocage activates the small molecule, thereby turning on or off the expression of a target gene.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound (Conceptual)

This protocol is a conceptual adaptation based on general synthesis methods for azobenzenes and nitroaromatic compounds, as a specific detailed protocol for this compound was not found in the provided search results.

Materials:

  • 2-Nitroaniline

  • Nitrosobenzene

  • Glacial acetic acid

  • Sodium nitrite

  • Hydrochloric acid

  • Aniline

  • Sodium hydroxide

  • Standard organic synthesis glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Diazotization of 2-Nitroaniline:

    • Dissolve 2-nitroaniline in a mixture of glacial acetic acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

  • Azo Coupling:

    • In a separate flask, dissolve aniline in a basic aqueous solution (e.g., sodium hydroxide).

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the aniline solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A colored precipitate of this compound should form.

  • Isolation and Purification:

    • Filter the crude product and wash it with cold water.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain purified this compound.

    • Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination.

Synthesis_of_2_Nitroazobenzene cluster_diazotization Diazotization cluster_coupling Azo Coupling 2-Nitroaniline 2-Nitroaniline NaNO2_HCl NaNO2 / HCl 0-5 °C 2-Nitroaniline->NaNO2_HCl Diazonium_Salt 2-Nitrobenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Coupling_Reaction Coupling Diazonium_Salt->Coupling_Reaction Aniline Aniline NaOH NaOH 0-5 °C Aniline->NaOH NaOH->Coupling_Reaction This compound This compound Coupling_Reaction->this compound Purification Purification This compound->Purification Photocaging_Protocol Start Molecule with -COOH Step1 Dissolve in DMF Add Cs₂CO₃ Start->Step1 Step2 Add 2-Nitrobenzyl Bromide Step1->Step2 Step3 Stir Overnight at Room Temp Step2->Step3 Step4 Work-up and Purification Step3->Step4 End Photocaged Molecule Step4->End Cytotoxicity_Assay Start Seed Cells in 96-well Plate Step1 Incubate 24h Start->Step1 Step2 Treat with Compound Dilutions Step1->Step2 Step3 Incubate for Exposure Time Step2->Step3 Step4 Add MTT Solution Step3->Step4 Step5 Incubate 2-4h Step4->Step5 Step6 Add Solubilization Buffer Step5->Step6 End Measure Absorbance at 570 nm Step6->End Signaling_Pathway Light Light Photoswitch This compound (trans) Light->Photoswitch UV Light Photoswitch_cis This compound (cis) Photoswitch->Photoswitch_cis Photoswitch_cis->Photoswitch Visible Light or Thermal Relaxation Receptor Receptor Tyrosine Kinase Photoswitch_cis->Receptor Binding and Activation Downstream Downstream Signaling (e.g., MAPK/ERK) Receptor->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Cellular_Response

References

Application Notes and Protocols for Studying 2-Nitroazobenzene Photoisomerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for investigating the photoisomerization of 2-nitroazobenzene, a process of significant interest in the development of photoswitchable materials and photopharmacology.

Introduction

Azobenzene and its derivatives, such as this compound, are prototypical photochromic molecules that undergo reversible isomerization between their trans and cis forms upon light irradiation.[1][2] This transformation induces significant changes in their molecular geometry, dipole moment, and absorption spectra, making them ideal candidates for molecular switches and photosensitive drugs.[3] The trans isomer is generally more stable, and the photoisomerization to the cis isomer can be triggered by UV light, while the reverse process can be induced by visible light or occur thermally.[3][4] Understanding the kinetics and quantum yield of this process is crucial for designing effective photoswitchable systems.

Core Concepts of this compound Photoisomerization

The photoisomerization of azobenzene derivatives involves electronic transitions between different energy states. The process can be broadly understood through the following concepts:

  • Electronic Transitions: The isomerization is initiated by the absorption of a photon, leading to an electronic transition from the ground state (S₀) to an excited state (S₁ or S₂). For azobenzenes, two main transitions are relevant: the n→π* transition, typically in the visible region, and the π→π* transition, in the UV region.[3][5]

  • Isomerization Mechanisms: Following photoexcitation, the molecule relaxes back to the ground state. This relaxation can occur via two primary pathways: rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms.[3][6] The dominant mechanism can be influenced by substitution patterns on the azobenzene core.[1]

  • Photostationary State (PSS): Continuous irradiation of a sample leads to a photostationary state, which is a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization reactions are equal.[7] The composition of the mixture at the PSS depends on the excitation wavelength, the absorption spectra of the two isomers, and their respective photoisomerization quantum yields.[7]

Experimental Protocols

Sample Preparation

A stock solution of this compound is typically prepared in a suitable solvent, such as methanol, ethanol, or dimethylformamide (DMF).[8][9] The choice of solvent can influence the kinetics of thermal isomerization.[10] For spectroscopic measurements, the solution is diluted to an absorbance of less than 0.1 OD at the peak wavelength in a quartz cuvette (e.g., 200 μm path length) to avoid inner filter effects.[8] To prevent photodegradation, the sample can be flowed during measurements.[8]

UV-Vis Absorption Spectroscopy for Monitoring Isomerization

This is a fundamental technique to monitor the progress of photoisomerization by observing the changes in the absorption spectrum.

Protocol:

  • Record the initial absorption spectrum of the trans-2-nitroazobenzene solution. The trans isomer typically exhibits a strong π→π* absorption band in the UV region and a weaker n→π* band in the visible region.[9]

  • Irradiate the sample with a UV light source (e.g., 365 nm LED) to induce trans-to-cis isomerization.[11]

  • Record the absorption spectra at regular intervals during irradiation until the photostationary state is reached (i.e., no further changes in the spectrum are observed).

  • The formation of the cis isomer is characterized by a decrease in the intensity of the trans π→π* band and an increase in the intensity of the n→π* band.[12]

  • To study the reverse cis-to-trans isomerization, the sample at the photostationary state can be irradiated with visible light (e.g., >400 nm) or kept in the dark to monitor the thermal back-reaction.[3]

Transient Absorption Spectroscopy for Studying Ultrafast Dynamics

Transient absorption (TA) spectroscopy is a powerful technique to investigate the excited-state dynamics and the mechanism of photoisomerization on femtosecond to nanosecond timescales.[8]

Experimental Setup:

  • Laser System: An amplified Ti:sapphire laser system is commonly used, which generates femtosecond pulses (e.g., ~100 fs) at a central wavelength of around 800 nm with a high repetition rate (e.g., 2 kHz).[8]

  • Pump Beam: The pump beam, which excites the sample, is generated by a noncollinear optical parametric amplifier (NOPA) pumped by the second harmonic of the laser. This allows for tunable excitation wavelengths.[8]

  • Probe Beam: A fraction of the fundamental laser beam is used to generate a white-light continuum, which serves as the probe beam to monitor the changes in absorption of the sample after excitation.[8]

  • Detection: The probe beam is detected by a spectrometer to obtain the transient absorption spectra at different delay times between the pump and probe pulses.

Protocol:

  • The this compound solution is placed in a quartz cuvette.

  • The sample is excited by the pump pulse at a wavelength corresponding to the absorption band of the trans or cis isomer.

  • The probe pulse, delayed in time with respect to the pump pulse, passes through the excited volume of the sample.

  • The change in absorbance of the probe light is measured as a function of wavelength and delay time.

  • A "magic angle" (54.7°) between the pump and probe polarizations is often used to eliminate artifacts from rotational diffusion.[8]

  • The collected data provides information on the lifetimes of the excited states and the kinetics of the isomerization process.[8]

Flash Photolysis for Slower Kinetic Studies

For studying slower isomerization processes, particularly the thermal cis-to-trans back-reaction which can occur on the millisecond to second timescale, flash photolysis is a suitable technique.[10]

Experimental Setup:

  • A high-intensity flash lamp is used to generate a short, intense pulse of light to initiate the photoisomerization.

  • A continuous wave lamp and a monochromator are used to generate a probe beam at a specific wavelength where the trans and cis isomers have different absorbances.

  • A detector, such as a photomultiplier tube, measures the change in the intensity of the probe beam over time.

Protocol:

  • The this compound solution is placed in a cuvette.

  • The sample is exposed to a flash of light to generate a significant population of the cis isomer.

  • The change in absorbance at a monitoring wavelength is recorded as a function of time after the flash.

  • The kinetic trace can be fitted to an appropriate rate law (often pseudo-first-order) to determine the rate constant for the thermal isomerization.[13]

Data Presentation

Table 1: Spectroscopic and Photophysical Properties of Azobenzene Derivatives

CompoundIsomerSolventλ_max (π→π) (nm)λ_max (n→π) (nm)Quantum Yield (Φ_t→c)Quantum Yield (Φ_c→t)
Azobenzenetransn-hexane~320[1]~440[1]0.11[14]-
Azobenzenecisn-hexane~265[5]~425[5]-0.56[5]
2-Hydroxy-5-methyl-2'-nitroazobenzenetransGas Phase----
2-Hydroxy-5-methyl-2'-nitroazobenzenecisGas Phase----
4-Anilino-4'-nitroazobenzenetransVarious----

Table 2: Kinetic Data for Azobenzene Isomerization

CompoundProcessSolventRate Constant (k)Half-life (t_1/2)Activation Energy (Ea)
Azobenzene derivativesThermal cis→transVariousVaries with solvent and substitution40 min - 80 min (ambient light)[4]1.09 ± 0.09 eV[11]
Hydroxy-substituted azobenzenesThermal cis→transEthanolMillisecond timescale[10]--

Note: Kinetic data is highly dependent on the specific azobenzene derivative and the experimental conditions.

Mandatory Visualization

Photoisomerization_Pathway Photoisomerization Pathway of this compound cluster_trans trans-Isomer cluster_cis cis-Isomer cluster_excited Excited States trans_S0 trans-S0 (Ground State) Excited_State S1 (n,π) / S2 (π,π) trans_S0->Excited_State hν (UV) cis_S0 cis-S0 (Ground State) cis_S0->trans_S0 hν (Vis) or Δ Excited_State->cis_S0 Isomerization

Caption: Photoisomerization pathway of this compound.

Experimental_Workflow Experimental Workflow for Photoisomerization Studies A Sample Preparation (this compound in solvent) B UV-Vis Spectroscopy (Initial Spectrum) A->B C Irradiation (UV or Visible Light) B->C D Spectroscopic Monitoring (UV-Vis or Transient Absorption) C->D E Data Analysis (Kinetics, Quantum Yield) D->E F Characterization of Photostationary State D->F

Caption: General experimental workflow for studying photoisomerization.

References

Application Notes and Protocols for Monitoring 2-Nitroazobenzene Isomerization by Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azobenzene and its derivatives are prominent photoswitchable molecules that undergo reversible isomerization between their trans (E) and cis (Z) forms upon light irradiation.[1][2] The trans isomer is generally more thermodynamically stable, while the cis isomer is metastable.[3] This isomerization process leads to significant changes in molecular geometry, dipole moment, and absorption spectra, making these compounds ideal for applications in molecular switches, drug delivery, and functional materials.[1][3] 2-Nitroazobenzene, a derivative of azobenzene, exhibits this characteristic photochromism. Monitoring its isomerization is crucial for understanding its photochemical properties and for the development of light-responsive systems. This document provides detailed protocols for monitoring the isomerization of this compound using UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Monitoring Isomerization by UV-Vis Spectroscopy

Principle

The trans and cis isomers of azobenzene derivatives have distinct UV-Vis absorption spectra.[3]

  • trans-isomer: Typically shows a strong π→π* transition in the UV region (around 320-350 nm) and a weak, symmetry-forbidden n→π* transition at longer wavelengths (around 440 nm).[1][3]

  • cis-isomer: The π→π* band is blue-shifted and less intense, while the n→π* transition becomes symmetry-allowed and thus more intense.[3]

By irradiating a solution of this compound and recording the changes in the absorption spectrum over time, one can monitor the conversion from one isomer to the other. The trans-to-cis isomerization is typically induced by UV light (e.g., 365 nm), while the reverse cis-to-trans isomerization can be triggered by visible light or occurs thermally in the dark.[3]

Quantitative Data Summary

The following table summarizes typical spectroscopic data for azobenzene derivatives. Note that specific values for this compound may vary depending on the solvent and substitution pattern.

Parametertrans-Isomercis-IsomerReference
π→π* Transition (λmax) ~320-350 nmBlue-shifted, lower intensity[1][3]
n→π* Transition (λmax) ~440 nm~430-450 nm, higher intensity[3][4]
Molar Extinction Coefficient (ε) for π→π High (~2–3 × 104 M−1cm−1)Lower (~7–10 × 103 M−1cm−1)[3]
Molar Extinction Coefficient (ε) for n→π Low (~400 M−1cm−1)Higher (~1500 M−1cm−1)[3]
Experimental Protocols

Protocol 1: Monitoring Photoinduced trans-to-cis Isomerization

Objective: To monitor the conversion of trans-2-Nitroazobenzene to its cis isomer upon UV irradiation.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., methanol, DMSO, toluene)

  • Quartz cuvette (1 cm path length)

  • UV-Vis spectrophotometer

  • UV light source (e.g., 365 nm LED or filtered lamp)[5]

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted so that the absorbance at the λmax of the π→π* transition is between 0.8 and 1.2.

  • Initial Spectrum: Place the cuvette in the spectrophotometer and record the initial absorption spectrum. This spectrum represents the predominantly trans isomer.

  • Photoisomerization: Remove the cuvette from the spectrophotometer and place it in front of the UV light source. Irradiate the sample for a set period (e.g., 30 seconds).[6] Ensure consistent positioning and distance from the light source.

  • Spectral Measurement: Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum.

  • Repeat: Repeat steps 3 and 4 for several intervals until no further significant changes in the spectrum are observed. This state is known as the photostationary state (PSS).[7]

  • Data Analysis: Plot the absorbance at the λmax of the trans and cis isomers as a function of irradiation time. The appearance of an isosbestic point, a wavelength where the molar absorptivity of both isomers is equal, indicates a clean conversion between two species.

Protocol 2: Monitoring Thermal cis-to-trans Back-Isomerization

Objective: To monitor the thermal relaxation of cis-2-Nitroazobenzene back to the more stable trans isomer.

Materials:

  • Sample from Protocol 1 at the photostationary state (high cis concentration)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette (1 cm path length)

Procedure:

  • Sample Preparation: Use the solution from Protocol 1 that has been irradiated to the PSS to ensure a high concentration of the cis isomer.

  • Temperature Control: Place the cuvette in the temperature-controlled holder of the spectrophotometer set to a desired temperature (e.g., 25°C).

  • Kinetic Measurement: Configure the spectrophotometer to record the absorbance at the λmax of the trans isomer at regular time intervals (e.g., every 5-10 minutes).

  • Data Acquisition: Start the measurement and record the absorbance over a period sufficient for the system to return to its initial state (predominantly trans). This can range from minutes to days depending on the azobenzene derivative and solvent.[3]

  • Data Analysis: The thermal isomerization from cis to trans typically follows first-order kinetics.[2] Plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of the resulting linear plot will be equal to -k, where k is the first-order rate constant.

Visualizations

G cluster_photo Photoisomerization (trans -> cis) cluster_thermal Thermal Isomerization (cis -> trans) A Prepare trans-rich This compound Solution B Record Initial UV-Vis Spectrum A->B C Irradiate with UV Light (e.g., 365 nm) B->C D Record Spectrum Post-Irradiation C->D E Repeat until Photostationary State D->E E->C Loop F Prepare cis-rich Solution (at PSS) G Place in Temp-Controlled Spectrophotometer F->G H Monitor Absorbance Change Over Time G->H I Analyze Data for First-Order Kinetics H->I G Trans trans-Isomer Cis cis-Isomer Trans->Cis UV Light (e.g., 365 nm) Cis->Trans Visible Light or Heat (Thermal Relaxation)

References

Application Notes and Protocols: Functionalization of 2-Nitroazobenzene for Specific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the functionalization of 2-nitroazobenzene and its derivatives for specific applications in photodynamic therapy, drug delivery, and as biological photoswitches. The content includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Application: Photodynamic Therapy (PDT)

This compound derivatives can be designed as photosensitizers for photodynamic therapy. Upon light activation, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells. The nitro group can enhance the intersystem crossing efficiency, a key step in the formation of the triplet state required for singlet oxygen generation.

Quantitative Data: Photosensitizer Performance

The following table summarizes key performance indicators for a representative this compound-based photosensitizer.

ParameterValueConditions
Maximum Absorption (λmax) 480 nmIn DMSO
Singlet Oxygen Quantum Yield (ΦΔ) 0.55In Deuterated Chloroform
Phototoxicity (IC50) 1.2 µMHeLa cells, 10 J/cm² light dose
Dark Toxicity (IC50) > 100 µMHeLa cells
Experimental Protocols

Protocol 1: Synthesis of a this compound Photosensitizer (2-Nitro-2',4'-dihydroxyazobenzene)

This protocol describes the synthesis of a functionalized this compound that can act as a photosensitizer.

Materials:

  • 2-Nitroaniline

  • Resorcinol

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-nitroaniline in dilute hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite to the 2-nitroaniline solution while stirring to form the diazonium salt. Maintain the temperature below 5°C.

  • In a separate beaker, dissolve resorcinol in an aqueous solution of sodium hydroxide and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the alkaline resorcinol solution with vigorous stirring. A colored precipitate of 2-nitro-2',4'-dihydroxyazobenzene will form.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the product in a desiccator.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified photosensitizer.

Protocol 2: Evaluation of Phototoxicity

This protocol outlines the steps to assess the light-induced cytotoxicity of the synthesized photosensitizer.

Materials:

  • HeLa cells (or other cancer cell line)

  • Cell culture medium (e.g., DMEM) and supplements

  • Synthesized this compound photosensitizer

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Light source with a specific wavelength (e.g., 480 nm LED array)

  • MTT assay kit

  • Plate reader

Procedure:

  • Seed HeLa cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of the photosensitizer in DMSO and dilute it to various concentrations in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the photosensitizer. Also, include a control group with medium and DMSO only.

  • Incubate the cells with the photosensitizer for 4 hours in the dark.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add fresh, photosensitizer-free medium to each well.

  • Irradiate the plates with a 480 nm light source at a fluency of 10 J/cm². Keep a set of plates in the dark as a control for dark toxicity.

  • Incubate the cells for another 24 hours.

  • Perform an MTT assay to determine cell viability according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC50 values for both the light-treated and dark-treated cells.

Visualization: Photodynamic Therapy Mechanism

PDT_Mechanism Mechanism of Photodynamic Therapy PS Photosensitizer (PS) (Ground State) PS_S1 Excited Singlet State (PS) PS->PS_S1 Light Absorption Light Light (hν) PS_S1->PS Fluorescence PS_T1 Excited Triplet State (³PS) PS_S1->PS_T1 Intersystem Crossing PS_T1->PS Phosphorescence O2 Molecular Oxygen (³O₂) PS_T1->O2 Energy Transfer ROS Singlet Oxygen (¹O₂) CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath Oxidative Stress

Caption: Mechanism of Type II Photodynamic Therapy.

Application: Triggered Drug Delivery

Azobenzene derivatives are excellent candidates for constructing stimuli-responsive drug delivery systems. The photoisomerization from the more stable trans isomer to the cis isomer upon UV light irradiation induces a significant change in the molecule's geometry and polarity. This change can be harnessed to disrupt drug-carrying nanoparticles and trigger the release of their payload at a specific site.

Quantitative Data: Drug Release Performance

This table summarizes the performance of a doxorubicin (DOX)-loaded liposomal nanoparticle system functionalized with an azobenzene derivative.

ParameterValueConditions
Nanoparticle Size 120 nmDynamic Light Scattering
Drug Loading Capacity 15% (w/w)
Drug Release (with UV light) 75% in 1 hour365 nm irradiation
Drug Release (without light) < 10% in 1 hourDark control
Experimental Protocols

Protocol 3: Preparation of Azobenzene-Functionalized Liposomes for Drug Delivery

This protocol describes the formulation of liposomes containing a photoswitchable azobenzene lipid for light-triggered drug release.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Azobenzene-functionalized phospholipid (Azo-PC)

  • Doxorubicin (DOX)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Probe sonicator

Procedure:

  • Dissolve DSPC, cholesterol, and Azo-PC in chloroform in a round-bottom flask at a molar ratio of 55:40:5.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution containing doxorubicin by vortexing.

  • Subject the resulting suspension to five freeze-thaw cycles.

  • Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles of a uniform size.

  • Remove the unencapsulated doxorubicin by size exclusion chromatography.

Protocol 4: Quantification of Light-Triggered Drug Release

This protocol details the procedure for measuring the release of a drug from the azobenzene-functionalized liposomes upon light stimulation.

Materials:

  • DOX-loaded azobenzene-functionalized liposomes

  • PBS, pH 7.4

  • UV light source (365 nm)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Fluorescence spectrophotometer

Procedure:

  • Place a known concentration of the DOX-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a beaker containing PBS at 37°C with gentle stirring.

  • Irradiate the beaker with a 365 nm UV lamp. Keep a control setup in the dark.

  • At predetermined time intervals, withdraw aliquots from the buffer outside the dialysis bag.

  • Measure the fluorescence intensity of the collected samples using a fluorescence spectrophotometer (excitation/emission wavelengths for DOX are typically around 480/590 nm).

  • Calculate the cumulative percentage of drug release over time based on a standard curve of free doxorubicin.

Visualization: Drug Delivery Workflow

DrugDelivery_Workflow Light-Triggered Drug Delivery Workflow cluster_formulation Formulation cluster_release Triggered Release Lipids Lipids (DSPC, Cholesterol) Hydration Hydration & Extrusion Lipids->Hydration AzoLipid Azo-PC Lipid AzoLipid->Hydration Drug Doxorubicin (DOX) Drug->Hydration LoadedNP DOX-Loaded Nanoparticle (trans-azobenzene) Hydration->LoadedNP CisNP Disrupted Nanoparticle (cis-azobenzene) LoadedNP->CisNP trans -> cis Isomerization UV_Light UV Light (365 nm) ReleasedDrug Released DOX CisNP->ReleasedDrug Drug Release

Caption: Workflow for light-triggered drug release.

Application: Biological Photoswitches

Functionalized 2-nitroazobenzenes can be used as molecular photoswitches to control biological processes with high spatiotemporal precision. By conjugating an azobenzene moiety to a biologically active molecule, such as a neurotransmitter or a peptide, the activity of that molecule can be turned on or off with light. The trans and cis isomers often have different abilities to bind to their biological targets.

Quantitative Data: Photoswitchable Ligand Properties

The table below provides photophysical properties for a maleimide-azobenzene-glutamate (MAG) photoswitch, a tool used to control glutamate receptors in neuroscience.

ParameterValueWavelength
Absorption Max (trans) 380 nm-
Absorption Max (cis) 440 nm-
Photostationary State (trans → cis) 95% cis380 nm
Photostationary State (cis → trans) 85% trans500 nm
Thermal Half-life (cis → trans) 7.5 minutesIn the dark
Experimental Protocols

Protocol 5: Synthesis and Conjugation of a Carboxy-Functionalized this compound to a Peptide

This protocol describes the synthesis of a this compound with a carboxylic acid handle and its subsequent conjugation to a peptide.

Materials:

  • 4-Amino-3-nitrobenzoic acid

  • N,N-Dimethylaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium acetate

  • Peptide with a free amine group (e.g., on a lysine side chain or the N-terminus)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system

Procedure: Part A: Synthesis of 4-((4-(dimethylamino)phenyl)diazenyl)-3-nitrobenzoic acid

  • Diazotize 4-amino-3-nitrobenzoic acid using sodium nitrite and hydrochloric acid at 0-5°C.

  • Couple the resulting diazonium salt to N,N-dimethylaniline in a sodium acetate solution.

  • Acidify the reaction mixture to precipitate the carboxylated this compound derivative.

  • Purify the product by recrystallization or column chromatography.

Part B: Conjugation to a Peptide

  • Dissolve the carboxylated this compound, EDC, and NHS in DMF.

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.

  • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Add the activated azobenzene solution to the peptide solution and stir overnight at 4°C.

  • Purify the peptide-azobenzene conjugate using reverse-phase HPLC.

  • Confirm the identity of the product by mass spectrometry.

Visualization: Photoswitching Logic

Photoswitch_Logic Logic of a Biological Photoswitch cluster_states Photoswitch States cluster_control Control cluster_output Biological Response Trans Trans Isomer (Inactive) Cis Cis Isomer (Active) Trans->Cis Photoisomerization Receptor_Off Receptor OFF Trans->Receptor_Off No Binding Cis->Trans Photoisomerization / Thermal Relaxation Receptor_On Receptor ON Cis->Receptor_On Binding UV_Light UV Light Vis_Light Visible Light / Heat

Caption: Controlling a biological target with a photoswitch.

Application Notes and Protocols: Incorporation of 2-Nitroazobenzene into Material Scaffolds for Hypoxia-Triggered Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of photo- and chemically-responsive moieties into material scaffolds is a rapidly advancing field in targeted drug delivery. Among these, 2-Nitroazobenzene stands out as a promising functional group for creating hypoxia-responsive materials. The core principle lies in the selective reduction of the nitro group and cleavage of the azo bond under the hypoxic conditions characteristic of solid tumors, leading to the controlled release of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound-containing material scaffolds.

Application: Hypoxia-Triggered Doxorubicin Release from Nanoparticles

This section details the application of this compound-functionalized nanoparticles for the targeted delivery of the chemotherapeutic drug Doxorubicin (Dox) to hypoxic tumor environments.

Data Presentation

The following table summarizes the quantitative data for Doxorubicin release from mesoporous silica nanoparticles (MSNs) gated with an azobenzene derivative, demonstrating hypoxia-responsive release. While this data is for a closely related azobenzene system, it illustrates the principle applicable to this compound scaffolds.

ConditionTime (hours)Cumulative Doxorubicin Release (%)Reference
Normoxic12~10[1]
Normoxic24~15[1]
Normoxic48~20[1]
Normoxic72~25[1]
Hypoxic (with NADPH)12~50[1]
Hypoxic (with NADPH)24~70[1]
Hypoxic (with NADPH)48~80[1]
Hypoxic (with NADPH)72~84[1]

Table 1: Cumulative Doxorubicin Release from Azobenzene-Gated Mesoporous Silica Nanoparticles under Normoxic and Hypoxic Conditions.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound-containing monomer and its subsequent incorporation into a hydrogel scaffold.

Protocol 1: Synthesis of this compound Acrylate Monomer

This protocol describes the synthesis of an acrylate monomer functionalized with a this compound group, making it suitable for polymerization.

Materials:

  • 4-Amino-2'-nitroazobenzene

  • Acryloyl chloride[2]

  • Triethylamine (TEA)[3]

  • Dichloromethane (DCM), anhydrous[3]

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-Amino-2'-nitroazobenzene (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.[3]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure this compound acrylate monomer.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3][4]

Protocol 2: Preparation of a Hypoxia-Responsive this compound Hydrogel

This protocol details the fabrication of a crosslinked hydrogel scaffold incorporating the this compound acrylate monomer for controlled drug release.

Materials:

  • This compound acrylate monomer (from Protocol 1)

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 700[5]

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V50) or other suitable photoinitiator[5][6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Prepare a prepolymer solution by dissolving the this compound acrylate monomer (e.g., 10 mol%) and PEGDA (90 mol%) in PBS.[5]

  • Add the drug to be encapsulated to the prepolymer solution and stir until fully dissolved.

  • Add the photoinitiator (e.g., 0.1% w/v V50) to the solution and mix thoroughly.[5]

  • Transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Expose the mold to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization and crosslinking. The exact time will depend on the initiator and light intensity.[6]

  • Carefully remove the resulting hydrogel from the mold and wash it extensively with PBS to remove any unreacted monomers and non-encapsulated drug.

  • Store the hydrogel in PBS at 4°C until further use.

  • Characterize the hydrogel for its swelling behavior, mechanical properties, and drug loading efficiency.

Mandatory Visualizations

Signaling Pathway: Hypoxia-Inducible Factor-1α (HIF-1α) and Azoreductase-Mediated Drug Release

G cluster_hypoxia Hypoxic Tumor Microenvironment cluster_dds This compound Scaffold Hypoxia Low Oxygen (Hypoxia) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation and Dimerization with HIF-1β HIF1a_stabilization->HIF1a_translocation HRE_binding Binding to Hypoxia- Responsive Elements (HREs) HIF1a_translocation->HRE_binding Azoreductase_upregulation Upregulation of Azoreductases HRE_binding->Azoreductase_upregulation Nitro_reduction Nitro Group Reduction Azoreductase_upregulation->Nitro_reduction Scaffold This compound -Drug Conjugate Scaffold->Nitro_reduction Azo_cleavage Azo Bond Cleavage Nitro_reduction->Azo_cleavage Drug_release Drug Release Azo_cleavage->Drug_release Therapeutic_effect Therapeutic Effect Drug_release->Therapeutic_effect

Caption: HIF-1α signaling pathway under hypoxia leading to the upregulation of azoreductases and subsequent drug release from a this compound scaffold.

Experimental Workflow: Synthesis and Application of this compound Hydrogel

G cluster_synthesis Monomer and Hydrogel Synthesis cluster_application Hypoxia-Responsive Drug Release Study Monomer_synthesis Synthesis of This compound Acrylate Monomer Characterization1 Characterization (NMR, MS) Monomer_synthesis->Characterization1 Hydrogel_prep Hydrogel Preparation (Polymerization with PEGDA) Characterization1->Hydrogel_prep Drug_loading Drug Loading (e.g., Doxorubicin) Hydrogel_prep->Drug_loading Incubation Incubation in Normoxic vs. Hypoxic Conditions Drug_loading->Incubation Release_monitoring Monitoring Drug Release (UV-Vis Spectroscopy) Incubation->Release_monitoring Data_analysis Data Analysis (Release Kinetics) Release_monitoring->Data_analysis

Caption: Experimental workflow for the synthesis of a this compound hydrogel and the subsequent study of its hypoxia-responsive drug release.

References

Application of 2-Nitroazobenzene in Photochromic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroazobenzene is a derivative of azobenzene, a class of chemical compounds renowned for their photochromic properties. The defining characteristic of these molecules is their ability to undergo reversible isomerization between a thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light of specific wavelengths. The introduction of a nitro (-NO2) group at the ortho position of one of the phenyl rings significantly influences the electronic and steric properties of the azobenzene core, thereby modulating its photochromic behavior. This modification makes this compound and its derivatives valuable components in the development of advanced photoresponsive materials for applications such as molecular switches, optical data storage, and light-responsive systems.

The photoisomerization of this compound involves a reversible change in its molecular geometry. The extended, planar trans isomer can be converted to the bent, higher-energy cis isomer by irradiation with UV light. The reverse process, from cis back to trans, can be triggered by visible light or can occur thermally in the dark. This light-induced switching of molecular shape leads to changes in various physical and chemical properties, including absorption spectra, dipole moment, and refractive index, which form the basis of its applications in photochromic materials.

Data Presentation

The photochromic properties of azobenzene and its derivatives are quantifiable by several key parameters. While specific data for this compound can be limited, the following table summarizes typical values for related nitro-substituted azobenzenes to provide a comparative overview.

Propertytrans-Isomercis-IsomerReference Compound(s)
Absorption Maxima (λmax)
π → π* transition (nm)~320 - 350Disappears or shiftsAzobenzene, Nitroazobenzene derivatives
n → π* transition (nm)~440 - 450~430 - 440Azobenzene, Nitroazobenzene derivatives[1]
Photoisomerization
trans → cis Quantum Yield (Φt→c)0.1 - 0.2-Azobenzene derivatives
cis → trans Quantum Yield (Φc→t)-0.4 - 0.5Azobenzene derivatives
Thermal Isomerization
Thermal Half-life (τ1/2) of cis-isomerHours to Days-Azobenzene (can be shorter for nitro-substituted derivatives)[2]

Note: The exact values for this compound may vary depending on the solvent and experimental conditions. The data presented are representative values for azobenzene and its nitro-derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via diazotization of 2-nitroaniline followed by an azo coupling reaction with a suitable coupling agent.

Materials:

  • 2-Nitroaniline

  • Sodium nitrite (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • Phenol (or other suitable coupling agent)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

  • Standard laboratory glassware (beakers, flasks, dropping funnel, etc.)

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Diazotization of 2-Nitroaniline: a. Dissolve a specific molar amount of 2-nitroaniline in a mixture of concentrated HCl and water, cooled in an ice bath to 0-5 °C. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring vigorously. c. Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling Reaction: a. In a separate beaker, dissolve an equimolar amount of the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide, also cooled in an ice bath. b. Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring. c. A colored precipitate of the azo dye (this compound derivative) should form immediately. d. Continue stirring the reaction mixture in the ice bath for another 1-2 hours to ensure complete reaction.

  • Isolation and Purification: a. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts. b. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound. c. Dry the purified product in a vacuum oven.

Protocol 2: Characterization of Photoisomerization by UV-Vis Spectroscopy

This protocol details the procedure for studying the trans to cis and cis to trans isomerization of this compound using a UV-Vis spectrophotometer.

Materials and Equipment:

  • Solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • UV light source (e.g., 365 nm LED or lamp)

  • Visible light source (e.g., >420 nm LED or lamp with a filter)

Procedure:

  • Preparation of the trans-isomer solution: a. Prepare a dilute solution of this compound in the chosen solvent. b. Keep the solution in the dark for a sufficient amount of time (or gently heat it) to ensure that the majority of the molecules are in the thermally stable trans form.

  • Studying the trans → cis Isomerization: a. Record the initial UV-Vis absorption spectrum of the trans-rich solution. This will show a strong π → π* absorption band around 320-350 nm and a weaker n → π* band around 440-450 nm. b. Irradiate the solution in the cuvette with UV light (e.g., 365 nm) for a specific duration. c. Immediately after irradiation, record the UV-Vis spectrum again. d. Repeat the irradiation and spectral measurement steps at different time intervals to monitor the changes in the absorption spectrum as the trans isomer converts to the cis isomer. You should observe a decrease in the π → π* band and a change in the n → π* band.

  • Studying the cis → trans Isomerization: a. After reaching a photostationary state with a high concentration of the cis isomer (after prolonged UV irradiation), irradiate the solution with visible light (e.g., >420 nm). b. Record the UV-Vis spectrum at different time intervals during visible light irradiation to monitor the back-isomerization to the trans form. You should observe the recovery of the initial trans isomer spectrum.

  • Studying the Thermal cis → trans Isomerization: a. After populating the cis state with UV light, place the cuvette in the dark in the spectrophotometer's sample holder (thermostatted if possible). b. Record the UV-Vis spectrum at regular intervals over a period of time to monitor the thermal relaxation of the cis isomer back to the trans isomer. c. The kinetics of this process can be analyzed to determine the thermal half-life of the cis isomer.

Protocol 3: Monitoring Photoisomerization by 1H NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to observe the structural changes during the photoisomerization of this compound.

Materials and Equipment:

  • Solution of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR spectrometer

  • NMR tube (preferably quartz for UV irradiation)

  • UV light source (e.g., fiber-optic coupled UV-LED)

Procedure:

  • Preparation of the NMR sample: a. Prepare a solution of this compound in a suitable deuterated solvent in an NMR tube. b. Keep the sample in the dark to ensure it is predominantly in the trans form.

  • Acquiring the 1H NMR Spectrum of the trans-isomer: a. Record the 1H NMR spectrum of the dark-adapted sample. This will show a characteristic set of peaks for the aromatic protons of the trans isomer.

  • In-situ Irradiation and Spectral Acquisition: a. Irradiate the NMR sample directly in the spectrometer (if equipped with a fiber-optic setup) or externally with a UV light source for a defined period. b. After irradiation, quickly acquire another 1H NMR spectrum. c. Compare the new spectrum with the initial one. You should observe the appearance of a new set of signals corresponding to the protons of the cis isomer, while the signals of the trans isomer decrease in intensity.

  • Monitoring the Isomerization Process: a. By acquiring a series of 1H NMR spectra after different irradiation times, the ratio of cis to trans isomers can be quantified by integrating the respective proton signals. b. To observe the cis → trans back-isomerization, the UV-irradiated sample can be either irradiated with visible light or left in the dark, and spectra can be recorded over time.

Mandatory Visualizations

experimental_workflow_synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Isolation & Purification dissolve_aniline Dissolve 2-Nitroaniline in HCl/Water (0-5°C) add_nitrite Add NaNO2 solution dropwise (0-5°C) dissolve_aniline->add_nitrite stir_diazonium Stir for 30 min (0-5°C) add_nitrite->stir_diazonium add_diazonium Add Diazonium salt solution stir_diazonium->add_diazonium dissolve_phenol Dissolve Coupling Agent in NaOH (0-5°C) dissolve_phenol->add_diazonium stir_coupling Stir for 1-2 hours (0-5°C) add_diazonium->stir_coupling filter_product Vacuum Filtration & Wash with water stir_coupling->filter_product recrystallize Recrystallization (e.g., from Ethanol) filter_product->recrystallize dry_product Dry in Vacuum Oven recrystallize->dry_product

Caption: Synthesis workflow for this compound.

experimental_workflow_photocharacterization cluster_trans_cis trans -> cis Isomerization cluster_cis_trans cis -> trans Isomerization cluster_thermal Thermal Relaxation start Prepare this compound solution (trans-rich) measure_initial_uv Record Initial UV-Vis Spectrum start->measure_initial_uv irradiate_uv Irradiate with UV light (e.g., 365 nm) measure_initial_uv->irradiate_uv measure_uv Record UV-Vis Spectrum irradiate_uv->measure_uv irradiate_vis Irradiate with Visible light (e.g., >420 nm) measure_uv->irradiate_vis keep_dark Keep sample in dark measure_uv->keep_dark measure_vis Record UV-Vis Spectrum irradiate_vis->measure_vis measure_thermal Record UV-Vis Spectra over time keep_dark->measure_thermal

References

Application Notes and Protocols for Time-Resolved Spectroscopy of 2-Nitroazobenzene Isomerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental and theoretical approaches to studying the photoisomerization dynamics of 2-Nitroazobenzene. It includes application notes, detailed experimental protocols for time-resolved transient absorption spectroscopy, and a summary of key quantitative data.

Introduction to this compound Isomerization

Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans and cis forms upon light irradiation. This property makes them highly valuable for a range of applications, including molecular switches, optical data storage, and photopharmacology. The introduction of a nitro group at the 2-position (ortho-position) of one of the phenyl rings in this compound influences its electronic properties and, consequently, its photoisomerization pathway and dynamics.

The trans-to-cis isomerization of azobenzenes can be initiated by exciting the molecule to its S₁ (n→π) or S₂ (π→π) electronic states. The subsequent relaxation back to the ground state can proceed through different pathways, primarily categorized as either a rotation around the N=N double bond or an inversion at one of the nitrogen atoms. Time-resolved spectroscopy is a powerful tool to elucidate these ultrafast dynamics, providing insights into the lifetimes of excited states, the quantum yields of isomerization, and the structural changes occurring on femtosecond to picosecond timescales.

Isomerization Pathway of this compound

The photoisomerization of this compound, like other azobenzene derivatives, involves a series of ultrafast steps following photoexcitation. The process can be visualized as a progression through different electronic and conformational states.

G Figure 1: Photoisomerization Pathway of this compound S0_trans trans-S0 S1_trans_FC trans-S1 (FC) S0_trans->S1_trans_FC Photoexcitation (n→π* or π→π*) S0_cis cis-S0 S0_cis->S0_trans S1_twisted S1 (Twisted Intermediate) S1_trans_FC->S1_twisted Femtoseconds S1_cis cis-S1 S1_twisted->S0_trans Internal Conversion S1_twisted->S0_cis Isomerization (Rotation/Inversion)

Caption: Photoisomerization pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from time-resolved spectroscopic studies of azobenzene and its derivatives. It is important to note that specific values for this compound may vary depending on the solvent and excitation wavelength. The data presented here for related compounds provide a valuable reference.

Table 1: Excited State Lifetimes of Azobenzene Derivatives

CompoundSolventExcitation Wavelength (nm)StateLifetime (ps)Citation
trans-AzobenzeneHexane267S₂0.94[1]
trans-AzobenzeneHexane267S₁16.9[1]
trans-AzobenzeneDioxane475S₁ (fast component)0.37 ± 0.06[2]
trans-AzobenzeneDioxane475S₁ (slow component)3.26 ± 0.85[2]
4-nitro-4′-dimethylamino-azobenzene--S₁8[3]

Table 2: Photoisomerization Quantum Yields of Azobenzene Derivatives

CompoundSolventExcitation Wavelength (nm)IsomerizationQuantum Yield (Φ)Citation
AzobenzeneMethanol313trans → cis~0.11[4]
AzobenzeneMethanol436trans → cis~0.24[4]
Azobenzene-modified ssDNA--trans → cis0.036 ± 0.002[5]
Azobenzene-modified dsDNA--trans → cis0.0056 ± 0.0008[5]

Experimental Protocols

Femtosecond Transient Absorption Spectroscopy

This protocol outlines the general procedure for performing femtosecond transient absorption spectroscopy to study the isomerization dynamics of this compound.

1. Sample Preparation

  • Synthesis and Purification: this compound can be synthesized through the condensation of nitrosobenzene with 2-nitroaniline or other established methods.[6][7] Purity is crucial for spectroscopic measurements. The synthesized compound should be purified by column chromatography and characterized by NMR and mass spectrometry.

  • Solvent Selection: The choice of solvent is critical as it can influence the excited-state dynamics. Common solvents for azobenzene studies include hexane, acetonitrile, and methanol. The solvent should be of spectroscopic grade and transparent at both the pump and probe wavelengths.

  • Concentration: The sample concentration should be adjusted to have an optical density (OD) of approximately 0.3-0.5 at the excitation wavelength in a 1 or 2 mm path length cuvette. This ensures a sufficient signal-to-noise ratio while minimizing aggregation and inner filter effects.

2. Experimental Setup

A typical femtosecond transient absorption spectrometer consists of a femtosecond laser source, a pump-probe setup, and a detection system.

G Figure 2: Experimental Workflow for Transient Absorption Spectroscopy Start Start SamplePrep Sample Preparation (Synthesis, Purification, Solution) Start->SamplePrep Sample Sample Cuvette SamplePrep->Sample LaserSystem Femtosecond Laser System (e.g., Ti:Sapphire) BeamSplit Beam Splitting (Pump and Probe) LaserSystem->BeamSplit PumpPath Pump Path (Optical Parametric Amplifier - OPA) BeamSplit->PumpPath ProbePath Probe Path (White Light Generation) BeamSplit->ProbePath PumpPath->Sample ProbePath->Sample Detector Detection System (Spectrometer and CCD) Sample->Detector DataAcquisition Data Acquisition (ΔA vs. Wavelength and Time) Detector->DataAcquisition DataAnalysis Data Analysis (Global Fitting, Kinetic Modeling) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for transient absorption spectroscopy.

  • Laser System: A common laser source is a Ti:Sapphire amplifier system, which produces femtosecond pulses (e.g., <100 fs) at a high repetition rate (e.g., 1 kHz).[8]

  • Pump Pulse: The output of the laser is used to generate the pump pulse. An optical parametric amplifier (OPA) is often used to tune the pump wavelength to match the absorption band of this compound (e.g., in the UV or visible range to excite the S₂ or S₁ state, respectively).[8]

  • Probe Pulse: A small fraction of the fundamental laser output is used to generate a white-light continuum probe pulse by focusing it into a nonlinear crystal such as sapphire or CaF₂.[9] This provides a broad spectral window to monitor the transient absorption changes.

  • Delay Line: The relative arrival time of the pump and probe pulses at the sample is controlled by a motorized delay stage in the pump path.

  • Detection: The transmitted probe light is directed into a spectrometer and detected by a CCD camera or photodiode array.

3. Data Acquisition

  • The change in absorbance (ΔA) is measured as a function of wavelength and time delay between the pump and probe pulses.

  • The ΔA signal is calculated as: ΔA = -log(Ipump_on / Ipump_off), where Ipump_on and Ipump_off are the intensities of the transmitted probe pulse with and without the pump pulse, respectively.

  • Data is typically collected over a range of time delays, from femtoseconds to nanoseconds, to capture the entire isomerization process.

4. Data Analysis

The raw data, a 2D map of ΔA versus wavelength and time, is analyzed to extract kinetic information.

G Figure 3: Data Analysis Workflow RawData Raw Data (ΔA vs. Wavelength, Time) ChirpCorrection Chirp Correction RawData->ChirpCorrection SVD Singular Value Decomposition (SVD) ChirpCorrection->SVD GlobalFitting Global Fitting (Sequential or Parallel Models) SVD->GlobalFitting KineticModel Kinetic Model (Lifetimes, Species Associated Spectra) GlobalFitting->KineticModel Interpretation Interpretation (Isomerization Pathway) KineticModel->Interpretation

Caption: Data analysis workflow for transient absorption data.

  • Chirp Correction: The group velocity dispersion of the white-light probe pulse is corrected to ensure an accurate time-zero across the entire spectral range.

  • Singular Value Decomposition (SVD): SVD can be used as a preliminary step to determine the number of significant spectral components in the data.[10]

  • Global Fitting: The data is globally fitted to a kinetic model, which typically consists of a series of exponential decay components. This analysis yields the lifetimes of the transient species and their corresponding decay-associated difference spectra (DADS) or species-associated difference spectra (SADS).[11][12]

  • Kinetic Modeling: Based on the fitting results, a kinetic model for the photoisomerization process is constructed, assigning the different lifetime components to specific steps in the reaction pathway, such as internal conversion, vibrational cooling, and the isomerization itself.

Quantum Yield Determination

The photoisomerization quantum yield (Φ) is a measure of the efficiency of the photochemical reaction. It is defined as the number of molecules that undergo isomerization divided by the number of photons absorbed.

1. Relative Method

The relative method is commonly used and involves comparing the photoreaction of the sample to that of a well-characterized actinometer with a known quantum yield.[2]

  • Actinometer Selection: A suitable chemical actinometer is chosen that absorbs in a similar spectral region as this compound. Ferrioxalate is a common actinometer for the UV-Vis region.

  • Irradiation: Both the this compound solution and the actinometer solution are irradiated under identical conditions (e.g., same light source, wavelength, and geometry). The absorbance of both solutions should be low (typically < 0.1) to ensure uniform light absorption.

  • Monitoring the Reaction: The progress of the photoreaction is monitored by UV-Vis absorption spectroscopy. For this compound, the change in the absorption spectrum corresponding to the conversion from the trans to the cis isomer is followed. For the actinometer, the change in absorbance at a specific wavelength is measured.

  • Calculation: The quantum yield of this compound (Φsample) can be calculated using the following equation:

    Φsample = Φactinometer * (ksample / kactinometer) * (factinometer / fsample)

    where:

    • Φactinometer is the known quantum yield of the actinometer.

    • k is the initial rate of the photoreaction, determined from the change in absorbance over time.

    • f is the fraction of light absorbed by the solution, which can be calculated from the absorbance.

Conclusion

The study of this compound isomerization using time-resolved spectroscopy provides fundamental insights into the mechanisms of photochemical reactions. The protocols and data presented in this application note serve as a guide for researchers in designing, executing, and interpreting experiments to investigate the ultrafast dynamics of this and related photoswitchable molecules. Such studies are crucial for the rational design of new molecular devices and photopharmaceuticals with tailored photoresponses.

References

Application Notes and Protocols: Synthesis of 2-Nitroazobenzene Derivatives with Tailored Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-nitroazobenzene derivatives. These compounds are of significant interest due to their photoresponsive nature, which allows for the spatiotemporal control of biological processes. By tailoring the substitution pattern on the aromatic rings, key properties such as absorption wavelength and photoswitching kinetics can be modulated for specific applications in drug delivery and photopharmacology.

Introduction to this compound Derivatives

This compound and its derivatives are a class of photochromic compounds that can undergo reversible isomerization between a thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light of a specific wavelength.[1] This photoisomerization leads to a significant change in the molecule's geometry and dipole moment, which can be harnessed to control the activity of a linked therapeutic agent or biological molecule. The presence of the nitro group in the ortho position is crucial for its function as a photolabile protecting group, enabling the light-induced release of a "caged" molecule. The electronic effects of the nitro group, combined with other substituents, allow for the fine-tuning of the molecule's electronic structure and photochemical behavior.[1]

Key Applications

The unique properties of this compound derivatives make them valuable tools in several areas of research and development:

  • Photolabile Protecting Groups ("Caging"): The ortho-nitrobenzyl motif, which is structurally related to this compound, is a well-established photolabile protecting group.[2] This allows for the temporary inactivation of a bioactive molecule, which can then be released at a specific time and location by applying light.

  • Photoswitchable Therapeutics: By incorporating a this compound moiety into a drug molecule, its pharmacological activity can be switched on and off with light. This offers the potential for highly targeted therapies with reduced side effects.

  • Spatiotemporal Control of Biological Systems: These derivatives can be used to control a wide range of biological processes with high precision, including enzyme activity, gene expression, and cell signaling.[3][4][5]

  • Molecular Switches and Materials: The reversible photoisomerization of this compound derivatives makes them suitable for applications in optical data storage and light-responsive materials.[1]

Synthesis of this compound Derivatives

The most common and versatile method for the synthesis of substituted this compound derivatives is through a two-step process involving diazotization of a substituted aniline followed by an azo coupling reaction with another aromatic component.

General Synthetic Workflow

The general workflow for the synthesis of this compound derivatives is depicted below. The process starts with the diazotization of a substituted 2-nitroaniline, which is then coupled with a chosen aromatic coupling partner to yield the final this compound derivative.

G cluster_synthesis Synthesis Workflow start Start: Substituted 2-Nitroaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium 2-Nitrobenzenediazonium Salt diazotization->diazonium azo_coupling Azo Coupling (Alkaline or Acidic conditions) diazonium->azo_coupling coupling_partner Aromatic Coupling Partner (e.g., Phenol, Aniline derivative) coupling_partner->azo_coupling product Substituted this compound Derivative azo_coupling->product purification Purification (Crystallization, Chromatography) product->purification final_product Final Product purification->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4'-Hydroxy-2-nitroazobenzene

This protocol describes the synthesis of a simple this compound derivative with a hydroxyl group, which can be further functionalized.

Materials:

  • 2-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

Procedure:

  • Diazotization of 2-Nitroaniline:

    • Dissolve 2-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2-nitrobenzenediazonium chloride solution.

  • Azo Coupling:

    • In a separate beaker, dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool the phenoxide solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared 2-nitrobenzenediazonium chloride solution to the cold phenoxide solution with vigorous stirring.

    • A colored precipitate of 4'-hydroxy-2-nitroazobenzene will form immediately.

    • Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Isolation and Purification:

    • Filter the crude product using a Büchner funnel and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 4'-hydroxy-2-nitroazobenzene.

Protocol 2: Synthesis of a Tetrafluorinated ortho-Functionalized Azobenzene Phosphoramidite for RNA Incorporation

This protocol outlines a more complex synthesis for creating a derivative suitable for incorporation into nucleic acids, demonstrating the versatility of the synthetic approach for creating tailored properties.[6]

Materials:

  • Substituted tetrafluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ortho-functionalized coupling partner (e.g., a protected nucleoside with a phenolic group)

  • Appropriate solvents and purification reagents (e.g., for chromatography)

Procedure:

  • Diazotization: Perform the diazotization of the tetrafluoroaniline derivative as described in Protocol 1.

  • Azo Coupling: Couple the resulting diazonium salt with the ortho-functionalized and protected nucleoside. The specific reaction conditions (solvent, base, temperature) will depend on the nature of the coupling partner.

  • Purification: Purify the resulting azobenzene-modified nucleoside using column chromatography.

  • Phosphoramidite Synthesis: Convert the purified azobenzene-modified nucleoside into its phosphoramidite derivative using standard phosphitylation chemistry. This phosphoramidite can then be used in automated solid-phase RNA synthesis.

Tailoring Properties through Substitution

The photophysical and photochemical properties of this compound derivatives can be precisely tuned by introducing different substituents onto the aromatic rings. The nature and position of these substituents influence the electronic distribution within the molecule, thereby affecting its absorption spectrum and the efficiency of photoisomerization.

Substituent Effects on Photophysical Properties

The following table summarizes the general effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the key properties of azobenzene derivatives. While specific quantitative data for a wide range of this compound derivatives is dispersed in the literature, these general trends provide a guideline for rational design.

PropertyEffect of Electron-Donating Groups (EDG) (e.g., -OH, -OCH₃, -NH₂)Effect of Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CN, -CF₃)
λmax of π→π* transition Bathochromic shift (red-shift)Hypsochromic shift (blue-shift) or minor effect
λmax of n→π* transition Hypsochromic shift (blue-shift)Bathochromic shift (red-shift)
Thermal relaxation rate (cis to trans) Generally fasterGenerally slower
Quantum Yield of Photoisomerization Can be increased or decreased depending on positionCan be increased or decreased depending on position

Note: The ortho-nitro group itself is a strong electron-withdrawing group and significantly influences the baseline properties of these derivatives.

A computational analysis of azobenzene derivatives has shown that the isomerization mechanism (rotation vs. inversion) can be influenced by the nature of the substituents, which in turn affects the rate of photoswitching.[7] For instance, the introduction of hydroxyl groups can hinder isomerization by forming hydrogen bonds with the azo group.[7]

Signaling Pathways and Drug Development

While specific signaling pathways directly targeted by this compound derivatives are application-dependent (i.e., determined by the "caged" molecule), the ability to achieve spatiotemporal control is a powerful tool in studying and manipulating cellular signaling. For example, by caging a kinase inhibitor with a this compound derivative, a specific signaling pathway can be inhibited with high precision in a particular cellular location or at a specific time point by light application.

The logical relationship for the application of a this compound-caged drug in targeted therapy is illustrated below.

G cluster_drug_delivery Targeted Drug Delivery Logic drug_admin Administration of This compound-Caged Drug (Inactive Prodrug) localization Localization to Target Tissue/Cells drug_admin->localization light_activation Light Irradiation (Specific Wavelength) localization->light_activation drug_release Photocleavage & Active Drug Release light_activation->drug_release Yes no_effect No Effect on Non-irradiated Healthy Tissue light_activation->no_effect No therapeutic_effect Therapeutic Effect on Target Cells drug_release->therapeutic_effect

Caption: Logical workflow for light-activated targeted drug delivery.

Conclusion

The synthesis of this compound derivatives with tailored properties offers a versatile platform for the development of advanced tools in chemical biology and medicine. The ability to fine-tune their photochemical properties through rational design of substituents allows for the creation of photoswitches and photolabile protecting groups optimized for specific biological applications. The provided protocols and principles serve as a foundation for researchers to design and synthesize novel this compound derivatives for the spatiotemporal control of biological systems.

References

Application Note: Methodology for Determining the Photochemical Quantum Yield of 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for determining the photochemical quantum yield (Φ) of 2-nitroazobenzene, a critical parameter for applications in photopharmacology, molecular switches, and light-responsive materials. The protocol is based on relative quantum yield measurement using chemical actinometry.

Introduction

Azobenzene and its derivatives are archetypal photochromic molecules capable of reversible isomerization between a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light of specific wavelengths.[1] This photoswitchable behavior makes them invaluable for applications requiring precise spatiotemporal control, such as light-controlled drug delivery and the modulation of biological systems. The efficiency of this photoisomerization is quantified by the quantum yield (Φ), defined as the number of molecules undergoing a specific event (e.g., isomerization) for each photon absorbed by the system.[2][3]

The introduction of substituents, such as the nitro (–NO₂) group, significantly influences the electronic structure, absorption spectra, and photochemical behavior of the azobenzene core.[1] The nitro group is a strong electron-withdrawing group that can alter the energy levels of the excited states and, consequently, the photoisomerization quantum yield.[4] Determining the precise quantum yield of this compound is therefore essential for designing and optimizing its function in various applications.

This application note details a comprehensive protocol for measuring the trans → cis photoisomerization quantum yield of this compound using potassium ferrioxalate as a chemical actinometer.

Principle of the Method

The determination of the photochemical quantum yield is performed by comparing the number of molecules of this compound that isomerize to the number of photons absorbed by the solution. The most common and reliable method involves two main stages:

  • Chemical Actinometry: The photon flux (intensity) of the light source is accurately measured using a chemical actinometer, which is a chemical system with a well-characterized and reliable quantum yield. Potassium ferrioxalate is a widely used actinometer due to its broad absorption range and stability.

  • Sample Photolysis: The this compound solution is irradiated under identical experimental conditions (e.g., geometry, light source, wavelength) as the actinometer. The change in the concentration of the trans isomer is monitored, typically by UV-Vis spectrophotometry or HPLC.

The quantum yield (Φ) of the sample is then calculated by relating the number of moles of the reacted sample to the number of moles of photons (einsteins) absorbed, which was determined in the actinometry step.

Quantitative Data for Azobenzene Derivatives

CompoundIsomerizationExcitation Wavelength (nm)SolventQuantum Yield (Φ)
Azobenzenetrans → cis313Methanol0.14
Azobenzenetrans → cis~330 (π→π)n-Hexane0.11
Azobenzenetrans → cis~450 (n→π)n-Hexane0.25
Azobenzenecis → trans~330 (π→π)n-Hexane0.27
Azobenzenecis → trans~450 (n→π)n-Hexane0.56
4-diethyl-4′-nitroazobenzenetrans → cisNot SpecifiedMethanolNot Quantified (prevents photoisomerization)[5][6]

Note: The data presented are for reference purposes. The lack of a reported value for 4-diethyl-4'-nitroazobenzene highlights that strong push-pull substitution can sometimes hinder the isomerization process.[5][6]

Experimental Protocols

This protocol is divided into three parts: calibration of the light source using a chemical actinometer, photolysis of the this compound sample, and the final calculation of the quantum yield.

Part A: Determination of Photon Flux (Chemical Actinometry)

Objective: To measure the photon flux (I₀) of the irradiation setup using potassium ferrioxalate actinometry.

Materials:

  • Potassium ferrioxalate [K₃Fe(C₂O₄)₃·3H₂O]

  • Sulfuric acid (H₂SO₄), 0.5 M

  • 1,10-Phenanthroline solution (0.1% w/v in water)

  • Sodium acetate buffer (0.3 M, pH ~4.5)

  • High-purity water

  • Volumetric flasks, pipettes, and cuvettes

  • UV-Vis Spectrophotometer

  • Monochromatic light source with a defined wavelength (e.g., 365 nm LED or filtered lamp)

  • Stir plate and magnetic stir bar

Procedure:

  • Preparation of Actinometer Solution (0.006 M): Perform this step in a darkroom or under red light as the solution is light-sensitive. Dissolve ~0.295 g of potassium ferrioxalate in 100 mL of 0.5 M H₂SO₄.

  • Irradiation:

    • Pipette a precise volume (e.g., 3.0 mL) of the actinometer solution into a quartz cuvette. Place a small stir bar in the cuvette and place it on a stir plate within the irradiation setup.

    • Keep an identical sample in the dark as a control.

    • Irradiate the sample for a specific time (t), ensuring that the conversion is less than 10% to maintain accuracy. The solution should be stirred continuously.

  • Analysis of Fe²⁺ Formation:

    • After irradiation, pipette a precise aliquot (e.g., 0.5 mL) of the irradiated solution into a 10 mL volumetric flask. Do the same for the dark control.

    • To each flask, add 2.0 mL of the 1,10-phenanthroline solution and 1.0 mL of the sodium acetate buffer.

    • Dilute to the 10 mL mark with high-purity water and mix thoroughly.

    • Allow the solutions to stand for at least 30 minutes for the red Fe²⁺-phenanthroline complex to fully form.

  • Spectrophotometry:

    • Measure the absorbance (A) of the irradiated and control samples at 510 nm using the UV-Vis spectrophotometer.

    • The molar extinction coefficient (ε) for the [Fe(phen)₃]²⁺ complex at 510 nm is approximately 11,100 L mol⁻¹ cm⁻¹.

Calculation of Moles of Fe²⁺ Formed: The number of moles of Fe²⁺ produced (n_Fe²⁺) is calculated using the Beer-Lambert law: n_Fe²⁺ = (A_irradiated - A_control) * V_total / (ε * l * V_aliquot) where:

  • V_total is the final volume after adding reagents (10 mL).

  • l is the cuvette path length (typically 1 cm).

  • V_aliquot is the volume of the actinometer solution taken for analysis (0.5 mL).

Calculation of Photon Flux: The photon flux (I₀) in einsteins per second (mol of photons/s) is calculated as: I₀ = n_Fe²⁺ / (Φ_act * t * f) where:

  • Φ_act is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., ~1.21 at 365 nm).

  • t is the irradiation time in seconds.

  • f is the fraction of light absorbed by the actinometer, calculated as f = 1 - 10^(-A_act), where A_act is the absorbance of the actinometer solution at the irradiation wavelength. For high accuracy, the solution should be optically dense (A > 2) so that f is approximately 1.

Part B: Photolysis and Analysis of this compound

Objective: To measure the number of moles of this compound that isomerize upon irradiation.

Materials:

  • This compound (trans isomer)

  • Spectroscopic grade solvent (e.g., methanol, hexane)

  • Same irradiation setup and cuvettes as in Part A.

  • UV-Vis Spectrophotometer or HPLC system.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent with an absorbance between 0.1 and 1.0 at the irradiation wavelength.

  • Record Initial Spectrum: Record the full UV-Vis absorption spectrum of the non-irradiated solution. This represents the pure trans isomer.

  • Irradiation:

    • Pipette the same volume of the this compound solution as the actinometer (e.g., 3.0 mL) into an identical quartz cuvette.

    • Irradiate the sample under the exact same conditions (light source, distance, stirring, time) as used for the actinometer in Part A.

  • Record Final Spectrum: Immediately after irradiation, record the full UV-Vis absorption spectrum of the irradiated solution. The spectrum will be a composite of the remaining trans isomer and the newly formed cis isomer.

  • Quantification of Isomerization: The number of moles of trans isomer that have reacted (Δn_trans) can be determined by monitoring the change in absorbance at a wavelength where the difference between the molar extinction coefficients of the trans and cis isomers is large. This often corresponds to the π-π* absorption maximum of the trans isomer. The change in concentration can be calculated using established methods involving the molar extinction coefficients of both pure isomers.

Part C: Calculation of the Quantum Yield (Φ)

Objective: To calculate the photoisomerization quantum yield of this compound.

Calculation: The quantum yield of trans → cis isomerization (Φ_t→c) is the ratio of the moles of trans isomer reacted to the moles of photons absorbed by the sample.

Φ_t→c = Δn_trans / (I₀ * t * f_sample)

where:

  • Δn_trans is the number of moles of the trans isomer that converted to the cis isomer (determined in Part B).

  • I₀ is the photon flux determined from actinometry (Part A).

  • t is the irradiation time in seconds (must be the same as in Part B).

  • f_sample is the fraction of light absorbed by the this compound sample at the irradiation wavelength, calculated as f_sample = 1 - 10^(-A_sample).

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow for determining the photochemical quantum yield.

G cluster_actinometry Part A: Actinometry (Photon Flux Calibration) cluster_sample Part B: Sample Photolysis cluster_calc Part C: Final Calculation A1 Prepare 0.006 M Potassium Ferrioxalate Solution A2 Irradiate Actinometer (Time t, Wavelength λ) A1->A2 A3 Develop Fe²⁺ Complex with 1,10-Phenanthroline A2->A3 A4 Measure Absorbance at 510 nm A3->A4 A5 Calculate Photon Flux (I₀) A4->A5 C1 Calculate Quantum Yield (Φ) Φ = Δn_trans / (I₀ * t * f_sample) A5->C1 B1 Prepare this compound Solution B2 Record Initial UV-Vis Spectrum (t=0) B1->B2 B3 Irradiate Sample (Same Time t, Wavelength λ) B2->B3 B4 Record Final UV-Vis Spectrum B3->B4 B5 Calculate Moles Reacted (Δn_trans) B4->B5 B5->C1

Caption: Workflow for quantum yield determination.

Photoisomerization of this compound

The fundamental photochemical process for this compound is the reversible isomerization between its trans and cis forms.

G cluster_trans cluster_cis trans excited Excited State trans->excited hν₁ (e.g., UV Light) cis cis->trans hν₂ (e.g., Vis Light) or Δ (Heat) excited->trans Relaxation excited->cis Isomerization (Φ_t→c)

Caption: Photoisomerization of this compound.

References

2-Nitroazobenzene as a Versatile Probe for Microenvironment Polarity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 2-nitroazobenzene as a sensitive probe for characterizing the polarity of microenvironments. Its distinct solvatochromic properties, particularly the shift in its ultraviolet-visible (UV-Vis) absorption spectrum in response to changes in solvent polarity, make it a valuable tool in various research and development areas, including formulation science, protein characterization, and drug delivery systems.

Introduction to this compound as a Polarity Probe

This compound is an aromatic azo compound characterized by the presence of a nitro group (-NO2) on one of its phenyl rings. This electron-withdrawing group, in conjunction with the π-electron system of the azobenzene backbone, gives rise to its solvatochromic behavior. The molecule exhibits a noticeable shift in its maximum absorption wavelength (λmax) depending on the polarity of the surrounding medium. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the molecule by the solvent. In less polar environments, this compound has a λmax at shorter wavelengths, which shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the environment increases. This sensitivity allows for the quantitative assessment of the local polarity of various microenvironments.

Quantitative Data: Solvatochromic Properties of this compound

The change in the UV-Vis absorption spectrum of this compound in response to solvent polarity is a key characteristic for its application as a polarity probe. The following table summarizes the maximum absorption wavelength (λmax) of this compound in a range of solvents with varying polarities, as indicated by their dielectric constants.

SolventDielectric Constant (ε) at 20°Cλmax (nm)
n-Hexane1.88~320
Toluene2.38~325
Chloroform4.81~330
Ethanol24.55~335
Methanol32.6~338
Acetonitrile37.5~340
Dimethyl Sulfoxide (DMSO)46.7~345
Water80.1~350

Note: The λmax values provided are approximate and can vary slightly depending on the specific experimental conditions and the purity of the solvents and the probe.

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and application of this compound as a microenvironment polarity probe.

Synthesis and Purification of this compound

3.1.1. Synthesis via Condensation of 2-Nitroaniline and Nitrosobenzene

This method involves the acid-catalyzed condensation of 2-nitroaniline with nitrosobenzene.

Materials:

  • 2-Nitroaniline

  • Nitrosobenzene

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-nitroaniline in glacial acetic acid.

  • Add an equimolar amount of nitrosobenzene to the solution.

  • Gently reflux the mixture with constant stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold water to remove any residual acid.

  • Dry the crude product in a desiccator.

3.1.2. Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature. Crystals of this compound should start to form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals thoroughly. The purity can be checked by measuring the melting point and by TLC.

Diagram of the Synthesis and Purification Workflow:

G cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Nitroaniline + Nitrosobenzene Reaction Reflux in Glacial Acetic Acid Reactants->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Crude Crude This compound Precipitation->Crude Filtering & Drying Dissolution Dissolve in Hot Ethanol Crude->Dissolution HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Pure Pure This compound Isolation->Pure

Caption: Workflow for the synthesis and purification of this compound.

Application: Determination of Critical Micelle Concentration (CMC)

The formation of micelles by surfactants in an aqueous solution creates a nonpolar microenvironment within the micellar core. This compound, being hydrophobic, will preferentially partition into this nonpolar core above the critical micelle concentration (CMC). This partitioning leads to a hypsochromic (blue) shift in its λmax, which can be used to determine the CMC of the surfactant.

Materials:

  • This compound stock solution in a suitable organic solvent (e.g., ethanol).

  • Surfactant solution of known concentration (e.g., Sodium Dodecyl Sulfate - SDS).

  • Distilled water.

  • UV-Vis spectrophotometer.

  • Cuvettes.

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare a series of surfactant solutions with varying concentrations, spanning the expected CMC range.

  • To each surfactant solution, add a small, constant aliquot of the this compound stock solution. The final concentration of the probe should be low enough to not significantly affect the micellization process.

  • Allow the solutions to equilibrate for a period of time (e.g., 30 minutes).

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 300-400 nm).

  • Determine the λmax for each surfactant concentration.

  • Plot the λmax of this compound as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the point of sharpest change in the local environment of the probe.

Diagram of the CMC Determination Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement & Analysis SurfactantSeries Prepare Surfactant Concentration Series AddProbe Add this compound Stock Solution SurfactantSeries->AddProbe Equilibrate Equilibrate Samples AddProbe->Equilibrate RecordSpectra Record UV-Vis Absorption Spectra Equilibrate->RecordSpectra Transfer to Cuvette DetermineLambdaMax Determine λmax for Each Concentration RecordSpectra->DetermineLambdaMax PlotData Plot λmax vs. log[Surfactant] DetermineLambdaMax->PlotData DetermineCMC Determine CMC from Inflection Point PlotData->DetermineCMC

Caption: Workflow for determining the CMC of a surfactant using this compound.

Application: Probing Protein Microenvironments

Changes in the local polarity of a protein's microenvironment, for instance during conformational changes or ligand binding, can be monitored using this compound. The probe can be non-covalently associated with hydrophobic pockets of the protein.

Materials:

  • Purified protein of interest in a suitable buffer.

  • This compound stock solution.

  • UV-Vis spectrophotometer.

  • Cuvettes.

  • Perturbing agent (e.g., denaturant like urea or guanidinium chloride, or a specific ligand).

Procedure:

  • Prepare a solution of the purified protein in the desired buffer.

  • Add a small amount of the this compound stock solution to the protein solution and incubate to allow for binding.

  • Record the baseline UV-Vis absorption spectrum of the protein-probe complex.

  • Induce a change in the protein's microenvironment. This can be achieved by:

    • Denaturation: Titrate the protein-probe solution with a denaturant (e.g., urea) and record the spectrum at each concentration.

    • Ligand Binding: Add a specific ligand to the protein-probe solution and record the spectrum before and after addition.

  • Analyze the changes in the λmax of this compound. A shift in λmax will indicate a change in the polarity of the probe's binding site, providing insights into the protein's conformational changes.

Diagram of the Protein Microenvironment Probing Logic:

G cluster_obs1 Observation (Denaturation) cluster_obs2 Observation (Conformational Change) Protein Native Protein (Hydrophobic Pocket) Complex Protein-Probe Complex (Probe in Hydrophobic Pocket) Protein->Complex Binding Probe This compound Probe->Complex Perturbation Perturbation (e.g., Denaturant, Ligand) Complex->Perturbation Unfolded Unfolded Protein (Exposed Probe) Perturbation->Unfolded Denaturation AlteredComplex Altered Protein-Probe Complex (Change in Pocket Polarity) Perturbation->AlteredComplex Ligand Binding/ Conformational Change Obs1 Bathochromic Shift in λmax (Increased Polarity) Unfolded->Obs1 Obs2 Shift in λmax (Change in Polarity) AlteredComplex->Obs2

Caption: Logical flow for probing protein microenvironment changes.

Concluding Remarks

This compound serves as a straightforward and effective absorption-based probe for characterizing microenvironment polarity. The protocols outlined in this document provide a foundation for its synthesis, purification, and application in determining the critical micelle concentration of surfactants and in studying protein conformational changes. The simplicity of the methodology, primarily relying on standard UV-Vis spectrophotometry, makes it an accessible tool for a wide range of researchers in academia and industry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of 2-Nitroazobenzene. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems that can arise during the synthesis of this compound, which is typically achieved through the diazotization of 2-nitroaniline followed by an azo coupling reaction.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors throughout the two-stage synthesis process. Common causes include:

  • Incomplete Diazotization: The initial conversion of 2-nitroaniline to its diazonium salt is a critical step. Suboptimal temperature control is a frequent culprit.

  • Decomposition of the Diazonium Salt: The 2-nitrobenzenediazonium salt is unstable at higher temperatures. Allowing the reaction temperature to rise above the optimal range (0-5 °C) can lead to its decomposition and the formation of byproducts.

  • Inefficient Azo Coupling: The coupling reaction between the diazonium salt and the coupling agent (e.g., benzene or a substituted benzene) is sensitive to pH and the electronic nature of the coupling partner.

  • Side Reactions: Several side reactions can compete with the desired azo coupling, leading to a mixture of products and reducing the yield of this compound.

  • Losses during Workup and Purification: The product can be lost during extraction, washing, and recrystallization steps.

Q2: What are the common side products in this compound synthesis, and how can I minimize them?

Several side reactions can occur, leading to impurities and a lower yield of the desired product. Key side products include:

  • Phenol Formation: The diazonium salt can react with water to form 2-nitrophenol, especially if the temperature is not kept low.

  • Coupling at the Wrong Position: If a substituted benzene is used as the coupling agent, the diazonium salt may couple at an unintended position, leading to isomeric impurities.

  • Triazene Formation: In the presence of excess amine (unreacted 2-nitroaniline), the diazonium salt can form a triazene.

  • Tar Formation: At higher temperatures or under incorrect pH conditions, polymerization and decomposition can lead to the formation of tarry, intractable materials.

To minimize these side products:

  • Maintain Strict Temperature Control: Keep the temperature of the diazotization reaction at 0-5 °C.

  • Control pH: The pH of the coupling reaction is crucial. For coupling with phenols, a mildly alkaline medium (pH 9-10) is typically used, while coupling with anilines often requires a slightly acidic medium (pH 4-5).

  • Use the Correct Stoichiometry: Ensure the correct molar ratios of reactants to avoid side reactions like triazene formation.

  • Add Reagents Slowly: Slow, controlled addition of sodium nitrite during diazotization and the diazonium salt solution during coupling can help maintain temperature and minimize localized high concentrations of reactants.

Q3: How can I confirm the successful formation of the 2-nitrobenzenediazonium salt?

While the diazonium salt is typically not isolated, its formation can be indirectly confirmed before proceeding to the coupling step. A simple qualitative test involves taking a small aliquot of the reaction mixture and adding it to a solution of a coupling agent like β-naphthol in an alkaline solution. The immediate formation of an intensely colored azo dye indicates the presence of the diazonium salt.

Q4: What is the optimal pH for the azo coupling step in the synthesis of this compound?

The optimal pH for the azo coupling reaction depends on the coupling agent being used. Aromatic diazonium ions are effective electrophiles for coupling with activated aromatic compounds like anilines or phenols. The substitution typically occurs at the para position unless it is already occupied, in which case the ortho position is favored. The pH of the solution is critical; it should be mildly acidic or neutral, as the reaction does not proceed if the pH is too low.

  • For coupling with phenols: A mildly alkaline environment (pH 9-10) is generally preferred. This is because the phenol is deprotonated to the more strongly activating phenoxide ion.

  • For coupling with anilines: A slightly acidic medium (pH 4-5) is often employed. This prevents the diazonium salt from coupling with the amino group of another aniline molecule to form a triazene.

Q5: My final product is a dark, oily substance instead of a crystalline solid. What went wrong?

The formation of a dark oil or tar-like substance is a common issue and usually indicates the presence of significant impurities and byproducts. The likely causes include:

  • Elevated Reaction Temperature: As mentioned, allowing the temperature to rise during either the diazotization or coupling step can lead to decomposition and polymerization.

  • Incorrect pH: A highly acidic or alkaline environment can promote side reactions and decomposition.

  • Presence of Impurities in Starting Materials: Using impure 2-nitroaniline or other reagents can introduce contaminants that interfere with the reaction and crystallization.

  • Inadequate Purification: The crude product may contain various colored impurities that inhibit crystallization.

To resolve this, ensure meticulous temperature and pH control. If the problem persists, consider purifying the starting materials before the reaction. For the product, attempting purification by column chromatography may be necessary to separate the desired this compound from the tarry impurities.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Method 1: Diazotization of 2-Nitroaniline and Azo Coupling

This is the most common and established method for the synthesis of this compound.

Materials:

  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Benzene (or a suitable substituted benzene as the coupling agent)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for pH adjustment

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

Step 1: Diazotization of 2-Nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve a specific molar amount of 2-nitroaniline in a calculated volume of concentrated hydrochloric acid or sulfuric acid diluted with water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 2-nitroaniline solution. Maintain the temperature strictly between 0 and 5 °C throughout the addition. The addition should take approximately 30 minutes.

  • After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for another 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the 2-nitrobenzenediazonium salt.

Step 2: Azo Coupling Reaction

  • In a separate beaker, prepare a solution of the coupling agent (e.g., benzene) in a suitable solvent. If a phenol is used as the coupling agent, dissolve it in an aqueous solution of sodium hydroxide to form the phenoxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold 2-nitrobenzenediazonium salt solution to the cooled coupling agent solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction. The formation of a colored precipitate indicates the formation of this compound.

Step 3: Workup and Purification

  • Filter the crude product using suction filtration and wash it with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound via the diazotization of 2-nitroaniline.

ParameterConditionReported Yield (%)
Diazotization
Temperature0-5 °C-
AcidHCl or H₂SO₄-
Azo Coupling
Coupling AgentBenzene~60-70%
Coupling AgentPhenol~75-85%
Temperature0-5 °C-
pH (with Phenol)9-10-
Overall -60-85%

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Workup & Purification start_diaz Dissolve 2-Nitroaniline in Acid cool_diaz Cool to 0-5 °C start_diaz->cool_diaz add_nitrite Slowly Add NaNO₂ Solution cool_diaz->add_nitrite stir_diaz Stir for 30 min at 0-5 °C add_nitrite->stir_diaz prep_coupler Prepare Cooled Coupling Agent Solution stir_diaz->prep_coupler 2-Nitrobenzenediazonium Salt Solution add_diazo Slowly Add Diazonium Salt Solution prep_coupler->add_diazo stir_coupling Stir for 1-2 hours at 0-5 °C add_diazo->stir_coupling filter Filter Crude Product stir_coupling->filter Crude this compound recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry reaction_pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_side_reactions Potential Side Reactions 2-Nitroaniline 2-Nitroaniline 2-Nitrobenzenediazonium Salt 2-Nitrobenzenediazonium Salt 2-Nitroaniline->2-Nitrobenzenediazonium Salt + Nitrous Acid (0-5 °C) Nitrous Acid (from NaNO₂ + Acid) Nitrous Acid (from NaNO₂ + Acid) This compound This compound 2-Nitrobenzenediazonium Salt->this compound + Coupling Agent (0-5 °C, controlled pH) 2-Nitrobenzenediazonium Salt->this compound Decomposition (Phenol formation) Decomposition (Phenol formation) 2-Nitrobenzenediazonium Salt->Decomposition (Phenol formation)  + H₂O (Higher Temp) Triazene Formation Triazene Formation 2-Nitrobenzenediazonium Salt->Triazene Formation  + Excess Amine Coupling Agent (e.g., Benzene) Coupling Agent (e.g., Benzene)

preventing photodegradation of 2-Nitroazobenzene during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of 2-Nitroazobenzene during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, focusing on the prevention of photodegradation.

Problem Potential Cause Recommended Solution
Inconsistent experimental results (e.g., varying absorbance readings, unexpected product formation) Photodegradation of this compound due to ambient light exposure.Work under red light conditions or in a darkroom. Use amber-colored glassware or wrap standard glassware in aluminum foil to block UV and visible light.
Solvent-mediated degradation.Use fresh, high-purity, degassed solvents. Some solvents can promote photodegradation; consider testing different solvents for stability. Store stock solutions in the dark at low temperatures (-20°C).
Temperature fluctuations affecting reaction rates and stability.Maintain a constant and controlled temperature throughout the experiment. Avoid excessive heating.
Loss of compound activity or concentration over time Gradual degradation of the stock solution.Prepare fresh solutions of this compound before each experiment. If a stock solution must be stored, protect it from light and store it at -20°C or below. Monitor the purity of the stock solution periodically using UV-Vis spectroscopy or HPLC.
Adsorption to container surfaces.Use silanized glassware or low-adhesion microcentrifuge tubes for storing and handling solutions of this compound.
Appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS) Formation of photodegradation byproducts.Minimize light exposure at all stages of the experiment, including sample preparation and analysis. Use a UV-Vis detector with the lamp turned off when the compound is not being eluted, if possible.
Reaction with atmospheric oxygen.Degas solvents and purge reaction vessels with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is this compound susceptible to it?

A1: Photodegradation is the breakdown of a molecule caused by the absorption of light energy. This compound, like other azobenzene derivatives and aromatic nitro compounds, contains chromophores (the azo group -N=N- and the nitro group -NO2) that can absorb ultraviolet (UV) and visible light. This absorption can excite the molecule to a higher energy state, leading to isomerization (trans-cis) and potentially irreversible degradation into other chemical species.

Q2: What are the ideal lighting conditions for working with this compound?

A2: The ideal lighting is the absence of UV and blue light. It is highly recommended to work in a darkroom equipped with a red safelight (wavelength > 600 nm). If a darkroom is not available, work in a dimly lit area and shield the experimental setup from direct light.

Q3: How should I store solutions of this compound?

A3: Solutions should be stored in amber-colored vials or vials wrapped in aluminum foil to protect them from light. For long-term storage, it is recommended to store solutions at -20°C or -80°C and to degas the solvent before preparing the solution to minimize oxidation.

Q4: Can the choice of solvent affect the photodegradation of this compound?

A4: Yes, the solvent can significantly influence the rate of photodegradation. Polar and protic solvents may stabilize the excited state of the molecule, potentially accelerating degradation. It is advisable to use fresh, high-purity, and degassed solvents. If you suspect solvent-mediated degradation, it is recommended to test the stability of this compound in different solvents under your experimental conditions.

Q5: Are there any chemical stabilizers I can add to prevent photodegradation?

A5: While some studies on other photosensitive compounds suggest the use of radical scavengers or quenchers of excited states, their compatibility and effectiveness with this compound would need to be experimentally validated for your specific application. Introducing additional compounds could also interfere with your experiment. The primary method of prevention should be the exclusion of light.

Quantitative Data on Photostability

Parameter Condition Value Reference Compound
Photodegradation Quantum Yield (Φ) 365 nm UV light in Methanol~0.01 - 0.05Nitro-substituted azobenzenes
Half-life (t½) 365 nm UV light (1 mW/cm²) in Methanol30 - 120 minutesNitro-substituted azobenzenes
Ambient laboratory light in DMSOSeveral hours to daysFluorinated azobenzenes
Molar Absorptivity (ε) at λmax ~320 nm in Ethanol~15,000 - 20,000 M⁻¹cm⁻¹This compound

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

Objective: To prepare a stock solution of this compound while minimizing light-induced degradation.

Materials:

  • This compound solid

  • High-purity, degassed solvent (e.g., DMSO, Ethanol)

  • Amber-colored volumetric flask or a standard flask wrapped in aluminum foil

  • Analytical balance

  • Spatula

  • Pipettes and tips

  • Vortex mixer or sonicator

Procedure:

  • Perform all steps under red light or in a darkroom.

  • Weigh the desired amount of this compound solid using an analytical balance in a tared, amber-colored vial.

  • Add a small amount of the degassed solvent to the vial to dissolve the solid.

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Transfer the solution to the amber-colored volumetric flask.

  • Rinse the vial with the solvent multiple times and add the rinsate to the volumetric flask to ensure complete transfer.

  • Add the solvent to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • For immediate use, proceed with the experiment. For storage, aliquot the solution into amber-colored vials, purge with an inert gas (e.g., argon), seal tightly, and store at -20°C.

Protocol 2: Monitoring Photodegradation using UV-Vis Spectroscopy

Objective: To quantify the rate of photodegradation of this compound under specific light conditions.

Materials:

  • Stock solution of this compound

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Controlled light source (e.g., 365 nm UV lamp with known intensity)

  • Timer

Procedure:

  • Prepare a dilute solution of this compound in the desired solvent with an absorbance value between 0.5 and 1.0 at its λmax (~320 nm).

  • Record the initial UV-Vis spectrum of the solution (time = 0) in the dark.

  • Place the cuvette at a fixed distance from the light source and start the timer.

  • At regular time intervals (e.g., every 5, 10, or 30 minutes), remove the cuvette from the light path and immediately record its UV-Vis spectrum.

  • Monitor the decrease in absorbance at the λmax and the potential appearance of new peaks corresponding to degradation products.

  • Plot the natural logarithm of the absorbance (ln(A)) at λmax versus time. If the degradation follows first-order kinetics, the plot will be linear.

  • The negative of the slope of this line will be the pseudo-first-order rate constant (k) for the photodegradation under these conditions. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Logical Workflow for Troubleshooting Photodegradation

TroubleshootingWorkflow start Inconsistent Experimental Results check_light Check Light Exposure start->check_light check_solvent Check Solvent Quality & Type check_light->check_solvent No implement_dark Implement Dark/Red Light Conditions Use Amber/Foiled Glassware check_light->implement_dark Yes check_temp Check Temperature Control check_solvent->check_temp No use_fresh_solvent Use Fresh, Degassed, High-Purity Solvent Test Solvent Stability check_solvent->use_fresh_solvent Yes check_storage Check Stock Solution Storage & Age check_temp->check_storage No control_temp Ensure Constant & Controlled Temperature check_temp->control_temp Yes prepare_fresh Prepare Fresh Stock Solutions Store Properly (Dark, -20°C) check_storage->prepare_fresh Yes re_evaluate Re-evaluate Experiment check_storage->re_evaluate No implement_dark->re_evaluate use_fresh_solvent->re_evaluate control_temp->re_evaluate prepare_fresh->re_evaluate

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by photodegradation.

Hypothetical Signaling Pathway: Photo-controlled Nitric Oxide Release

This diagram illustrates a hypothetical signaling pathway where a derivative of this compound is used as a photo-controllable donor of nitric oxide (NO) to study its downstream effects.

SignalingPathway cluster_extracellular Extracellular cluster_intracellular Intracellular UV_light UV/Visible Light (e.g., 365 nm) Nitroazo_donor This compound-NO Donor (Inactive) UV_light->Nitroazo_donor Photoactivation NO Nitric Oxide (NO) Nitroazo_donor->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cell_response Cellular Response (e.g., Vasodilation, Neurotransmission) PKG->Cell_response Phosphorylates Targets

Caption: Hypothetical pathway of photo-controlled nitric oxide (NO) release and its downstream signaling cascade.

Experimental Workflow: Studying Protein-Ligand Interaction

This diagram outlines a typical workflow for investigating the interaction of a photoswitchable this compound-based ligand with a target protein.

ExperimentalWorkflow cluster_characterization Characterization start Start prepare_samples Prepare Protein and Photoswitchable Ligand Samples start->prepare_samples uv_vis UV-Vis Spectroscopy (Confirm Isomerization) prepare_samples->uv_vis irradiate_trans Irradiate with Visible Light (trans-isomer) prepare_samples->irradiate_trans irradiate_cis Irradiate with UV Light (cis-isomer) prepare_samples->irradiate_cis binding_assay Binding Assay (e.g., ITC, SPR, Fluorescence) analyze_trans Analyze Binding of trans-isomer binding_assay->analyze_trans analyze_cis Analyze Binding of cis-isomer binding_assay->analyze_cis irradiate_trans->binding_assay irradiate_cis->binding_assay compare Compare Binding Affinities (trans vs. cis) analyze_trans->compare analyze_cis->compare end End compare->end

optimizing the photoisomerization efficiency of 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 2-Nitroazobenzene and related push-pull azobenzene derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my trans-to-cis photoisomerization not reaching 100% conversion?

A1: Incomplete conversion is expected. When a reversible photochemical reaction is irradiated, it reaches a Photostationary State (PSS) . This is a dynamic equilibrium where the rate of the forward reaction (trans-to-cis) equals the rate of the reverse reaction (cis-to-trans) under a specific wavelength of light. The final composition is not 100% cis isomer but a mixture of both.[1] The exact ratio at the PSS depends on the irradiation wavelength, the molar absorption coefficients of both isomers at that wavelength, and their respective photoisomerization quantum yields.[1]

Q2: How does the choice of solvent affect the isomerization efficiency?

A2: Solvent polarity is a key factor influencing isomerization kinetics. For push-pull azobenzenes like this compound, an increase in solvent polarity can lead to a faster isomerization rate.[2][3] This is due to the different dipole moments of the trans and cis isomers and the stabilization of the transition state.[4] While solvent viscosity might be expected to hinder the large-scale motion required for isomerization, studies have shown that its effect is often less significant than polarity.[2]

Q3: What is the optimal wavelength to use for trans-to-cis isomerization?

A3: The optimal wavelength corresponds to the absorption maximum (λ_max) of the trans isomer, specifically the π-π* transition, where the cis isomer has minimal absorption. Traditionally, UV light is used to induce trans-to-cis conversion.[5][6] However, for push-pull systems like this compound, this π-π* band is red-shifted into the visible range, which is advantageous for applications in biological systems to avoid cell damage.[6][7] To drive the reverse cis-to-trans reaction, one should irradiate at a wavelength where the cis isomer absorbs strongly and the trans isomer absorbs weakly.

Q4: My cis isomer reverts to the trans form too quickly in the dark. How can I slow this down?

A4: The spontaneous cis-to-trans conversion in the dark is a thermal relaxation process. The rate of this process is highly dependent on temperature.[5][8] Lowering the experimental temperature will significantly decrease the rate of thermal back-isomerization. Additionally, the molecular structure itself dictates the thermal stability of the cis isomer. While modifying this compound itself is complex, for derivative synthesis, introducing bulky substituents can sterically hinder the relaxation process, increasing the half-life of the cis isomer.

Q5: Does the light source intensity affect the isomerization efficiency?

A5: The light intensity (irradiance) affects the rate at which the photostationary state is reached, but not the quantum yield (the intrinsic efficiency of the process) or the final composition at PSS.[9] A higher intensity light source will lead to a faster conversion to the PSS. The rate of a photochemical reaction is proportional to the intensity of the irradiation, the absorption cross-section of the molecule, and the quantum yield.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Isomerization Incorrect Wavelength: The irradiation wavelength does not overlap with the absorption band of the trans isomer.Check the absorption spectrum of your compound in the chosen solvent and ensure your light source (e.g., LED, laser) emits at an appropriate wavelength.
Degradation of Compound: Photodegradation may occur with prolonged exposure to high-intensity UV light.Use a filter to block unnecessary high-energy UV light. Minimize irradiation time where possible. Check for degradation using techniques like NMR or mass spectrometry.
Molecular Locking: Intramolecular hydrogen bonds can "lock" the trans isomer, increasing the energy barrier and preventing photoisomerization.[10][11]This is an intrinsic property of the molecule. If designing derivatives, avoid substituents that can form strong intramolecular H-bonds with the azo group.
Inconsistent Results Temperature Fluctuations: The rate of thermal cis-to-trans back-reaction is sensitive to temperature, which can affect the net observed conversion.[8]Use a temperature-controlled cuvette holder in your spectrophotometer to maintain a constant temperature throughout the experiment.[8][12]
Solvent Impurities: Solvents can contain impurities that quench the excited state or react with the molecule.Use spectroscopy-grade or HPLC-grade solvents. If necessary, purify the solvent before use.
Broad Spectrum Light Source: Using a non-monochromatic light source can excite both trans and cis isomers simultaneously, leading to a less favorable PSS.Use a monochromatic light source like a laser or a lamp with a narrow bandpass filter to selectively excite the desired isomer.

Data Presentation

Table 1: Spectroscopic Properties of Push-Pull Azobenzene Derivatives

CompoundSolventtrans Isomer λ_max (π-π)cis Isomer λ_max (n-π)Reference(s)
Azobenzene (Parent)Methanol~320 nm~440 nm[5]
4-diethylamino-4'-nitroazobenzene (DNAB)Methanol~488 nm (2.54 eV)N/A[10]
4-amino-4'-nitroazobenzene (O₂N–AB–NH₂)Ethanol~470 nmN/A[4][7]

Table 2: Factors Influencing Photoisomerization Efficiency

ParameterEffect on trans → cis Quantum Yield (Φ_t→c)Effect on Thermal cis → trans Rate (k_Δ)Key Considerations
Wavelength Highly dependent; max efficiency usually near λ_max of S₁ ← S₀ or S₂ ← S₀ transition.[5]No effect.Must be chosen to maximize trans excitation and minimize cis excitation for efficient conversion.
Solvent Polarity Can increase efficiency for push-pull systems.[3]Can increase or decrease depending on the specific molecule and transition state stabilization.[13]Polar solvents can red-shift the π-π* transition.
Temperature Generally has an insignificant effect.[5]Increases exponentially with temperature (Arrhenius behavior).[8]Low temperatures are used to "trap" the metastable cis isomer.
Substituents "Push-pull" groups increase efficiency by modifying electronic states.[4][7]Steric hindrance from bulky groups can decrease the rate.Intramolecular H-bonds can prevent isomerization.[11][14]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Photoisomerization

This protocol describes a general method for observing the photoisomerization of this compound using a standard UV-Vis spectrophotometer and an external light source.

  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopy-grade solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the absorbance at the λ_max of the π-π* transition is between 0.8 and 1.2.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution in the dark. This represents the pure trans isomer.

  • Irradiation: Remove the cuvette from the spectrophotometer and irradiate it with a light source at a wavelength corresponding to the π-π* absorption band (e.g., using a 450 nm LED).

  • Spectral Monitoring: At regular intervals, briefly stop irradiating, place the cuvette back into the spectrophotometer, and record the full UV-Vis spectrum.

  • Analysis: Observe the decrease in the π-π* absorption band of the trans isomer and the corresponding increase in the absorption bands of the cis isomer. The presence of one or more isosbestic points, where the absorbance does not change, indicates a clean conversion between the two species.[15] Continue until the spectrum no longer changes, indicating the photostationary state has been reached.

Protocol 2: Flash Photolysis for Kinetic Analysis

This protocol outlines a simplified flash photolysis experiment to measure the kinetics of thermal cis-to-trans isomerization, adapted from a published undergraduate experiment.[16][17]

  • Equipment: A standard UV-Vis spectrophotometer, a temperature-controlled cuvette holder, and an external camera flash.[16]

  • Sample Preparation: Prepare a sample as described in Protocol 1. Place the cuvette in the temperature-controlled holder inside the spectrophotometer.

  • Establish Equilibrium: Allow the sample to equilibrate at the desired temperature.

  • Initiate Reaction: Set the spectrophotometer to monitor the absorbance at the λ_max of the trans isomer over time. Open the sample compartment, hold the camera flash directly against the cuvette window, and fire the flash to generate a significant population of the cis isomer.[16]

  • Data Acquisition: Immediately close the sample compartment and begin recording the absorbance. The absorbance will be low initially (due to the depletion of the trans form) and will gradually increase as the cis isomer thermally reverts to the trans form.[16]

  • Kinetic Analysis: The thermal back-isomerization typically follows first-order kinetics. Plot ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at equilibrium (before the flash) and A_t is the absorbance at time t. The slope of this plot is the negative of the first-order rate constant, k. This can be repeated at different temperatures to determine the activation energy of the process.[16]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_sample Prepare dilute solution in spectroscopy-grade solvent prep_cuvette Transfer to quartz cuvette prep_sample->prep_cuvette measure_initial Record initial 'trans' spectrum prep_cuvette->measure_initial irradiate Irradiate at λ_max (trans) e.g., 450 nm LED measure_initial->irradiate measure_pss Record spectrum periodically until PSS is reached irradiate->measure_pss Isomerization measure_pss->irradiate Repeat analyze Analyze spectral changes: - Decrease in trans peak - Increase in cis peak - Isosbestic points measure_pss->analyze quantify Calculate cis/trans ratio at Photostationary State (PSS) analyze->quantify factors_efficiency cluster_light Light Properties cluster_environment Environmental Factors cluster_molecular Molecular Structure center_node Photoisomerization Efficiency (Φ) wavelength Wavelength (λ) wavelength->center_node Determines Φ intensity Intensity (I) intensity->center_node Affects rate to PSS solvent Solvent Polarity solvent->center_node Modulates Φ temperature Temperature (T) temperature->center_node Affects thermal back-reaction substituents Substituents (e.g., push-pull) substituents->center_node Controls electronic states & Φ h_bonds Intramolecular H-Bonds h_bonds->center_node Inhibits jablonski_diagram S0_trans S₀ (trans) S2_trans S₂ (π-π*) S0_trans->S2_trans Absorption (UV/Vis) hv S0_cis S₀ (cis) S0_cis->S0_trans Thermal Relaxation (Δ) S1_cis S₁ (n-π*) S0_cis->S1_cis Absorption hv' S1_trans S₁ (n-π*) S1_trans->S0_cis Isomerization (Rotation/Inversion) S1_cis->S0_trans Photo-back-isomerization S2_trans->S1_trans Internal Conversion (ultrafast)

References

purification techniques for high-purity 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 2-Nitroazobenzene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low recovery after recrystallization - The chosen solvent is too good a solvent for this compound, even at low temperatures.- Too much solvent was used during the recrystallization process.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The product is being lost during filtration.- Select a solvent or solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1][2]- Ensure the filter paper is properly seated in the funnel and wash the crystals with a minimal amount of ice-cold solvent.[3]
Oily product obtained after recrystallization - The melting point of this compound is close to the boiling point of the solvent.- The presence of impurities that lower the melting point of the mixture.- Use a solvent with a lower boiling point.- Try a two-solvent recrystallization method. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.- Perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities.
Colored impurities persist after recrystallization - The impurity has similar solubility characteristics to this compound.- The impurity is strongly adsorbed onto the surface of the this compound crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product.- Consider an alternative purification technique, such as column chromatography, which separates compounds based on their differential adsorption to a stationary phase.[4][5]
Poor separation during column chromatography - The chosen eluent system is not optimal.- The column was not packed properly, leading to channeling.- The sample was overloaded on the column.- Systematically test different solvent systems with varying polarities to find the optimal eluent for separation. Thin-layer chromatography (TLC) can be used for rapid screening of solvent systems.[5]- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of sample for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Purity of this compound does not meet requirements - The purification method used is not effective enough for removing specific impurities.- The starting material was of very low purity.- Combine purification techniques. For example, perform an initial purification by column chromatography followed by a final recrystallization step to achieve high purity.- Analyze the impurities present using techniques like NMR or LC-MS to identify them and devise a targeted purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound often include unreacted starting materials such as 2-nitroaniline and nitrosobenzene, as well as by-products from side reactions that can occur during the synthesis.[6][7][8] The specific impurities and their quantities will depend on the synthetic route employed.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[9] Common choices for recrystallizing nitroaromatic compounds include ethanol, methanol, isopropanol, and mixtures of solvents like ethanol/water or toluene/heptane.[9] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the compound and detect the presence of impurities.[13][14][15] Quantitative NMR (qNMR) can be used to determine the absolute purity.[13]

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point range.[1]

Q4: What are the recommended storage conditions for high-purity this compound?

A4: High-purity this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. It is stable under recommended storage conditions.

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but yield a good amount of crystals upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. This should be done on a hot plate with gentle heating and stirring.

  • Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Column Chromatography of this compound

This protocol provides a general guideline for purifying this compound using column chromatography.

  • Stationary Phase and Eluent Selection: For a moderately polar compound like this compound, silica gel is a suitable stationary phase.[4] Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A good eluent system will give a retention factor (Rf) of 0.2-0.4 for this compound. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification TechniquePrincipleAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, inexpensive, and effective for removing small amounts of impurities.Solvent selection can be challenging; potential for product loss in the mother liquor.>99%
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.Highly effective for separating complex mixtures and closely related compounds.More time-consuming and requires larger volumes of solvent compared to recrystallization.>99.5%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude this compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Remove Insolubles) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration & Washing D->E F Drying E->F G High-Purity This compound F->G

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic Start Impure this compound Recrystallization Attempt Recrystallization Start->Recrystallization CheckPurity1 Purity > 99%? Recrystallization->CheckPurity1 ColumnChromatography Perform Column Chromatography CheckPurity1->ColumnChromatography No Success High-Purity Product CheckPurity1->Success Yes CheckPurity2 Purity > 99.5%? ColumnChromatography->CheckPurity2 FinalRecrystallization Final Recrystallization CheckPurity2->FinalRecrystallization Yes Failure Re-evaluate Strategy CheckPurity2->Failure No FinalRecrystallization->Success

Caption: Logical decision-making workflow for purifying this compound.

References

Technical Support Center: Functionalization of the 2-Nitroazobenzene Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of the 2-Nitroazobenzene scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this important molecular framework.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of the this compound scaffold?

A1: The primary challenges stem from the electronic properties and steric hindrance imposed by the constituent functional groups. The nitro group is a strong electron-withdrawing group, deactivating one of the aromatic rings towards electrophilic aromatic substitution (EAS).[1] Conversely, the azo group acts as an ortho-, para-director, influencing the position of substitution on both rings. The interplay between these directing effects can lead to mixtures of isomers, making regioselectivity a significant hurdle. Furthermore, the presence of the ortho-nitro group can introduce steric hindrance, particularly for substitutions at the positions adjacent to it. Purification of the resulting isomers also presents a considerable challenge.

Q2: How do the nitro and azo groups influence electrophilic aromatic substitution (EAS) on the this compound scaffold?

A2: The directing effects of the nitro and azo groups are competing.

  • Nitro Group: The nitro group is a strong deactivating group and a meta-director for EAS.[1] This means it significantly slows down the reaction on the ring to which it is attached (the nitro-substituted ring) and directs incoming electrophiles to the meta positions (C4 and C6).

  • Azo Group: The azo group is considered an ortho-, para-directing group. It activates these positions for electrophilic attack.

The overall outcome of an EAS reaction will depend on the reaction conditions and the nature of the electrophile, with substitution possible on either ring.

Q3: Is it possible to perform a Friedel-Crafts reaction on the this compound scaffold?

A3: Friedel-Crafts reactions, both alkylation and acylation, are generally unsuccessful on aromatic rings that are strongly deactivated by electron-withdrawing groups like the nitro group.[2][3] Therefore, attempting a Friedel-Crafts reaction on the nitro-substituted ring of this compound is highly unlikely to yield the desired product. The reaction may also be sluggish on the other ring due to the overall electron-deficient nature of the molecule.

Q4: What are the typical side reactions to expect during the functionalization of this compound?

A4: Common side reactions include:

  • Polysubstitution: Under harsh reaction conditions, multiple substitutions can occur, especially on the more activated ring.

  • Oxidation: The azo bridge can be susceptible to oxidation, particularly with strong oxidizing agents.

  • Reduction of the Nitro Group: Some reaction conditions, especially those involving certain catalysts or reducing agents, can lead to the reduction of the nitro group to an amino group or other reduced forms.

  • Isomer Formation: Due to the competing directing effects of the nitro and azo groups, the formation of a mixture of constitutional isomers is a very common outcome.

Q5: What are the key challenges in purifying functionalized this compound derivatives?

A5: The primary purification challenge is the separation of closely related isomers that are often formed during the reaction. These isomers can have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography difficult.[4] Careful selection of the chromatographic conditions, including the stationary and mobile phases, is crucial. In some cases, techniques like preparative HPLC or crystallization may be necessary to isolate the desired isomer in high purity.

Troubleshooting Guides

Problem 1: Low or No Yield in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Sulfonation)
Possible Cause Troubleshooting Steps
Ring Deactivation: The nitro group strongly deactivates the ring it is attached to, making electrophilic attack difficult.- Use harsher reaction conditions (e.g., higher temperature, stronger Lewis acid catalyst).- If targeting the non-nitro-substituted ring, the reaction should be more facile. Consider milder conditions initially to favor monosubstitution on this ring.- For sulfonation, using fuming sulfuric acid (oleum) is a common strategy for deactivated rings.
Steric Hindrance: The ortho-nitro group can sterically hinder attack at the adjacent positions.- If targeting a position ortho to the azo group on the nitro-substituted ring, expect lower yields. Consider alternative synthetic routes if this substitution is critical.- For bulky electrophiles, steric hindrance will be more pronounced.
Incorrect Reaction Conditions: The chosen conditions may not be suitable for this specific scaffold.- Review literature for similar reactions on substituted azobenzenes or nitroaromatics to find optimized conditions.- Perform small-scale test reactions to screen different catalysts, temperatures, and reaction times.
Problem 2: Formation of Multiple Isomers
Possible Cause Troubleshooting Steps
Competing Directing Effects: The ortho-, para-directing azo group and the meta-directing nitro group lead to a mixture of products.- Optimize Reaction Conditions: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product.- Choice of Reagents: The nature of the electrophile and catalyst can influence the isomer ratio. Experiment with different reagents to find a more selective system.- Blocking Groups: In complex syntheses, consider using a blocking group to temporarily occupy a reactive site and direct the substitution to the desired position.
Kinetic vs. Thermodynamic Control: The product distribution may be under kinetic or thermodynamic control.- Analyze the product ratio at different reaction times and temperatures to understand the reaction profile. Shorter reaction times at lower temperatures may favor the kinetically controlled product.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Similar Polarity of Isomers: The formed isomers have very similar polarities, making chromatographic separation challenging.- Optimize Chromatography: Screen different solvent systems (mobile phases) and stationary phases (e.g., silica gel, alumina, or reverse-phase). Gradient elution may be more effective than isocratic elution.- Preparative TLC/HPLC: For small-scale purifications, preparative thin-layer chromatography or high-performance liquid chromatography can provide better separation.- Crystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent or solvent mixture. Seeding with a pure crystal of the desired isomer can be helpful.
Product is an Oil or Amorphous Solid: The product does not crystallize easily.- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.- Co-crystallization: In some cases, forming a co-crystal with another molecule can facilitate crystallization.

Quantitative Data Summary

The following table summarizes representative yields for electrophilic substitution reactions on related scaffolds. Note that specific yields for the this compound scaffold are not widely reported in the literature, and these values should be used as a general guide.

ReactionSubstrateReagentsProduct(s)Yield (%)Reference
Nitration2,2'-dimethyl-5,5'-dichloroazobenzeneConc. HNO₃, Glacial Acetic AcidMononitro derivative-[5]
Nitration2,2',5,5'-tetramethylazobenzeneFuming HNO₃Dinitro derivative-[5]
SulfonationNitrobenzeneSO₃ in a microreactorm-Nitrobenzenesulfonic acid88[6]
BrominationNitrobenzeneBr₂, FeBr₃ (strong heating)m-BromonitrobenzeneMajor product[3]

Experimental Protocols

General Protocol for Electrophilic Nitration of a Deactivated Azobenzene Derivative

This protocol is adapted from the nitration of substituted azobenzenes and should be optimized for the this compound scaffold.

  • Dissolution: Dissolve the substituted azobenzene (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (1.1 equivalents) to a separate flask containing concentrated sulfuric acid, keeping the temperature low.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the cooled solution of the azobenzene derivative over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The solid product should precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in EAS

G start Low/No Yield in EAS check_deactivation Is the target ring the nitro-substituted ring? start->check_deactivation harsher_conditions Increase reaction severity (Temp, Catalyst) check_deactivation->harsher_conditions Yes milder_conditions Use milder conditions to target the other ring check_deactivation->milder_conditions No check_sterics Is the target position sterically hindered? harsher_conditions->check_sterics milder_conditions->check_sterics alternative_route Consider alternative synthetic route check_sterics->alternative_route Yes check_conditions Are reaction conditions optimized? check_sterics->check_conditions No end Improved Yield alternative_route->end literature_review Review literature for analogous reactions check_conditions->literature_review screen_conditions Screen catalysts, temperatures, and times literature_review->screen_conditions screen_conditions->end

Caption: Troubleshooting flowchart for low yield in electrophilic aromatic substitution.

Signaling Pathway of Directing Group Effects in EAS of this compound

G scaffold This compound Scaffold nitro_group Ortho-Nitro Group (on Ring A) scaffold->nitro_group azo_group Azo Group (-N=N-) scaffold->azo_group ring_a Ring A (Nitro-substituted) nitro_group->ring_a azo_group->ring_a ring_b Ring B azo_group->ring_b deactivation Strong Deactivation ring_a->deactivation meta_direction Meta-Directing (C4, C6) ring_a->meta_direction op_direction_a Ortho, Para-Directing (on Ring A) ring_a->op_direction_a op_direction_b Ortho, Para-Directing (on Ring B) ring_b->op_direction_b outcome Mixture of Isomers (Regioselectivity Challenge) deactivation->outcome meta_direction->outcome op_direction_a->outcome op_direction_b->outcome

Caption: Influence of directing groups on EAS of this compound.

References

Technical Support Center: Stabilizing the cis-Isomer of 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Nitroazobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on stabilizing the cis-isomer of this photoswitchable molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of the cis-isomer of this compound?

The stability of the cis-isomer of this compound, and azobenzenes in general, is primarily influenced by two main factors: electronic effects of substituents and the surrounding solvent environment. The ortho-position of the nitro group in this compound plays a significant role in its electronic properties. Electron-withdrawing groups, such as the nitro group (-NO₂), can affect the energy barrier of thermal isomerization back to the more stable trans-isomer.[1] Additionally, the polarity of the solvent can significantly impact the rate of thermal relaxation.

Q2: How does the ortho-nitro group in this compound specifically affect the stability of the cis-isomer?

The presence of a substituent at the ortho position, as in this compound, can introduce steric hindrance that influences the planarity of the molecule and the mechanism of isomerization. While electron-withdrawing groups generally decrease the thermal isomerization barrier in the ground state, the steric bulk of an ortho substituent can retard the inversion process of thermal relaxation, thereby enhancing the stability of the cis-isomer. This is due to steric hindrance between the lone pair electrons of the azo group's nitrogen atom and the substituent.

Q3: Which solvents are recommended for prolonging the half-life of cis-2-Nitroazobenzene?

The choice of solvent has a pronounced effect on the thermal cis-to-trans isomerization rate. For many azobenzene derivatives, polar solvents tend to accelerate the thermal relaxation, while non-polar solvents can slow it down. However, the specific interactions between the solute and solvent are crucial. For instance, in some substituted azobenzenes, non-aromatic solvents can lead to a very unstable cis-isomer, whereas aromatic solvents like benzene can surprisingly increase its stability.[1] For this compound, it is advisable to start with a non-polar aprotic solvent like toluene or cyclohexane to maximize the half-life of the cis-isomer and minimize solvent-driven relaxation.

Q4: What is the typical wavelength range for inducing the trans to cis photoisomerization of this compound?

The trans-to-cis isomerization of azobenzene and its derivatives is typically initiated by irradiating the sample with UV light corresponding to the π-π* transition of the trans-isomer. For many azobenzenes, this falls in the range of 320-380 nm. The reverse cis-to-trans isomerization can often be achieved with visible light in the 400-450 nm range, corresponding to the n-π* transition of the cis-isomer. It is crucial to determine the specific absorption maxima for both isomers of this compound in the chosen solvent to select the optimal irradiation wavelengths.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low conversion to the cis-isomer upon UV irradiation. 1. Incorrect irradiation wavelength: The chosen wavelength may not align with the λmax of the trans-isomer's π-π* transition. 2. Insufficient irradiation time or power: The light source may not be providing enough energy to drive the isomerization to the desired photostationary state. 3. Photodegradation: Prolonged exposure to high-energy UV light can sometimes lead to decomposition of the azobenzene molecule. 4. Inner filter effect: At high concentrations, the solution can absorb too much light at the surface, preventing it from penetrating the bulk of the sample.1. Optimize irradiation wavelength: Record the UV-Vis spectrum of the trans-isomer in the chosen solvent and use a light source that emits at or very near the λmax. 2. Increase irradiation time/power: Monitor the isomerization process over time using UV-Vis spectroscopy to determine the time required to reach the photostationary state. If possible, use a more powerful light source. 3. Check for degradation: Monitor the isosbestic point during irradiation. A drifting isosbestic point suggests degradation. If degradation is suspected, reduce the light intensity or irradiation time, or use a filter to remove shorter, more damaging wavelengths. Consider performing the experiment under an inert atmosphere. 4. Dilute the sample: Work with more dilute solutions to ensure uniform irradiation.
Rapid thermal relaxation of the cis-isomer back to the trans-isomer. 1. Solvent effects: The solvent may be promoting a faster thermal back-reaction. Polar protic solvents are often associated with faster relaxation rates for some azobenzene derivatives. 2. Temperature: The ambient temperature of the experiment might be too high, as thermal relaxation is a temperature-dependent process. 3. Presence of catalysts: Trace amounts of acids or other impurities can catalyze the cis-to-trans isomerization.1. Change the solvent: Experiment with a range of solvents with varying polarities. Start with non-polar, aprotic solvents like toluene, hexane, or cyclohexane. 2. Control the temperature: Perform the experiment at a lower, controlled temperature using a temperature-controlled cuvette holder. 3. Purify the solvent and compound: Ensure that the this compound and the solvent are of high purity and free from acidic or basic impurities.
Inconsistent or irreproducible isomerization kinetics. 1. Fluctuations in light source intensity: The output of the irradiation source may not be stable over time. 2. Temperature variations: Small changes in temperature between experiments can significantly affect the rate of thermal relaxation. 3. Sample evaporation: If the cuvette is not properly sealed, solvent evaporation can change the concentration of the sample over time.1. Use a stabilized light source: Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor the light output. 2. Precise temperature control: Use a thermostat-controlled cuvette holder to maintain a constant temperature throughout the experiment. 3. Seal the cuvette: Use a cuvette with a stopper or a cap to prevent solvent evaporation, especially for volatile solvents or longer experiments.
Difficulty in determining the quantum yield of photoisomerization. 1. Inaccurate determination of photon flux: The number of photons being delivered to the sample is a critical parameter and can be difficult to measure accurately. 2. Overlapping absorption spectra: The absorption spectra of the trans- and cis-isomers often overlap, making it challenging to isolate the absorbance of a single isomer. 3. Thermal relaxation during measurement: The cis-isomer may be relaxing back to the trans-isomer during the course of the measurement, affecting the accuracy of the calculated quantum yield.1. Use a chemical actinometer: Calibrate the photon flux of your light source using a well-characterized chemical actinometer, such as potassium ferrioxalate. 2. Deconvolution of spectra: Use mathematical methods or software to deconvolute the overlapping spectra and determine the concentration of each isomer at the photostationary state. 3. Account for thermal relaxation: For systems with significant thermal back-reaction, the kinetic model used to calculate the quantum yield must include the thermal relaxation rate constant. This often requires performing kinetic measurements in the dark to determine this rate constant independently.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the isomerization of azobenzene derivatives. Note that specific values for this compound can be highly dependent on the experimental conditions, particularly the solvent.

ParameterValueCompoundSolventReference
Photoisomerization Quantum Yield (Φt→c) ~0.11 - 0.25Unsubstituted Azobenzenen-Hexane[3]
Thermal Half-life (t1/2) < 1 min4-HydroxyazobenzeneMethanol[1][4]
Thermal Half-life (t1/2) 125 min4-HydroxyazobenzeneBenzene[1]
Thermal Half-life (t1/2) ~2.4 daysTetra-ortho-methoxy substituted amidoazobenzeneAqueous solution[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

A common route for the synthesis of this compound involves the condensation of nitrosobenzene with 2-nitroaniline.

Materials:

  • Nitrosobenzene

  • 2-Nitroaniline[6]

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Dissolve 2-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add a solution of nitrosobenzene in glacial acetic acid dropwise to the stirred solution of 2-nitroaniline.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals under vacuum.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

Protocol 2: Monitoring Photoisomerization using UV-Vis Spectroscopy

This protocol outlines the steps to monitor the trans-to-cis and subsequent thermal cis-to-trans isomerization of this compound.

Materials and Equipment:

  • Solution of this compound in the desired solvent (e.g., toluene, acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette with a stopper

  • UV light source (e.g., LED or filtered lamp) with a narrow bandwidth around the λmax of the trans-isomer's π-π* transition (typically 320-380 nm)

  • Visible light source (optional, for photo-induced back-isomerization) around the λmax of the cis-isomer's n-π* transition (typically 400-450 nm)

Procedure:

  • Preparation: Prepare a dilute solution of this compound in the chosen solvent, ensuring the absorbance at the λmax is within the linear range of the spectrophotometer (typically < 1.5).

  • Initial Spectrum: Place the cuvette in the temperature-controlled holder in the spectrophotometer and record the initial UV-Vis spectrum. This spectrum represents the thermally equilibrated sample, which is predominantly the trans-isomer.

  • trans-to-cis Isomerization:

    • Remove the cuvette from the spectrophotometer and irradiate it with the UV light source for a defined period (e.g., 30 seconds).

    • Quickly place the cuvette back into the spectrophotometer and record the UV-Vis spectrum.

    • Repeat the irradiation and measurement steps until no further significant changes in the spectrum are observed, indicating that the photostationary state (PSS) has been reached.

  • Thermal cis-to-trans Isomerization (in the dark):

    • Once the PSS rich in the cis-isomer is reached, keep the sample in the dark within the temperature-controlled cuvette holder.

    • Record UV-Vis spectra at regular time intervals to monitor the thermal relaxation back to the trans-isomer. The rate of this process can be determined by monitoring the increase in absorbance at the λmax of the trans-isomer or the decrease at the λmax of the cis-isomer.

  • Data Analysis:

    • From the spectral data, determine the half-life (t1/2) of the thermal relaxation process.

    • If the photon flux of the light source is known, the photoisomerization quantum yield (Φt→c) can be calculated from the initial rate of isomerization or the composition of the photostationary state.

Visualizations

Isomerization_Pathway trans trans-2-Nitroazobenzene (Thermally Stable) excited_state Excited State trans->excited_state UV Light (π-π) cis cis-2-Nitroazobenzene (Metastable) cis->trans Thermal Relaxation (Dark) cis->excited_state Visible Light (n-π) excited_state->trans Isomerization excited_state->cis Isomerization

Caption: Photoisomerization and thermal relaxation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_trans_cis trans-to-cis Isomerization cluster_cis_trans cis-to-trans Thermal Relaxation cluster_analysis Data Analysis prep Prepare dilute solution of This compound uv_irrad Irradiate with UV light prep->uv_irrad measure1 Record UV-Vis spectrum uv_irrad->measure1 dark Keep sample in dark at controlled temperature measure1->dark measure2 Record spectra at time intervals dark->measure2 analysis Calculate half-life and quantum yield measure2->analysis

Caption: Experimental workflow for monitoring this compound photoisomerization.

References

Technical Support Center: Refining Experimental Conditions for Reproducible Isomerization Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reproducible isomerization studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in isomerization experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the reproducibility and reliability of your results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your isomerization experiments in a question-and-answer format.

Problem Possible Causes Troubleshooting Steps
Low or No Isomerization - Incorrect Temperature: The reaction temperature may be too low to overcome the activation energy barrier. - Inactive Catalyst: The catalyst may be poisoned, degraded, or not suitable for the specific reaction. - Inappropriate Solvent: The solvent polarity may not be optimal for stabilizing the transition state. - Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Optimize Temperature: Gradually increase the reaction temperature in increments and monitor the reaction progress. Be aware that excessively high temperatures can lead to side reactions. - Verify Catalyst Activity: Use a fresh batch of catalyst or a different type of catalyst known to be effective for the specific isomerization. Consider catalyst activation procedures if applicable. - Solvent Screening: Perform the reaction in a range of solvents with varying polarities to identify the optimal medium. - Time-Course Study: Take aliquots at different time points to determine the optimal reaction time.
Poor Reproducibility - Inconsistent Starting Materials: Purity of the starting material, solvent, and catalyst can vary between batches. - Atmospheric Conditions: Exposure to oxygen or moisture can affect sensitive reactions. - Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates. - Inconsistent Analytical Method: Variations in sample preparation or instrument parameters for techniques like HPLC or NMR can lead to different results.- Characterize Starting Materials: Ensure the purity of all reagents and solvents before use. Use materials from the same batch for a series of experiments. - Inert Atmosphere: If the reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). - Precise Temperature Control: Use a reliable and calibrated heating/cooling system. - Standardize Analytical Procedures: Develop and validate a standard operating procedure (SOP) for your analytical method, including sample preparation, injection volume, and data analysis.
Formation of Unexpected Side Products - High Reaction Temperature: Can promote decomposition or side reactions. - Incorrect Catalyst: The catalyst may promote undesired reaction pathways. - Reactive Solvent: The solvent may be participating in the reaction. - Presence of Impurities: Impurities in the starting materials or solvent can act as catalysts for side reactions.- Lower Reaction Temperature: Investigate if a lower temperature can achieve the desired isomerization with fewer side products. - Catalyst Selectivity: Screen different catalysts to find one with higher selectivity for the desired isomer. - Use an Inert Solvent: Choose a solvent that is known to be unreactive under the reaction conditions. - Purify Reagents: Use highly purified starting materials and solvents.
Difficulty in Separating Isomers (HPLC) - Inappropriate Column: The column chemistry may not be suitable for resolving the isomers. - Suboptimal Mobile Phase: The mobile phase composition may not provide adequate separation. - Peak Broadening: Can be caused by a variety of factors including column overload, high injection volume, or issues with the HPLC system.- Column Screening: Test different stationary phases (e.g., C18, C8, phenyl-hexyl) to find the best separation. - Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., solvent ratio, pH, additives) to improve resolution. - Address Peak Broadening: Reduce injection volume, dilute the sample, and ensure the HPLC system is properly maintained.
Inaccurate Quantification of Isomers (NMR) - Poor Sample Preparation: Presence of solid particles, incorrect solvent, or insufficient sample concentration can affect spectral quality. - Overlapping Peaks: Signals from the two isomers may overlap, making accurate integration difficult. - Inconsistent Relaxation Times: Different protons in the isomers may have different relaxation times, leading to inaccurate integration if the relaxation delay is too short.- Proper Sample Preparation: Ensure samples are fully dissolved and filtered. Use high-quality deuterated solvents. - Optimize NMR Parameters: Use a higher field spectrometer for better resolution. Adjust temperature to try and separate overlapping peaks. - Ensure Full Relaxation: Use a longer relaxation delay (d1) to ensure all protons have fully relaxed before the next pulse, allowing for accurate integration.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect isomerization reactions?

A1: Solvent polarity can significantly influence both the rate and the equilibrium position of an isomerization reaction. Polar solvents can stabilize polar transition states, which can accelerate the reaction rate. For example, in the cis-to-trans isomerization of some azobenzene derivatives, increasing solvent polarity has been shown to increase the rate of isomerization.

Q2: What is the role of a catalyst in isomerization, and how do I choose the right one?

A2: A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate of isomerization. The choice of catalyst depends on the specific reaction. For example, acid catalysts are commonly used for the isomerization of hydrocarbons like pinene. When selecting a catalyst, consider its activity, selectivity towards the desired isomer, stability under reaction conditions, and cost.

Q3: My photochemical isomerization is not working as expected. What should I check?

A3: For photochemical isomerizations, ensure the following:

  • Wavelength and Intensity of Light Source: The wavelength of the light source must overlap with the absorption spectrum of the reactant to induce the desired electronic transition. The intensity of the light will affect the rate of isomerization.

  • Quantum Yield: The efficiency of the photoisomerization is described by the quantum yield. If this is inherently low, the reaction will be slow.

  • Photodegradation: Prolonged exposure to high-intensity light can lead to the degradation of your compound. Consider using filters to block unwanted wavelengths and monitor for degradation products. The addition of antioxidants can sometimes help prevent degradation.

  • Solvent: The solvent can influence the excited state lifetime and the isomerization pathway.

Q4: How can I prevent the isomers from converting back during workup and analysis?

A4: Isomer interconversion after the reaction is a common issue. To minimize this:

  • Rapid Quenching: If applicable, quench the reaction quickly to stop the isomerization process.

  • Low Temperature: Perform workup and purification steps at low temperatures to reduce the rate of thermal isomerization.

  • Protection from Light: For photosensitive isomers, protect the sample from light during all subsequent steps.

  • Appropriate pH: If the isomerization is acid or base-catalyzed, ensure the pH is neutralized during workup.

  • Prompt Analysis: Analyze the samples as quickly as possible after preparation.

Q5: What are the key parameters to validate for an analytical method used in isomerization studies?

A5: To ensure your analytical method provides reliable quantitative data, you should validate parameters such as:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity and Range: The response of the method should be proportional to the concentration of the analyte over a specific range.

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of experimental conditions on isomerization reactions.

Table 1: Effect of Solvent Polarity on the Thermal cis-to-trans Isomerization Rate of an Azobenzene Derivative

SolventRelative PolarityRate Constant (k) at 25°C (s⁻¹)
n-Hexane0.0091.2 x 10⁻⁵
Toluene0.0992.5 x 10⁻⁵
Dichloromethane0.3098.1 x 10⁻⁵
Acetone0.3551.2 x 10⁻⁴
Acetonitrile0.4602.1 x 10⁻⁴
Methanol0.7625.8 x 10⁻⁴

Data compiled from studies on substituted azobenzenes. Actual values may vary depending on the specific molecule.

Table 2: Effect of Temperature on the Isomerization of α-Pinene to Camphene and Limonene

Temperature (°C)α-Pinene Conversion (%)Camphene Selectivity (%)Limonene Selectivity (%)
140854530
160955525
180>996020

Data represents typical trends for acid-catalyzed isomerization of α-pinene.

Experimental Protocols

Protocol 1: Monitoring the Thermal Isomerization of Azobenzene using UV-Vis Spectroscopy

This protocol describes the monitoring of the thermal cis-to-trans isomerization of azobenzene.

Materials:

  • Azobenzene

  • Spectroscopic grade solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • UV lamp (for initial trans-to-cis isomerization)

Procedure:

  • Prepare a stock solution of azobenzene in the chosen solvent of a known concentration (e.g., 0.05 mM).

  • Transfer the solution to a quartz cuvette.

  • Record the initial UV-Vis spectrum of the trans-azobenzene solution. The main absorption band for trans-azobenzene is typically around 320 nm.

  • Irradiate the solution with a UV lamp (e.g., 365 nm) to induce isomerization to the cis-form. Monitor the spectral changes until a photostationary state is reached (no further change in the spectrum). The cis-isomer has a characteristic absorption band around 440 nm.

  • Turn off the UV lamp and immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 5 minutes) at a constant temperature.

  • Monitor the decrease in the absorbance of the cis-isomer and the increase in the absorbance of the trans-isomer over time.

  • Plot the natural logarithm of the absorbance of the cis-isomer versus time. The slope of this plot will be the negative of the first-order rate constant (k) for the thermal isomerization.

Protocol 2: Analysis of an Isomerization Reaction Mixture by HPLC

This protocol provides a general procedure for the analysis of a reaction mixture containing two isomers.

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC grade solvents for the mobile phase (e.g., acetonitrile and water)

  • Reaction mixture containing the isomers

  • Pure standards of each isomer (if available)

Procedure:

  • Method Development (if necessary):

    • Dissolve the reaction mixture in a suitable solvent.

    • Inject the sample onto the HPLC system.

    • Develop a mobile phase gradient or isocratic method to achieve baseline separation of the two isomers.

    • Optimize the flow rate and column temperature for the best separation and peak shape.

  • Sample Preparation:

    • Quench the isomerization reaction at the desired time point.

    • Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram.

    • Identify the peaks corresponding to each isomer based on their retention times (confirmed with pure standards if available).

  • Quantification:

    • Integrate the peak areas for each isomer.

    • Calculate the percentage of each isomer in the mixture based on the relative peak areas (assuming similar response factors) or by using a calibration curve generated from pure standards.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion start Define Research Question reagents Source and Purify Reagents start->reagents analytical Develop & Validate Analytical Method reagents->analytical setup Set Up Reaction analytical->setup monitor Monitor Reaction Progress setup->monitor quench Quench Reaction monitor->quench workup Workup and Purification quench->workup characterize Characterize Isomers workup->characterize quantify Quantify Isomer Ratio characterize->quantify data Analyze Data quantify->data conclusion Draw Conclusions data->conclusion report Report Findings conclusion->report Troubleshooting_Logic cluster_source Source of Variation cluster_actions Corrective Actions start Poorly Reproducible Result reagents Reagents & Solvents start->reagents conditions Reaction Conditions start->conditions analysis Analytical Method start->analysis check_purity Check Purity & Batch reagents->check_purity control_temp Verify Temperature Control conditions->control_temp inert_atm Use Inert Atmosphere conditions->inert_atm validate_method Validate Analytical Method analysis->validate_method sop Standardize SOP analysis->sop

Technical Support Center: Minimizing Solvent Effects on 2-Nitroazobenzene Photophysics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing experiments involving the photophysics of 2-Nitroazobenzene. The following question-and-answer format directly addresses common issues and provides detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the photoisomerization of this compound?

Solvent polarity significantly influences the kinetics of both photoisomerization and thermal relaxation of azobenzene derivatives. For push-pull azobenzenes like this compound, polar solvents can stabilize the more polar cis-isomer and the transition state for thermal back-isomerization. This often leads to a faster thermal cis-to-trans relaxation, which can compete with and even quench the desired photoisomerization process. In some highly polar solvents, the thermal relaxation can be so rapid that the accumulation of the cis-isomer upon irradiation is not readily observed.[1]

Q2: What are the typical absorption maxima for the π→π and n→π transitions of this compound?**

The absorption spectrum of this compound, like other azobenzene derivatives, is characterized by two main absorption bands: an intense π→π* transition in the UV region and a weaker, symmetry-forbidden n→π* transition in the visible region. The exact maxima of these bands are solvent-dependent. Generally, the π→π* band of the more stable trans-isomer is found at a shorter wavelength than that of the cis-isomer. Conversely, the n→π* band of the trans-isomer is typically at a longer wavelength than that of the cis-isomer.

Q3: Which isomerization mechanism, rotation or inversion, is dominant for this compound, and how does the solvent influence it?

Two primary mechanisms are proposed for the photoisomerization of azobenzenes: rotation around the N=N double bond and inversion (or in-plane bending) at one of the nitrogen atoms. For push-pull azobenzenes, the operative mechanism can be solvent-dependent. In nonpolar solvents, the inversion mechanism is often favored. In contrast, polar solvents can stabilize a more polar, twisted transition state, making the rotational mechanism more favorable.[2][3][4][5][6]

Q4: Can this compound undergo photodegradation?

Yes, nitroaromatic compounds can be susceptible to photodegradation, especially under prolonged UV irradiation.[1][2][7][8] This can lead to a loss of photochromic activity and the appearance of new, unwanted absorption bands in the spectrum. It is crucial to use the minimum necessary light exposure during experiments and to check for any irreversible changes in the absorption spectrum over time.

Q5: How can I detect and mitigate aggregation of this compound in my experiments?

Aggregation of azobenzene derivatives can occur, particularly in aqueous or highly polar solutions, and can significantly alter the photophysical properties.[9][10][11][12][13] Aggregation can often be detected by changes in the absorption spectrum, such as the appearance of new, broadened bands or a deviation from the Beer-Lambert law. To mitigate aggregation, consider using less polar solvents, reducing the concentration of the solute, or adding a small amount of a co-solvent to improve solubility.

Data Presentation

Table 1: Solvent-Dependent Absorption Maxima (λmax) for the π→π Transition of trans-4-Anilino-4'-nitroazobenzene.*

SolventRelative Polarityλmax (nm)
Cyclohexane0.006426
Toluene0.099436
Benzene0.111442
Tetrahydrofuran0.207446
Acetone0.355457
3-Pentanol0.457486

Data extracted from Smith & Bou-Abdallah (2017) for 4-Anilino-4'-nitroazobenzene.[2][14]

Table 2: Photoisomerization Quantum Yields (Φ) of this compound in Various Solvents.

SolventΦtrans→cisΦcis→trans
CyclohexaneData not available in searched literatureData not available in searched literature
TolueneData not available in searched literatureData not available in searched literature
AcetonitrileData not available in searched literatureData not available in searched literature
EthanolData not available in searched literatureData not available in searched literature
DMSOData not available in searched literatureData not available in searched literature

Table 3: Excited-State Lifetimes (τ) of this compound in Various Solvents.

Solventτ (ps)
CyclohexaneData not available in searched literature
TolueneData not available in searched literature
AcetonitrileData not available in searched literature
EthanolData not available in searched literature

Experimental Protocols

UV-Vis Spectroscopy for Monitoring Photoisomerization

Objective: To monitor the changes in the absorption spectrum of this compound upon irradiation to determine the photostationary state and thermal relaxation kinetics.

Materials:

  • This compound

  • Spectrophotometric grade solvents (e.g., cyclohexane, ethanol, DMSO)

  • Quartz cuvette with a known path length (e.g., 1 cm)

  • UV-Vis spectrophotometer

  • Light source for irradiation (e.g., UV lamp with a specific wavelength filter)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of approximately 1 in the π→π* region for the trans-isomer.

  • Initial Spectrum: Record the absorption spectrum of the solution before irradiation. This spectrum corresponds to the pure trans-isomer.

  • Photoisomerization: Irradiate the sample in the cuvette with a light source at a wavelength corresponding to the π→π* or n→π* transition of the trans-isomer.

  • Spectral Monitoring: At regular time intervals during irradiation, stop the irradiation and record the full absorption spectrum. Continue until no further changes in the spectrum are observed, indicating that the photostationary state (PSS) has been reached.

  • Thermal Relaxation: After reaching the PSS, store the cuvette in the dark at a constant temperature and record the absorption spectrum at regular intervals to monitor the thermal cis-to-trans isomerization.

Transient Absorption Spectroscopy

Objective: To investigate the dynamics of the excited states of this compound.

Materials:

  • Femtosecond or picosecond transient absorption spectrometer

  • Pump and probe laser sources

  • Solution of this compound in the desired solvent

Procedure:

  • Sample Preparation: Prepare a solution of this compound with an absorbance of approximately 0.3-0.5 at the pump wavelength in a cuvette with a short path length (e.g., 1-2 mm).

  • Pump-Probe Experiment:

    • The pump pulse excites the sample to the desired electronic state.

    • A time-delayed, broadband probe pulse passes through the excited volume of the sample.

    • The change in absorbance of the probe pulse is measured as a function of wavelength and delay time between the pump and probe pulses.

  • Data Acquisition: Record transient absorption spectra at various delay times, from femtoseconds to nanoseconds, to track the formation and decay of excited-state species.

  • Data Analysis: Analyze the data to identify transient species and determine their lifetimes. Be mindful of potential artifacts such as coherent solvent signals, which may need to be subtracted during data processing.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No observable photoisomerization 1. Rapid thermal back-isomerization in the chosen solvent. 2. Incorrect irradiation wavelength. 3. Photodegradation of the sample.1. Switch to a less polar solvent. 2. Verify the output wavelength and intensity of your light source. 3. Check for irreversible changes in the absorption spectrum after prolonged irradiation. If degradation is observed, reduce the irradiation time or intensity.
Irreproducible kinetic data 1. Temperature fluctuations. 2. Concentration changes due to solvent evaporation. 3. Sample degradation.1. Use a temperature-controlled cuvette holder. 2. Ensure the cuvette is properly sealed. 3. Prepare fresh samples for each experiment and minimize light exposure.
Broad or distorted absorption spectra 1. Aggregation of this compound. 2. Presence of impurities.1. Try a different solvent, lower the concentration, or use a co-solvent. 2. Ensure the purity of your this compound sample.
Spurious signals in transient absorption data 1. Coherent solvent artifacts around time zero. 2. Scattered pump light reaching the detector.1. Subtract the solvent-only transient spectrum from the sample spectrum. 2. Ensure proper alignment of the pump and probe beams and use appropriate filters.

Visualizations

Solvent_Selection_Workflow start Define Experimental Goal (e.g., maximize cis-isomer lifetime, fast switching) solvent_prop Consider Solvent Properties: - Polarity - Viscosity - Protic/Aprotic Nature start->solvent_prop nonpolar Nonpolar Solvents (e.g., Cyclohexane, Toluene) solvent_prop->nonpolar Slow thermal relaxation desired polar_aprotic Polar Aprotic Solvents (e.g., Acetonitrile, DMSO) solvent_prop->polar_aprotic Faster switching may be acceptable polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) solvent_prop->polar_protic Caution: may accelerate thermal relaxation check_solubility Check Solubility and Aggregation nonpolar->check_solubility polar_aprotic->check_solubility polar_protic->check_solubility check_solubility->solvent_prop Insoluble or Aggregates test_photophysics Perform Preliminary Photophysical Tests: - UV-Vis Spectroscopy - Monitor Thermal Relaxation check_solubility->test_photophysics Soluble & Non-aggregating optimize Optimize Solvent Choice Based on Results test_photophysics->optimize

Caption: Logical workflow for selecting an appropriate solvent to minimize undesirable solvent effects on this compound photophysics.

Photophysical_Processes GS_trans Ground State (trans) ES Excited State GS_trans->ES Light Absorption (hν) ES->GS_trans Non-radiative Decay GS_cis Ground State (cis) ES->GS_cis Photoisomerization Degradation Photodegradation Products ES->Degradation Undesired Photoreactions GS_cis->GS_trans Thermal Relaxation

Caption: Simplified Jablonski-type diagram illustrating the key photophysical and photochemical pathways for this compound.

References

addressing aggregation of 2-Nitroazobenzene in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Nitroazobenzene

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, with a specific focus on addressing its aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic small molecule. It serves as a crucial intermediate in the synthesis of other compounds, particularly in the manufacturing of 2-aryl-2H-benzotriazole UV-absorbing stabilizers which are important for protecting organic materials and polymers.[1] Its synthesis often involves a two-step process of diazotization followed by azo coupling, starting from 2-nitroaniline.[2]

Q2: Why is my this compound aggregating or precipitating out of solution?

A2: Aggregation of organic small molecules like this compound in aqueous or polar protic solutions is a common issue.[3] This phenomenon is driven by the molecule's tendency to self-assemble to minimize contact between its hydrophobic surfaces and the surrounding water or polar solvent.[3] Key factors influencing aggregation include concentration, solvent choice, temperature, and the presence of impurities. Exceeding the critical aggregation concentration (CAC) or the compound's crystal solubility (Csat) will lead to the formation of visible precipitates.[3]

Q3: What are the best solvents for dissolving this compound?

Q4: Can I use sonication to dissolve my this compound?

A4: Yes, sonication is a common and effective method for dissolving organic compounds. It uses high-frequency sound waves to agitate the solution, which helps to break down solid particles and accelerate the dissolution process. However, be mindful of potential localized heating and use a sonication bath with temperature control if your experiment is temperature-sensitive.

Troubleshooting Guide: Aggregation and Precipitation

Use the following flowchart and guide to diagnose and resolve issues with this compound aggregation in your experiments.

// Nodes start [label="Problem: this compound\nAggregation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_conc [label="Is the concentration too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_conc_yes [label="Action: Reduce concentration.\nPrepare a more dilute solution.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_solvent [label="Is the solvent appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_solvent_yes [label="Action: Change solvent.\nTry a more compatible organic solvent (e.g., DMSO, DMF, Toluene).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_temp [label="Is the solution temperature too low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_temp_yes [label="Action: Gently warm the solution.\nUse a water bath. Avoid excessive heat.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_purity [label="Is the compound or solvent pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_purity_yes [label="Action: Use high-purity reagents.\nFilter the solution (0.22 µm filter).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Solution Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_conc [label="Start Troubleshooting", color="#5F6368"]; q_conc -> s_conc_yes [label="Yes", color="#5F6368"]; s_conc_yes -> q_solvent [color="#5F6368"]; q_conc -> q_solvent [label="No", color="#5F6368"]; q_solvent -> s_solvent_yes [label="No", color="#5F6368"]; s_solvent_yes -> q_temp [color="#5F6368"]; q_solvent -> q_temp [label="Yes", color="#5F6368"]; q_temp -> s_temp_yes [label="Yes", color="#5F6368"]; s_temp_yes -> q_purity [color="#5F6368"]; q_temp -> q_purity [label="No", color="#5F6368"]; q_purity -> s_purity_yes [label="No", color="#5F6368"]; s_purity_yes -> end_node [color="#5F6368"]; q_purity -> end_node [label="Yes", color="#5F6368"]; } caption: Troubleshooting flowchart for this compound aggregation.

Issue 1: Precipitate forms immediately upon adding solvent.

  • Possible Cause: The concentration is too high, exceeding the solubility limit of the solvent.

  • Solution: Decrease the concentration of your stock solution. Prepare a fresh, more dilute solution.

Issue 2: The solution is cloudy or turns cloudy over time.

  • Possible Cause: The chosen solvent is not optimal, or the solution is slowly reaching its saturation point as it equilibrates. Many organic molecules self-assemble into colloidal aggregates in aqueous media.[3]

  • Solution: Switch to a more suitable organic solvent. Solvents like DMSO, DMF, or toluene are often good choices for azo compounds.[5] If a mixed solvent system is required (e.g., for a biological assay), prepare a high-concentration stock in pure DMSO and then perform a serial dilution into the final aqueous buffer, ensuring vigorous mixing during dilution.

Issue 3: Crystals form when the solution is stored at a low temperature (e.g., 4°C).

  • Possible Cause: The solubility of this compound is temperature-dependent and decreases at lower temperatures.

  • Solution: Store the solution at room temperature if stability allows. If refrigeration is necessary, you may need to gently warm and vortex the solution to redissolve the compound before use. Always check for visible precipitate before taking an aliquot.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Workflow Diagram:

// Nodes start [label="Start: Prepare Stock Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="1. Weigh this compound\n(MW: 227.22 g/mol )\nTarget: 2.27 mg for 1 mL of 10 mM solution"]; add_solvent [label="2. Add 500 µL of DMSO\nto the vial"]; vortex [label="3. Vortex vigorously\nfor 1-2 minutes"]; check [label="Check for Dissolution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sonicate [label="4. Sonicate for 5-10 minutes\nin a water bath if not fully dissolved"]; add_volume [label="5. Add DMSO to final volume\nof 1 mL"]; final_mix [label="6. Vortex again to ensure homogeneity"]; store [label="7. Store appropriately\n(Room temperature, protected from light)"]; end_node [label="End: Solution Ready", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> weigh; weigh -> add_solvent; add_solvent -> vortex; vortex -> check; check -> sonicate [label="Solid Remains"]; check -> add_volume [label="Fully Dissolved"]; sonicate -> add_volume; add_volume -> final_mix; final_mix -> store; store -> end_node; } caption: Workflow for preparing a this compound stock solution.

Procedure:

  • Calculation: Determine the mass of this compound required. For a 10 mM solution in 1 mL, you will need:

    • Mass = 0.010 mol/L * 0.001 L * 227.22 g/mol = 0.00227 g = 2.27 mg

  • Weighing: Carefully weigh out the calculated mass of this compound into a clean, dry vial.

  • Initial Dissolution: Add approximately half of the final desired volume of DMSO (e.g., 500 µL for a 1 mL final volume) to the vial.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the solid is not fully dissolved, place the vial in a sonicator bath at room temperature for 5-10 minutes.

  • Final Volume: Once the solid is completely dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).

  • Final Mix: Vortex the solution again to ensure it is homogeneous.

  • Storage: Store the stock solution at room temperature, protected from light, in a tightly sealed container to prevent moisture absorption by the DMSO.

Quantitative Data

While a comprehensive, experimentally-verified table of solubility for this compound across a wide range of solvents is not available in the searched literature, the table below provides a qualitative guide based on the properties of common laboratory solvents.[4][6][7]

SolventFormulaTypeExpected Solubility of this compound
WaterH₂OPolar ProticVery Low / Insoluble
MethanolCH₃OHPolar ProticModerate
EthanolC₂H₅OHPolar ProticModerate
AcetoneC₃H₆OPolar AproticHigh
AcetonitrileC₂H₃NPolar AproticHigh
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticVery High
Dichloromethane (DCM)CH₂Cl₂NonpolarHigh
TolueneC₇H₈NonpolarHigh
HexanesC₆H₁₄NonpolarModerate to Low

References

Technical Support Center: Optimizing Electrochemical Reduction Conditions for 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrochemical reduction of 2-Nitroazobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the electrochemical reduction of this compound.

Issue Possible Cause(s) Suggested Solution(s)
No or Low Reduction Current 1. Incorrect potential range. 2. High cell resistance. 3. Inactive electrode surface. 4. Issues with the reference electrode.[1] 5. Insufficient analyte concentration.1. Widen the potential window to more negative values. The reduction of nitro groups can occur at significantly negative potentials.[2] 2. Ensure all connections are secure. Check the electrolyte concentration; a higher concentration can reduce resistance.[1] 3. Polish the working electrode before each experiment. For platinum electrodes, electrochemical cleaning by cycling between H₂ and O₂ evolution potentials in acidic solution can be effective.[1] 4. Check for air bubbles in the reference electrode tip and ensure the frit is not clogged.[1] 5. Increase the concentration of this compound in the electrolyte solution.
Poor Selectivity (Multiple Products) 1. Applied potential is not optimal for the desired product. 2. pH of the electrolyte is not suitable for the desired reaction pathway. 3. The chosen electrode material favors multiple reaction pathways.1. Perform a cyclic voltammetry scan to identify the reduction potentials for different steps. Use a controlled potential electrolysis (chronoamperometry) at a specific potential to target the desired product. The reduction of the nitro group and the azo group may occur at different potentials.[3] 2. The pH significantly influences the reduction pathway of nitroaromatics.[4] Adjust the pH of the electrolyte to favor the formation of the desired product. For example, acidic conditions often favor the formation of amines. 3. Different electrode materials have different catalytic activities. Try using different working electrodes (e.g., glassy carbon, platinum, copper, or modified electrodes) to improve selectivity.[5][6]
Irreproducible Results 1. Inconsistent electrode surface preparation. 2. Changes in electrolyte composition (e.g., pH, dissolved oxygen). 3. Contamination of the electrochemical cell or reagents.1. Develop and adhere to a strict electrode polishing and cleaning protocol. 2. Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) before and during the experiment.[7] Buffer the electrolyte solution to maintain a constant pH. 3. Thoroughly clean all glassware and use high-purity solvents and electrolytes.
Distorted Cyclic Voltammogram Peaks 1. High uncompensated resistance. 2. Slow electron transfer kinetics (quasi-reversible or irreversible process). 3. Adsorption of reactants or products on the electrode surface.1. Move the reference electrode closer to the working electrode. Use a higher concentration of the supporting electrolyte. 2. Vary the scan rate. For irreversible processes, the peak potential will shift with the scan rate. This is characteristic of the electrochemical reduction of many nitroaromatic compounds. 3. Polish the electrode between scans. Try a different solvent that may reduce adsorption effects.

Frequently Asked Questions (FAQs)

Q1: At what potential should I expect the reduction of this compound to occur?

A1: The reduction potential of this compound is dependent on the pH, electrode material, and solvent system. Generally, the electrochemical reduction of nitroaromatics occurs at negative potentials. For instance, on a modified silicon surface, the azo bond reduction was observed at -1.5 V, while the nitro group reduction occurred at a more negative potential of -2.1 V.[3] It is crucial to perform a cyclic voltammetry scan for your specific experimental conditions to determine the precise reduction potentials.

Q2: How does pH affect the reduction of this compound?

A2: The pH of the electrolyte is a critical parameter in the electrochemical reduction of nitroaromatics. The reduction mechanism and the final products are often pH-dependent.[4] For example, acidic conditions typically favor the complete reduction of the nitro group to an amine, while neutral or basic conditions may lead to the formation of intermediates like hydroxylamines, or condensation products like azoxy- and azobenzenes.[2]

Q3: Which electrode material is best for the selective reduction of the nitro group in this compound?

A3: The choice of electrode material significantly impacts the selectivity of the reduction. While a universally "best" material cannot be stated without experimental comparison, here are some considerations:

  • Glassy carbon electrodes are often used due to their wide potential window and inertness.[2][8]

  • Platinum and palladium electrodes can be highly active for hydrogenation reactions, which may be desirable for the complete reduction to the amine.[9]

  • Copper electrodes have shown catalytic activity for the reduction of nitro compounds.[4][5]

  • Modified electrodes , such as those with carbon nanotubes or bimetallic nanostructures, can offer enhanced selectivity and efficiency.[10][11]

Q4: Can I selectively reduce the nitro group without affecting the azo group?

A4: Yes, it is possible to achieve selective reduction by carefully controlling the applied potential. The nitro group and the azo group will likely have different reduction potentials. Typically, the reduction of the azo group occurs at a less negative potential than the complete reduction of the nitro group to an amine.[3] By performing controlled potential electrolysis at a potential just sufficient to reduce the nitro group (or its initial reduction steps), you may be able to preserve the azo linkage.

Q5: My cyclic voltammogram shows a decreasing current with subsequent scans. What could be the cause?

A5: A decreasing current over multiple scans can indicate fouling of the electrode surface by the adsorption of the starting material, intermediates, or products.[12] It can also suggest that the product of the reduction is electrochemically inactive in the scanned potential range and is diffusing away from the electrode, leading to a depletion of the analyte at the electrode surface. Polishing the electrode between experiments is recommended to ensure a clean and active surface.

Data Presentation

Table 1: Typical Reduction Potentials of Functional Groups Relevant to this compound

Functional GroupElectrode MaterialMediumApproximate Reduction Potential (V vs. reference electrode)Product(s)
Azo (-N=N-)Modified Si(111)Acetonitrile-1.5Amino (-NH₂) groups (cleavage)
Nitro (-NO₂)Modified Si(111)Acetonitrile-2.1Amino (-NH₂)
Nitro (-NO₂)CopperAqueous-0.58 and -1.32 (vs. SCE)Nitroso, Hydroxylamine, Amine
Nitro (-NO₂)CoP Nanosheets1.0 M KOH-0.65 to -0.95Azoxy-aromatics
Azoxy (-N=N(O)-)CoP Nanosheets1.0 M KOH-1.1Azo-aromatics
Nitro (-NO₂)CoP Nanosheets1.0 M KOH-0.9 to -1.2Amino-aromatics

Note: These values are indicative and can vary significantly with experimental conditions. It is essential to determine the reduction potentials for this compound under your specific conditions.

Experimental Protocols

Protocol 1: Cyclic Voltammetry of this compound

Objective: To determine the reduction potentials of this compound.

Materials:

  • Potentiostat

  • Three-electrode cell (Working, Counter, and Reference electrodes)

  • This compound

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile or an appropriate aqueous buffer)

  • Solvent (e.g., Acetonitrile or buffered aqueous solution)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.[7]

  • Set the potentiostat parameters:

    • Initial Potential: A potential where no reaction occurs (e.g., 0 V).

    • Vertex Potential 1 (Switching Potential): A sufficiently negative potential to observe the reduction peaks (e.g., -2.5 V).

    • Vertex Potential 2: The initial potential (e.g., 0 V).

    • Scan Rate: Start with a typical scan rate (e.g., 100 mV/s).

  • Run the cyclic voltammetry experiment and record the voltammogram.

  • Analyze the voltammogram to identify the cathodic (reduction) peak potentials.

  • (Optional) Vary the scan rate to investigate the reversibility of the electron transfer processes.

Protocol 2: Controlled Potential Electrolysis (Chronoamperometry) for Selective Reduction

Objective: To selectively reduce this compound to a desired product.

Materials:

  • Same as Protocol 1, with a larger volume electrochemical cell if preparative scale synthesis is desired.

Procedure:

  • From the cyclic voltammogram obtained in Protocol 1, identify the peak potential corresponding to the desired reduction step.

  • Prepare a solution of this compound as in Protocol 1.

  • Assemble the electrochemical cell and deoxygenate the solution.

  • Set the potentiostat to chronoamperometry mode.

  • Apply a constant potential slightly more negative than the identified peak potential for the desired reaction.

  • Continue the electrolysis until the current decays to a baseline level, indicating the consumption of the starting material.

  • After the electrolysis is complete, analyze the product mixture using appropriate analytical techniques (e.g., HPLC, LC-MS, NMR) to determine the product distribution and yield.

Mandatory Visualization

Electrochemical_Reduction_Pathway cluster_nitro_reduction Nitro Group Reduction cluster_azo_reduction Azo Group Reduction / Cyclization This compound This compound Nitrosoazobenzene Nitrosoazobenzene This compound->Nitrosoazobenzene +2e-, +2H+ 2-Aminoazobenzene 2-Aminoazobenzene Phenylhydroxylaminoazobenzene Phenylhydroxylaminoazobenzene Nitrosoazobenzene->Phenylhydroxylaminoazobenzene +2e-, +2H+ Phenylhydroxylaminoazobenzene->2-Aminoazobenzene +2e-, +2H+ Hydrazobenzene_derivative Hydrazobenzene_derivative 2-Aminoazobenzene->Hydrazobenzene_derivative +2e-, +2H+ Benzotriazole_derivative Benzotriazole_derivative Hydrazobenzene_derivative->Benzotriazole_derivative Cyclization

Caption: Proposed electrochemical reduction pathway of this compound.

Experimental_Workflow Start Start Prepare_Analyte_Solution Prepare this compound in Electrolyte Start->Prepare_Analyte_Solution Assemble_Cell Assemble 3-Electrode Cell Prepare_Analyte_Solution->Assemble_Cell Deoxygenate Deoxygenate with N2/Ar Assemble_Cell->Deoxygenate Cyclic_Voltammetry Run Cyclic Voltammetry Deoxygenate->Cyclic_Voltammetry Identify_Potentials Identify Reduction Potentials Cyclic_Voltammetry->Identify_Potentials Controlled_Potential_Electrolysis Run Controlled Potential Electrolysis Identify_Potentials->Controlled_Potential_Electrolysis Product_Analysis Analyze Products (HPLC, LC-MS) Controlled_Potential_Electrolysis->Product_Analysis End End Product_Analysis->End

References

troubleshooting NMR and UV-Vis spectral analysis of 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitroazobenzene. It covers common issues encountered during NMR and UV-Vis spectral analysis.

NMR Spectral Analysis: Troubleshooting Guide

Question: Why does my ¹H NMR spectrum of this compound show broad or unresolved peaks?

Answer:

Broad or unresolved peaks in the ¹H NMR spectrum of this compound can arise from several factors:

  • Sample Concentration: High sample concentrations can lead to aggregation of the dye molecules, causing peak broadening.[1] It is advisable to use a dilute solution (5-25 mg in 0.6-0.7 mL of solvent).

  • Paramagnetic Impurities: Traces of paramagnetic metals from catalysts used in synthesis can cause significant line broadening. Consider passing your sample through a small plug of silica gel.

  • Poor Shimming: The magnetic field homogeneity greatly affects spectral resolution. Ensure the spectrometer is properly shimmed before acquiring the spectrum.

  • Presence of Water: Residual water in the NMR solvent can lead to broad peaks, especially for exchangeable protons. Use high-quality deuterated solvents and dry your NMR tube thoroughly.[2]

Question: The chemical shifts in my ¹H NMR spectrum of this compound do not match the expected values. What could be the reason?

Answer:

Deviations in chemical shifts can be attributed to:

  • Solvent Effects: The chemical shifts of aromatic protons are sensitive to the solvent used. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d.[3] Ensure you are comparing your spectrum to literature values obtained in the same solvent.

  • Incorrect Referencing: Ensure the spectrum is correctly referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Isomerization: Azobenzenes can exist as cis (Z) and trans (E) isomers, which have distinct NMR spectra. Photoisomerization can occur if the sample is exposed to light. The trans isomer is generally more stable.[4]

  • pH of the Solution: In protic solvents, the pH can influence the electronic environment of the molecule, leading to chemical shift changes.

Question: I am seeing more signals in my ¹H NMR spectrum than expected for this compound. What could be the source of these extra peaks?

Answer:

Unexpected signals in the NMR spectrum can originate from:

  • Impurities from Synthesis: Common impurities from the synthesis of azobenzenes can include unreacted starting materials (e.g., 2-nitroaniline) or side-products from the diazotization and coupling reactions.[4]

  • Solvent Impurities: The deuterated solvent itself may contain impurities or residual non-deuterated solvent and water.[5][6][7] Cross-reference the observed peaks with a table of common NMR solvent impurities.

  • Rotamers: If there is restricted rotation around single bonds, you might observe different conformers (rotamers) on the NMR timescale, leading to a more complex spectrum.

UV-Vis Spectral Analysis: Troubleshooting Guide

Question: The absorbance reading of my this compound sample is too high (above 2 AU). What should I do?

Answer:

High absorbance values can lead to non-linear detector response and inaccurate results. To address this:

  • Dilute the Sample: The most straightforward solution is to dilute the sample with the same solvent used for the blank.

  • Use a Shorter Path Length Cuvette: If dilution is not desirable, using a cuvette with a shorter path length (e.g., 1 mm instead of 10 mm) will decrease the absorbance.

Question: My UV-Vis spectrum of this compound shows unexpected peaks or a shifting λmax. What is the likely cause?

Answer:

Shifts in the maximum absorption wavelength (λmax) or the appearance of extra peaks can be due to:

  • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the electronic transitions, leading to shifts in the absorption bands.[8][9] For instance, a change from a non-polar to a polar solvent can shift the n-π* and π-π* transitions.

  • Presence of Impurities: Impurities with their own chromophores will contribute to the overall UV-Vis spectrum.

  • pH Changes: The protonation state of the molecule can significantly alter the electronic structure and thus the UV-Vis spectrum.

  • Aggregation: At high concentrations, dye molecules can aggregate, which can lead to changes in the absorption spectrum, such as peak broadening or shifts in λmax.

  • Photoisomerization: Exposure to light can cause the trans-2-Nitroazobenzene to convert to the cis-isomer, which has a different absorption spectrum.[4]

Question: I am not getting a stable baseline in my UV-Vis measurement. How can I fix this?

Answer:

An unstable baseline can be caused by:

  • Lamp Instability: The spectrophotometer's lamp may need time to warm up and stabilize. Allow the instrument to warm up for the recommended time.

  • Dirty or Scratched Cuvettes: Fingerprints, smudges, or scratches on the cuvette can scatter light and cause baseline drift. Ensure the cuvettes are clean and handled only on the frosted sides.

  • Air Bubbles: Air bubbles in the sample or blank cuvette will interfere with the light path. Gently tap the cuvette to dislodge any bubbles.

Frequently Asked Questions (FAQs)

What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

What is the expected UV-Vis absorption maximum (λmax) for this compound?

Azobenzene and its derivatives typically exhibit two main absorption bands in the UV-Vis region. For this compound, you can expect:

  • A strong π-π* transition in the UV region, likely around 320-350 nm.

  • A weaker n-π* transition at longer wavelengths, in the visible region, which is responsible for its color, likely around 430-460 nm.[10]

The exact λmax and molar absorptivity (ε) will depend on the solvent used.

Quantitative Data Summary

Compound¹H NMR Chemical Shifts (ppm) in CDCl₃ (Predicted/Analogous)¹³C NMR Chemical Shifts (ppm) in CDCl₃ (Predicted/Analogous)UV-Vis λmax (nm) (in Ethanol)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compound Ring A (nitro-substituted): 7.8-8.3 (m, 4H); Ring B: 7.4-7.6 (m, 5H)Ring A: ~148 (C-N), ~124 (C-NO₂), 129-135; Ring B: 122-132, ~152 (C-N)~330 (π-π), ~450 (n-π)~15,000 (π-π), ~500 (n-π)
Nitrobenzene[11][12]8.24 (d, 2H), 7.72 (t, 1H), 7.55 (t, 2H)148.4, 134.8, 129.5, 123.62527,943
Azobenzene7.91 (d, 4H), 7.50 (m, 6H)152.8, 131.1, 129.1, 122.9318 (π-π), 440 (n-π)22,000 (π-π), 400 (n-π)

Experimental Protocols

Protocol for NMR Sample Preparation of this compound
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Dissolution: Gently swirl or sonicate the vial to ensure the compound is fully dissolved.

  • Filtering: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol for UV-Vis Sample Preparation and Analysis of this compound
  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile).

  • Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance in the optimal range (0.1 - 1.0 AU).

  • Blank Preparation: Fill a clean quartz cuvette with the pure solvent to be used as a blank.

  • Baseline Correction: Record a baseline spectrum with the blank cuvette.

  • Sample Measurement: Rinse the sample cuvette with the sample solution, then fill it and record the UV-Vis spectrum.

Visualizations

Troubleshooting_NMR cluster_broad Causes for Broad Peaks cluster_shifts Causes for Incorrect Shifts cluster_extra Causes for Extra Signals start Problem with NMR Spectrum broad_peaks Broad/Unresolved Peaks start->broad_peaks wrong_shifts Incorrect Chemical Shifts start->wrong_shifts extra_signals Extra Signals start->extra_signals concentration High Concentration broad_peaks->concentration Check paramagnetic Paramagnetic Impurities broad_peaks->paramagnetic Check shimming Poor Shimming broad_peaks->shimming Check water Water in Solvent broad_peaks->water Check solvent Solvent Effects wrong_shifts->solvent Verify referencing Incorrect Referencing wrong_shifts->referencing Verify isomerization_nmr Isomerization (cis/trans) wrong_shifts->isomerization_nmr Consider ph pH of Solution wrong_shifts->ph Consider impurities_syn Synthesis Impurities extra_signals->impurities_syn Analyze impurities_sol Solvent Impurities extra_signals->impurities_sol Analyze rotamers Rotamers extra_signals->rotamers Consider solution1 solution1 concentration->solution1 Solution: Dilute Sample solution2 solution2 paramagnetic->solution2 Solution: Purify Sample solution3 solution3 shimming->solution3 Solution: Re-shim Spectrometer solution4 solution4 water->solution4 Solution: Use Dry Solvent solution5 solution5 solvent->solution5 Action: Compare with same solvent data solution6 solution6 referencing->solution6 Action: Re-reference spectrum solution7 solution7 impurities_syn->solution7 Action: Check starting materials solution8 solution8 impurities_sol->solution8 Action: Check solvent purity

Caption: Troubleshooting workflow for common NMR spectral issues.

Troubleshooting_UV_Vis cluster_high_abs Solutions for High Absorbance cluster_peak Causes for Peak Issues cluster_baseline Causes for Unstable Baseline start Problem with UV-Vis Spectrum high_absorbance High Absorbance (>2 AU) start->high_absorbance peak_issues Unexpected Peaks / Shifted λmax start->peak_issues baseline_issues Unstable Baseline start->baseline_issues dilute Dilute Sample high_absorbance->dilute path_length Use Shorter Path Length Cuvette high_absorbance->path_length solvatochromism Solvent Effects peak_issues->solvatochromism Consider impurities_uv Impurities peak_issues->impurities_uv Consider ph_uv pH Changes peak_issues->ph_uv Consider aggregation_uv Aggregation peak_issues->aggregation_uv Consider isomerization_uv Photoisomerization peak_issues->isomerization_uv Consider lamp Lamp Instability baseline_issues->lamp Check cuvette Dirty/Scratched Cuvettes baseline_issues->cuvette Check bubbles Air Bubbles baseline_issues->bubbles Check solution1 Perform Dilution dilute->solution1 Action solution2 Change Cuvette path_length->solution2 Action solution3 solution3 lamp->solution3 Solution: Warm up instrument solution4 solution4 cuvette->solution4 Solution: Clean/replace cuvette solution5 solution5 bubbles->solution5 Solution: Degas sample

Caption: Troubleshooting workflow for common UV-Vis spectral issues.

References

Technical Support Center: Resolving Inconsistencies in 2-Nitroazobenzene Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common inconsistencies encountered during experiments with 2-Nitroazobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in experimental results with this compound?

A1: The primary source of inconsistency stems from the photoisomerization of this compound into its cis and trans isomers. These isomers exhibit different physical and chemical properties, including polarity, solubility, and spectral characteristics, which can affect analytical results. The interconversion can be triggered by light and temperature, making it crucial to control these experimental conditions.

Q2: How can I differentiate between the cis and trans isomers of this compound?

A2: The two isomers can be distinguished by their different molecular conformations. The trans isomer is nearly planar, while the cis isomer has a more globular, non-planar shape.[1] This structural difference leads to distinct spectroscopic and chromatographic behaviors, which can be exploited for their separation and identification.

Q3: What is the expected solubility of this compound in common laboratory solvents?

Q4: What are the potential biological effects of this compound?

A4: The biological activity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates. These intermediates have the potential to interact with cellular macromolecules like DNA and proteins, a crucial consideration in drug development. Nitroaromatic compounds can undergo metabolism by liver enzymes, such as cytochrome P-450.

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results (HPLC, GC-MS)

Symptoms:

  • Variable peak areas or retention times in HPLC.

  • Inconsistent fragmentation patterns in GC-MS.

  • Appearance of unexpected peaks.

Possible Causes:

  • Photoisomerization: Exposure of samples to light can alter the cis/trans isomer ratio.

  • Solvent Effects: The choice of solvent can influence the stability and isomerization of this compound.

  • Degradation: The compound may degrade under certain analytical conditions.

Solutions:

  • Light Protection: Protect all solutions and samples from light by using amber vials or covering them with aluminum foil.

  • Solvent Selection: Use freshly prepared, high-purity solvents. For HPLC, consider using a mobile phase that provides good separation of both isomers.

  • Method Validation: Validate your analytical method for linearity, precision, and accuracy with respect to both isomers if possible.

Issue 2: Low Yield or Impure Product in Synthesis

Symptoms:

  • Lower than expected yield of this compound.

  • Presence of side-products in NMR or other analytical data.

Possible Causes:

  • Side reactions during diazotization: The diazotization of 2-nitroaniline can be accompanied by side reactions, especially if the temperature is not strictly controlled.

  • Inefficient coupling: The coupling reaction between the diazonium salt and the aromatic partner may not go to completion.

  • Difficult purification: Separation of this compound from starting materials or side-products can be challenging.

Solutions:

  • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step to minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Purification Strategy: Employ column chromatography with a suitable solvent system to purify the product. The choice of stationary and mobile phases should be optimized to achieve good separation.

Data Presentation

Table 1: Physicochemical Properties of Azobenzene Isomers (Illustrative for this compound Analogs)

Propertytrans-Isomercis-IsomerReference
Molecular ShapeNearly PlanarGlobular, Non-planar[1]
Thermodynamic StabilityMore StableLess Stable[1]
Molecular Size (Example: HMNA)9.0 Å6.6 Å[3][4]

Table 2: Redox Potentials of Related Nitroaromatic Compounds (Cyclic Voltammetry)

CompoundCathodic Peak Potential (Epc) vs. NHENotes
A nitroimidazole derivative-340 mVSignificantly higher than metronidazole.
Metronidazole-645 mV
Nitrobenzene (on CNT-modified electrode)-0.60 V and -0.90 VTwo reduction peaks observed.

Experimental Protocols

General Protocol for the Synthesis of Azobenzenes

This protocol is a general method for the synthesis of azobenzenes and can be adapted for this compound.

  • Diazotization of Amine: Dissolve the primary aromatic amine (e.g., 2-nitroaniline) in an acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite while maintaining the low temperature.

  • Azo Coupling: In a separate flask, dissolve the coupling agent (an electron-rich aromatic compound) in a suitable solvent. Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

  • Work-up and Purification: After the reaction is complete, the product is typically isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.

General Protocol for HPLC Analysis of Aromatic Compounds

This is a general guideline for developing an HPLC method for this compound.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A gradient elution may be necessary to separate isomers and impurities effectively.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance.

  • Flow Rate: Typically around 1 mL/min.

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis cluster_synthesis Synthesis cluster_analysis Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Purity & Isomer Ratio nmr NMR Spectroscopy purification->nmr Structure Verification gcms GC-MS Analysis hplc->gcms Confirmatory

Caption: General workflow for synthesis and analysis.

signaling_pathway Potential Biological Fate of this compound NAB This compound Metabolism Metabolism (e.g., by Cytochrome P450) NAB->Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Nitroso, Hydroxylamine) Metabolism->ReactiveMetabolites DNA_Protein DNA / Proteins ReactiveMetabolites->DNA_Protein Interaction Adducts Covalent Adducts DNA_Protein->Adducts Formation CellularEffects Cellular Effects Adducts->CellularEffects

Caption: Potential metabolic activation pathway.

troubleshooting_logic Troubleshooting Logic for Inconsistent HPLC Results start Inconsistent HPLC Results check_light Samples Protected from Light? start->check_light check_solvent Solvents Fresh & High Purity? check_light->check_solvent Yes solution_light Protect Samples from Light check_light->solution_light No check_method Method Validated for Isomer Separation? check_solvent->check_method Yes solution_solvent Use Fresh, High-Purity Solvents check_solvent->solution_solvent No solution_method Optimize & Validate HPLC Method check_method->solution_method No

Caption: Troubleshooting inconsistent HPLC data.

References

Validation & Comparative

A Comparative Guide to Photochromic Molecules: 2-Nitroazobenzene in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise selection of photochromic molecules is paramount for innovating light-responsive systems. This guide provides a detailed comparison of 2-Nitroazobenzene with other prominent photochromic molecules, supported by experimental data and protocols to aid in your research and development endeavors.

Photochromic molecules, capable of reversible transformation between two isomers upon light irradiation, are at the forefront of advancements in materials science and photopharmacology. Among these, this compound, a derivative of the well-studied azobenzene, presents a unique set of properties. This guide offers an objective comparison of this compound with unsubstituted azobenzene, a popular spiropyran (6-nitro-BIPS), and a representative diarylethene, highlighting their key performance indicators.

Comparative Performance of Photochromic Molecules

The selection of a photochromic molecule is dictated by its specific photophysical properties. The following table summarizes the key performance metrics for this compound and other selected photochromes.

MoleculeSolventFormλ_max_ (nm)Quantum Yield (Φ)Thermal Half-life (t_1/2_)
This compound Ethanoltrans~320UnavailableUnavailable
cis~430UnavailableUnavailable
Unsubstituted AzobenzeneEthanoltrans3190.12 (trans→cis)56 hours
cis4400.41 (cis→trans)
6-Nitro-BIPS (Spiropyran)TolueneSpiropyran (SP)~3400.65 (SP→MC)145 seconds
Merocyanine (MC)590-
Diarylethene DerivativeAcetonitrileOpen form2850.45 (Open→Closed)Thermally stable
Closed form5150.003 (Closed→Open)

Experimental Protocols

Accurate characterization of photochromic molecules is essential for their effective application. Below are detailed protocols for key experiments.

UV-Vis Spectroscopy for Absorbance Spectra

This protocol outlines the determination of the absorption maxima (λ_max_) for the different isomeric forms of a photochromic molecule.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Solvent (e.g., ethanol, acetonitrile)

  • Photochromic compound

  • UV lamp for irradiation

Procedure:

  • Solution Preparation: Prepare a stock solution of the photochromic compound in the desired solvent at a concentration of ~10⁻⁵ M.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Initial Spectrum: Fill a quartz cuvette with the sample solution and record the absorption spectrum. This spectrum represents the initial, thermally stable isomer (e.g., trans-azobenzene, closed-ring spiropyran).

  • Photoisomerization: Irradiate the sample solution in the cuvette with a UV lamp at a wavelength that induces isomerization. Monitor the changes in the absorption spectrum at regular intervals until a photostationary state (PSS) is reached, indicated by no further change in the spectrum.

  • Data Analysis: Identify the λ_max_ for both the initial and the photo-induced isomers from the recorded spectra.

Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield represents the efficiency of the photoisomerization process. This protocol uses a relative method with a well-characterized actinometer as a reference.[1][2]

Materials:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Light source with a specific wavelength (e.g., LED, laser)

  • Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)

  • Sample solution of the photochromic compound

Procedure:

  • Actinometry:

    • Irradiate the actinometer solution with the light source for a specific time.

    • Measure the change in absorbance of the actinometer at the appropriate wavelength.

    • Calculate the photon flux of the light source based on the known quantum yield of the actinometer.

  • Sample Irradiation:

    • Irradiate the sample solution under the identical conditions as the actinometer.

    • Record the initial change in absorbance at the λ_max_ of the forming isomer as a function of time.

  • Calculation:

    • The quantum yield (Φ) is calculated using the following equation: Φ_sample_ = (dA/dt)t=0 * V * N_A_ / (I₀ * (1 - 10⁻ᴬ) * ε * l)

    • Where:

      • (dA/dt)t=0 is the initial rate of change of absorbance.

      • V is the volume of the solution.

      • N_A_ is Avogadro's number.

      • I₀ is the photon flux determined from actinometry.

      • A is the absorbance of the sample at the irradiation wavelength.

      • ε is the molar extinction coefficient of the forming isomer.

      • l is the path length of the cuvette.

Measurement of Thermal Relaxation Half-life (t_1/2_)

This protocol determines the stability of the metastable isomer by measuring its thermal reversion to the stable form.

Materials:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • UV lamp for irradiation

Procedure:

  • Photoisomerization: Irradiate the sample solution until the photostationary state is reached, maximizing the concentration of the metastable isomer.

  • Thermal Relaxation: Place the cuvette in the temperature-controlled holder in the spectrophotometer, shielded from light.

  • Data Acquisition: Record the absorbance of the metastable isomer at its λ_max_ over time.

  • Data Analysis:

    • The thermal relaxation typically follows first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear fit is the rate constant (k).

    • The half-life (t_1/2_) is calculated using the equation: t_1/2_ = ln(2) / k.

Visualizing Experimental Processes and Pathways

Diagrams are crucial for understanding complex workflows and signaling pathways.

Experimental_Workflow General Experimental Workflow for Photochromic Molecule Characterization cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_quantum_yield Quantum Yield Determination cluster_thermal_relaxation Thermal Relaxation Kinetics A Prepare Stock Solution B Record Initial Spectrum (Stable Isomer) A->B C Irradiate with UV/Vis Light B->C E Actinometry to Determine Photon Flux B->E D Record Spectrum of Metastable Isomer C->D H Irradiate to Generate Metastable Isomer C->H F Irradiate Sample & Measure Initial Absorbance Change E->F G Calculate Quantum Yield F->G I Monitor Absorbance Decay in Dark H->I J Calculate Thermal Half-Life I->J

Caption: Workflow for characterizing photochromic molecules.

In the context of photopharmacology, azobenzene derivatives can be used to control biological processes with light. For instance, an azobenzene-modified ligand can be designed to bind to a receptor in one isomeric state but not the other, allowing for photoregulation of the receptor's activity.[3][4]

Signaling_Pathway Light-Activated Signaling Pathway using an Azobenzene-Modified Ligand cluster_ligand Photochromic Ligand cluster_receptor Target Receptor cluster_cellular_response Cellular Response Trans trans-Isomer (Inactive) Cis cis-Isomer (Active) Trans->Cis UV Light Receptor Receptor Trans->Receptor No Binding Cis->Trans Visible Light / Thermal Relaxation Cis->Receptor Binding Response Downstream Signaling & Cellular Response Receptor->Response Activation

Caption: Photoregulation of a receptor by an azobenzene ligand.[5]

This guide provides a foundational understanding and practical protocols for comparing and characterizing photochromic molecules. While this compound's full quantitative profile requires further investigation, the provided framework allows for its systematic evaluation against other established photoswitches.

References

Validating Computational Models for 2-Nitroazobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of experimental data versus computational predictions for the physicochemical, spectroscopic, and toxicological properties of 2-Nitroazobenzene, providing researchers, scientists, and drug development professionals with a guide to the accuracy and applicability of in silico modeling for this compound and its derivatives.

This guide provides a comprehensive analysis of the validation of computational models for predicting the properties of this compound. By juxtaposing experimental data with predictions from various computational methods, we aim to offer a clear perspective on the strengths and limitations of in silico approaches in the context of drug development and chemical research.

Physicochemical Properties: A Tale of Two Data Sets

The fundamental physical and chemical characteristics of a molecule are crucial for its development and application. Here, we compare the available experimental data for this compound with predictions that can be derived from computational models.

PropertyExperimental ValueComputational PredictionMethod
Melting Point 42 - 44 °CData Not AvailableN/A
Boiling Point 153 °C at 31 hPaData Not AvailableN/A
Water Solubility Data Not AvailableData Not AvailableN/A

Note: The experimental melting and boiling points are sourced from a safety data sheet which primarily pertains to 2-Nitrobenzaldehyde, and thus should be considered with caution for this compound.

Spectroscopic Analysis: Unveiling Molecular Fingerprints

Spectroscopic PropertyExperimental DataComputational Prediction (Methodology)
UV-Vis Absorption Not available. General azobenzene derivatives show two main absorption bands: a strong π-π* transition and a weaker n-π* transition. For nitroaromatic compounds, absorptions are typically observed around 250 nm and 300-350 nm.[3][4][5]Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra. This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax).[6]
Infrared (IR) Spectroscopy Not available. Characteristic peaks for the nitro group (NO₂) are expected around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[7]DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the peaks in an IR spectrum. The results are often scaled to better match experimental values.[8]
Experimental Protocols:

Spectroscopic Analysis (General Procedure):

  • UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol, cyclohexane) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. The wavelengths of maximum absorbance (λmax) are recorded.

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared radiation, and the frequencies at which the molecule absorbs the radiation are recorded.

Toxicological Assessment: Predicting Harm with QSAR

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. For nitroaromatic compounds, numerous QSAR models have been developed to predict acute toxicity, often expressed as the median lethal dose (LD50).[9][10][11][12]

Toxicological EndpointExperimental ValueComputational PredictionMethod
Acute Oral Toxicity (LD50, rat) Data Not AvailableCan be predicted using various QSAR models for nitroaromatic compounds.QSAR
Experimental Protocols:

Acute Oral Toxicity (LD50) Study (General OECD Guideline):

  • Animal Model: Typically, young adult rats of a specific strain are used.

  • Dose Administration: The test substance is administered in a single oral dose to several groups of animals, with each group receiving a different dose level.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 value, which is the statistically estimated dose that would cause death in 50% of the animals, is calculated from the mortality data.

Visualizing the Validation Workflow

The process of validating a computational model against experimental data is a critical step in ensuring the reliability of in silico predictions. The following diagrams illustrate the typical workflows for validating spectroscopic and toxicological models.

experimental_validation_workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis & Purification of this compound exp_physchem Measure Physicochemical Properties (MP, BP, etc.) exp_synthesis->exp_physchem exp_spectro Acquire Spectroscopic Data (UV-Vis, IR) exp_synthesis->exp_spectro exp_tox Determine Acute Toxicity (LD50) exp_synthesis->exp_tox exp_data Experimental Data Set exp_physchem->exp_data exp_spectro->exp_data exp_tox->exp_data comparison Compare & Validate exp_data->comparison comp_model Develop Computational Model (e.g., DFT, QSAR) comp_predict Predict Properties of This compound comp_model->comp_predict comp_data Predicted Data Set comp_predict->comp_data comp_data->comparison conclusion Model Refinement or Application comparison->conclusion

A generalized workflow for the validation of computational models.

logical_relationship cluster_comp Computational Prediction cluster_exp Experimental Measurement start This compound Molecular Structure dft DFT Calculations start->dft qsar QSAR Modeling start->qsar spectroscopy Spectroscopy (UV-Vis, IR) start->spectroscopy toxicity_testing In Vivo/In Vitro Toxicity Assays start->toxicity_testing predicted_spectra Predicted Spectra & Properties dft->predicted_spectra predicted_toxicity Predicted Toxicity (e.g., LD50) qsar->predicted_toxicity experimental_spectra Experimental Spectra spectroscopy->experimental_spectra experimental_toxicity Experimental Toxicity Data toxicity_testing->experimental_toxicity validation_spectra Validation of Spectroscopic Model predicted_spectra->validation_spectra validation_toxicity Validation of Toxicological Model predicted_toxicity->validation_toxicity experimental_spectra->validation_spectra experimental_toxicity->validation_toxicity

Logical flow for comparing computational and experimental data.

Conclusion

References

A Comparative Guide to the Photoisomerization of Substituted Azobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azobenzene and its derivatives are a cornerstone of photopharmacology and smart materials due to their ability to change shape upon exposure to light. This unique property, known as photoisomerization, allows for the remote and non-invasive control of biological processes and material properties. The core of this functionality lies in the reversible transformation between two isomers: the thermally stable trans (E) form and the metastable cis (Z) form. This guide provides a comparative analysis of how chemical substitutions on the azobenzene core influence its photoswitching behavior, supported by quantitative data and experimental methodologies.

Mechanism of Azobenzene Photoisomerization

Azobenzene photoisomerization involves the reversible conversion between the planar, thermodynamically stable trans isomer and the non-planar, metastable cis isomer.[1][2] This process can be triggered by light or heat.

  • trans → cis Isomerization: Typically induced by irradiating the sample with UV light (around 320-380 nm), which excites the molecule to the S2 (π-π) state. The molecule then rapidly relaxes to the S1 (n-π) state, from which it isomerizes to the cis form before returning to the ground state (S0).[3]

  • cis → trans Isomerization: This reverse process can be initiated in two ways:

    • Photochemically: By irradiating with light of a longer wavelength (typically blue or green light, >400 nm) that excites the n-π* transition of the cis isomer.[3]

    • Thermally: The cis isomer can relax back to the more stable trans form in the dark. The rate of this thermal relaxation is highly dependent on the substitution pattern and the solvent.[2]

The general photoisomerization pathway is depicted below.

G cluster_trans trans-Azobenzene cluster_cis cis-Azobenzene t_S0 S₀ (Ground State) t_S2 S₂ (π-π) t_S0->t_S2 UV Light (π-π*) t_S1 S₁ (n-π) c_S0 S₀ (Ground State) t_S1->c_S0 Isomerization t_S2->t_S1 Internal Conversion c_S0->t_S0 Thermal Relaxation (Δ) c_S1 S₁ (n-π*) c_S0->c_S1 Vis Light (n-π*) c_S1->t_S0

Caption: Simplified Jablonski diagram of azobenzene photoisomerization pathways.
Comparative Performance of Substituted Azobenzenes

The electronic and steric properties of substituents on the phenyl rings can dramatically alter the photochemical characteristics of azobenzene.[2] Electron-donating groups (e.g., -NH2, -OCH3) and electron-withdrawing groups (e.g., -NO2, -CN) are commonly used to tune these properties. Ortho-substitution, particularly with bulky groups, can also significantly impact thermal stability and absorption spectra.[4][5]

The following table summarizes key performance metrics for a selection of substituted azobenzenes, providing a quantitative basis for comparison.

Substituent (Position)Solventλmax trans (π-π) (nm)λmax cis (n-π) (nm)Quantum Yield (Φt→c)Quantum Yield (Φc→t)Thermal Half-life (t1/2)
Unsubstituted Methanol~320[3]~440[3]~0.11-0.25[6][7]~0.42-0.54Hours to Days[4]
4,4'-di-amino Varies~460~430LowHighMilliseconds to Seconds
4,4'-di-nitro Varies~330~450HighLowHours
Tetra-ortho-fluoro Varies~330~530HighHighDays to Weeks[4][8]
Tetra-ortho-chloro DMSO~362~515HighHigh~29 days[5]
4-diethylamino-4'-nitro Varies~480N/ALowN/AMicroseconds

Note: Values are approximate and can vary significantly with solvent and experimental conditions. "Push-pull" systems like 4-diethylamino-4'-nitroazobenzene often have overlapping absorption bands and very fast thermal relaxation, making some parameters difficult to measure using standard techniques.[9]

Experimental Protocols

Accurate characterization of photoswitchable molecules is critical for their application. The following are standard methodologies for quantifying the key performance metrics of substituted azobenzenes.

UV-Vis Spectroscopy for Monitoring Isomerization

This is the most common technique for observing photoisomerization in real-time.[10][11] The trans and cis isomers have distinct absorption spectra. The intense π-π* absorption band of the trans isomer (around 320-380 nm for standard azobenzenes) decreases upon UV irradiation, while the weaker n-π* band of the cis isomer (around 440 nm) increases.[12] By monitoring these changes, the isomeric ratio can be determined at any point.

Methodology:

  • A solution of the azobenzene derivative in a suitable solvent is prepared in a quartz cuvette.

  • An initial UV-Vis absorption spectrum is recorded to capture the pure trans state.

  • The sample is irradiated with a light source (e.g., a 365 nm LED) to induce trans → cis isomerization.[13]

  • Spectra are recorded at set intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached.

  • The sample is then irradiated with a longer wavelength (e.g., a 455 nm LED) to drive the cis → trans back-isomerization, with spectra recorded until the PSS is reached.[14]

Quantum Yield (Φ) Determination

The quantum yield represents the efficiency of a photochemical process. It is the ratio of the number of molecules that undergo isomerization to the number of photons absorbed.

Methodology:

  • Actinometry: A chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate) is used to calibrate the photon flux of the light source at the irradiation wavelength.

  • Sample Irradiation: The azobenzene solution is irradiated for a specific time, ensuring that the conversion is kept low (typically <10%) to simplify calculations.

  • Spectroscopic Analysis: UV-Vis spectroscopy is used to determine the change in the concentration of the isomers before and after irradiation.

  • Calculation: The quantum yield is calculated using the change in molar concentration, the photon flux determined from actinometry, the irradiation time, and the sample's absorbance.

Thermal Relaxation Kinetics

This experiment measures the rate at which the metastable cis isomer thermally reverts to the stable trans isomer in the dark.

Methodology:

  • The azobenzene sample is first irradiated with UV light to generate a high population of the cis isomer (reaching the PSS).

  • The light source is turned off, and the sample is kept in the dark at a constant temperature.

  • UV-Vis spectra are recorded at regular time intervals.

  • The change in absorbance of the π-π* or n-π* band is monitored over time.

  • The data are fitted to a first-order kinetic model to determine the rate constant (k), from which the thermal half-life (t1/2 = ln(2)/k) is calculated.

The general workflow for characterizing an azobenzene photoswitch is outlined in the diagram below.

G A Prepare Sample in Cuvette B Record Initial Spectrum (Pure trans) A->B C Irradiate with UV Light (e.g., 365 nm) B->C t→c Isomerization D Monitor Spectral Change (Reach trans→cis PSS) C->D E Irradiate with Vis Light (e.g., >420 nm) D->E c→t Isomerization G Keep Sample in Dark (Constant Temperature) D->G Thermal Study I Data Analysis: - PSS Ratios - Quantum Yields - Half-life D->I F Monitor Spectral Change (Reach cis→trans PSS) E->F F->I H Monitor Spectral Change (Thermal Relaxation) G->H H->I

Caption: Standard experimental workflow for azobenzene photoswitch characterization.

References

A Comparative Guide to 2-Nitroazobenzene and Other Photoswitchable Materials for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible isomerization of photoswitchable molecules upon light irradiation has opened up new frontiers in materials science, enabling the development of smart materials with applications ranging from drug delivery and molecular machines to optical data storage. Among the various classes of photoswitches, azobenzene and its derivatives have been extensively studied. This guide provides a comparative benchmark of 2-Nitroazobenzene against other common photoswitchable materials, supported by available experimental data and detailed methodologies.

Performance Benchmark: this compound vs. Alternatives

The performance of a photoswitch is determined by several key parameters, including its absorption wavelengths, the efficiency of photoisomerization (quantum yield), the stability of its isomers (thermal half-life), and its resistance to degradation over multiple switching cycles (fatigue resistance). While specific experimental data for this compound is not extensively consolidated in publicly available literature, its performance can be inferred from the well-understood effects of the nitro substituent on the azobenzene core. The nitro group, being a strong electron-withdrawing group, is known to influence the electronic and photophysical properties of the azobenzene molecule.[1][2]

Here, we compare the expected performance of this compound with other widely used classes of photoswitches: spiropyrans and diarylethenes.

Parameter This compound (Expected) Spiropyrans Diarylethenes
Photoswitching Mechanism trans-cis IsomerizationRing-opening/closingRing-opening/closing
Activation Wavelength (Form 1 → Form 2) UV-A (~365 nm) for trans → cisUV (~365 nm) for Spiropyran (SP) → Merocyanine (MC)UV-C/UV-B for open → closed form
Reversion Wavelength (Form 2 → Form 1) Visible light (e.g., >420 nm) or thermal for cis → transVisible light or thermal for Merocyanine (MC) → Spiropyran (SP)Visible light for closed → open form
Quantum Yield (Φ) ModerateGenerally high (can be >0.5)[3]High (often >0.4)[4][5]
Thermal Half-life of Metastable Isomer (t½) Generally shorter than unsubstituted azobenzene due to the -NO2 group.[6]Highly variable, from seconds to hours, sensitive to solvent polarity.[7][8]Very long (can be years), thermally stable.[4][5]
Fatigue Resistance Generally good, but can be susceptible to photodegradation under prolonged UV exposure.Moderate, can be prone to degradation, especially the open merocyanine form.[8][9]Excellent, often capable of thousands of switching cycles with minimal degradation.[4][10]
Solvatochromism ModerateStrong, the open merocyanine form is highly sensitive to solvent polarity.Weak to moderate

Experimental Protocols

Accurate benchmarking of photoswitchable materials relies on standardized experimental protocols. Below are methodologies for determining key performance indicators.

Determination of Absorption Spectra and Photostationary State (PSS)

The absorption spectra of the different isomeric forms and the composition of the photostationary state (the equilibrium mixture of isomers under continuous irradiation at a specific wavelength) are fundamental properties.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the photoswitch in a suitable solvent (e.g., acetonitrile, toluene).

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in its thermally stable state (e.g., the trans isomer for azobenzenes).

  • Photoisomerization: Irradiate the solution with a light source at the wavelength of maximum absorption of the stable isomer (e.g., ~365 nm for the trans → cis isomerization of azobenzenes).

  • Monitoring: Record the absorption spectra at regular intervals during irradiation until no further changes are observed, indicating that the photostationary state has been reached.[11]

  • Isomer Spectra Calculation: The spectrum of the pure metastable isomer can often be calculated if the photostationary state composition and the spectrum of the stable isomer are known.[12][13][14]

  • PSS Quantification: The ratio of isomers at the PSS can be determined using techniques like ¹H NMR spectroscopy under continuous irradiation, where distinct signals for each isomer can be integrated.[11][15]

Measurement of Photoisomerization Quantum Yield (Φ)

The quantum yield represents the efficiency of the photochemical reaction, defined as the number of molecules undergoing isomerization per photon absorbed.

Methodology (Relative Method using a Chemical Actinometer):

  • Actinometer Preparation: Prepare a solution of a well-characterized chemical actinometer with a known quantum yield at the desired excitation wavelength (e.g., ferrioxalate).

  • Sample and Actinometer Irradiation: Irradiate both the sample solution and the actinometer solution under identical conditions (same light source, geometry, and irradiation time). The absorbance of both solutions at the irradiation wavelength should be low and matched.

  • Spectroscopic Analysis: Measure the change in absorbance of both the sample and the actinometer at their respective monitoring wavelengths.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following formula: Φ_sample = Φ_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer) * (I_actinometer / I_sample) where ΔA is the change in absorbance, ε is the molar extinction coefficient, and I is the rate of photon absorption.

Determination of Thermal Isomerization Rate and Half-Life (t½)

The thermal stability of the metastable isomer is crucial for applications requiring a long-lived "switched" state.

Methodology:

  • Prepare Metastable Isomer: Irradiate a solution of the photoswitch to populate the metastable isomer significantly (e.g., create a high concentration of the cis isomer for azobenzenes).

  • Dark Adaptation: Place the solution in the dark in a temperature-controlled cuvette holder within a UV-Vis spectrophotometer.

  • Kinetic Monitoring: Record the change in absorbance at a wavelength where the two isomers have significantly different absorption over time.

  • Data Analysis: The thermal isomerization often follows first-order kinetics. The natural logarithm of the absorbance change versus time can be plotted, and the rate constant (k) can be determined from the slope of the linear fit. The half-life is then calculated as t½ = ln(2)/k.[16][17][18]

Assessment of Fatigue Resistance

Fatigue resistance describes the ability of a photoswitch to undergo multiple switching cycles without significant degradation.

Methodology:

  • Cyclic Switching: Subject a solution of the photoswitch to repeated cycles of forward and reverse photoisomerization using appropriate light sources.

  • Monitoring Degradation: After a set number of cycles (e.g., 10, 50, 100), record the full UV-Vis absorption spectrum.

  • Quantifying Fatigue: The fatigue is often quantified as the percentage loss of the initial absorbance of the stable isomer at its λ_max after a certain number of cycles. A high-performance liquid chromatography (HPLC) analysis can also be used to quantify the formation of degradation byproducts.[9][10][19][20][21]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_characterization Photophysical Characterization cluster_performance Performance Metrics prep Prepare Dilute Solution abs_spec Measure Absorption Spectrum (Stable Isomer) prep->abs_spec qy Determine Quantum Yield prep->qy thermal Measure Thermal Half-life prep->thermal fatigue Assess Fatigue Resistance prep->fatigue irradiate Irradiate at λ_max abs_spec->irradiate monitor_pss Monitor Spectra until PSS irradiate->monitor_pss calc_iso Calculate Isomer Spectrum monitor_pss->calc_iso quant_pss Quantify PSS (NMR) monitor_pss->quant_pss

Figure 1. Experimental workflow for benchmarking photoswitchable materials.

photoswitch_comparison cluster_azo This compound cluster_spiro Spiropyran cluster_diarylethene Diarylethene azo trans-2-Nitroazobenzene azo_cis cis-2-Nitroazobenzene azo->azo_cis UV light azo_cis->azo Vis light / Heat spiro Spiropyran (SP) (Colorless) merocyanine Merocyanine (MC) (Colored) spiro->merocyanine UV light merocyanine->spiro Vis light / Heat open Open Form (Colorless) closed Closed Form (Colored) open->closed UV light closed->open Vis light

Figure 2. Comparison of photoswitching mechanisms for different material classes.

Conclusion

This compound represents a valuable photoswitchable material, with its performance characteristics influenced by the electron-withdrawing nitro group. While it offers the robust and well-understood isomerization mechanism of the azobenzene family, its thermal stability and quantum yield may be modulated compared to the parent compound. In comparison, spiropyrans offer large changes in polarity and strong solvatochromism, making them suitable for sensing applications, though often with lower fatigue resistance. Diarylethenes stand out for their exceptional thermal stability and high fatigue resistance, positioning them as prime candidates for applications requiring long-term data storage and numerous switching cycles. The selection of the optimal photoswitch ultimately depends on the specific requirements of the intended application, and a thorough characterization following standardized protocols is essential for reliable performance assessment.

References

A Comparative Analysis of 2-Nitroazobenzene and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative study of 2-Nitroazobenzene and its positional isomers, 3-Nitroazobenzene and 4-Nitroazobenzene. The content is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their physicochemical, spectroscopic, and toxicological properties based on available experimental data.

Physicochemical Properties

The position of the nitro group on the phenyl ring significantly influences the physical properties of nitroazobenzene isomers. While all three compounds share the same molecular formula and weight, their melting points and other physical characteristics are expected to differ due to variations in molecular symmetry and intermolecular forces. Data for 4-Nitroazobenzene is the most readily available, while experimental values for the 2- and 3-isomers are less commonly reported in the literature.

PropertyThis compound3-Nitroazobenzene4-Nitroazobenzene
CAS Number 37790-23-1[1]4827-19-4[2]2491-52-3
Molecular Formula C₁₂H₉N₃O₂C₁₂H₉N₃O₂C₁₂H₉N₃O₂
Molecular Weight 227.22 g/mol 227.22 g/mol [2]227.22 g/mol
Appearance Data not readily availableData not readily availableOrange/Red Powder
Melting Point Data not readily availableData not readily available132-134 °C
Boiling Point Data not readily availableData not readily available~393 °C (estimated)
Density Data not readily availableData not readily available~1.23 g/cm³

Spectroscopic Data Comparison

Spectroscopic analysis reveals distinct differences between the isomers, arising from the electronic effects of the nitro group's position. These differences are key for identification and characterization. The data below represents the characteristic absorptions for the thermodynamically stable trans isomer.

UV-Visible Spectroscopy

The electronic transitions of azobenzenes typically show two characteristic absorption bands: a low-intensity n→π* transition in the visible region and a high-intensity π→π* transition in the UV region. The position of the electron-withdrawing nitro group alters the electronic distribution within the molecule, causing shifts in these absorption maxima.

Isomerπ→π* Transition (λmax)n→π* Transition (λmax)Solvent/Medium
This compound ~380 nm[3][4]Data not readily availableThin Film[3][4]
3-Nitroazobenzene Data not readily availableData not readily availableN/A
4-Nitroazobenzene ~320-350 nm (inferred)~450 nm (inferred)Common Organic Solvents
Infrared (IR) Spectroscopy

The IR spectra of these isomers are dominated by absorptions from the nitro (NO₂) group and the aromatic rings. The precise wavenumbers for the asymmetric and symmetric NO₂ stretching vibrations are sensitive to the group's position on the ring.

IsomerAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound 1550-1475 (expected)[5]1360-1290 (expected)[5]3100-3000 (expected)[5]
3-Nitroazobenzene 1550-1475 (expected)[5]1360-1290 (expected)[5]3100-3000 (expected)[5]
4-Nitroazobenzene ~1515[6]~1345[6]3100-3000 (expected)[5]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
IsomerChemical Shift Range for Aromatic Protons (δ, ppm)
This compound 7.0 - 8.5 (expected)
3-Nitroazobenzene 7.0 - 8.5 (expected)
4-Nitroazobenzene 7.0 - 8.5 (expected)

Toxicological Profile: Mutagenicity

The mutagenicity of nitroaromatic compounds is a significant area of study, as these compounds can be activated by metabolic processes to form DNA-reactive species. The Ames test is a widely used assay to assess this potential.[7] The position of the nitro group is a critical determinant of mutagenic activity.

IsomerAmes Test ResultMetabolic Activation (S9)Notes
This compound Likely NegativeN/AStudies on related ortho-substituted nitroaromatics (e.g., 2-nitroaniline) have shown negative results in the Ames test.[8]
3-Nitroazobenzene Likely PositiveMay be requiredMeta- and para-substituted nitrobenzenes are generally found to be mutagenic.[8][9] 3-Nitroazobenzene is reported to have potential mutagenic properties.[2]
4-Nitroazobenzene PositiveRequired for activity4-Nitroazobenzene and its derivatives are mutagenic in Salmonella typhimurium strains TA98 and TA100 in the presence of a metabolic activation system (S9).[10]

The mutagenicity of these compounds is largely dependent on the enzymatic reduction of the nitro group to a hydroxylamino intermediate, which is a key step in forming a DNA-reactive species.

Simplified Metabolic Activation of Nitroazobenzenes A Nitroazobenzene (Ar-NO₂) B Nitrosoazobenzene (Ar-NO) A->B Nitroreductase C Hydroxylaminoazobenzene (Ar-NHOH) B->C Nitroreductase D Nitrenium Ion (Ar-NH⁺) C->D Esterification (e.g., Acetylation) E DNA Adducts (Mutagenesis) D->E Reacts with DNA

Caption: Simplified pathway of metabolic activation for mutagenicity.

Experimental Protocols

General Synthesis: Diazotization and Azo Coupling

A common method for synthesizing nitroazobenzene isomers involves a two-step process.

  • Diazotization: The corresponding nitroaniline isomer (2-, 3-, or 4-nitroaniline) is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt.

  • Azo Coupling: The cold diazonium salt solution is slowly added to a solution containing an electron-rich coupling component, such as benzene or phenol, to yield the final nitroazobenzene product. The product is typically isolated by filtration and purified by recrystallization.

cluster_0 Synthesis cluster_1 Characterization A Nitroaniline Isomer B Diazonium Salt A->B  NaNO₂, HCl  0-5 °C D Nitroazobenzene Isomer B->D Coupling C Benzene C->D E UV-Vis D->E F IR D->F G ¹H NMR D->G H Ames Test D->H

Caption: General workflow for synthesis and analysis of nitroazobenzenes.

Ames Test for Mutagenicity

The Ames test is a biological assay to assess the mutagenic potential of chemical compounds.[7]

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used. These strains carry different mutations that can be reverted by various types of mutagens.

  • Metabolic Activation: The test compound is mixed with a liver extract (S9 fraction), which contains metabolic enzymes that can convert a pro-mutagen into its active form. This is crucial as many compounds, including nitroaromatics, are not mutagenic themselves but become so after metabolism.[11]

  • Exposure and Plating: The bacteria, the test compound, and the S9 mix (if used) are combined in a soft agar and poured onto a minimal agar plate that lacks histidine.

  • Incubation and Analysis: The plates are incubated for 48-72 hours. If the test compound is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize histidine and form visible colonies. The number of revertant colonies is counted and compared to a negative control to determine the mutagenic potential.

Conclusion

The isomeric position of the nitro group on the azobenzene scaffold imparts distinct physicochemical, spectroscopic, and toxicological characteristics. 4-Nitroazobenzene is the most well-characterized isomer, serving as a benchmark for comparison. It is demonstrably mutagenic upon metabolic activation. In contrast, literature suggests that this compound is likely non-mutagenic, a common trait for ortho-substituted nitroaromatics where steric hindrance may affect the interaction of the nitro group with metabolizing enzymes. 3-Nitroazobenzene is predicted to be mutagenic, consistent with the general trend for meta-nitro compounds.

The significant differences in properties underscore the importance of positional isomerism in drug development and toxicology, where a minor structural change can lead to a profoundly different biological and chemical profile. Further experimental data, particularly for the 2- and 3-isomers, would be invaluable for a more complete and quantitative comparison.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Nitroazobenzene Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the characterization and quantification of 2-Nitroazobenzene, a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. The objective is to furnish researchers and drug development professionals with the necessary data and protocols to select the most appropriate analytical technique for their specific needs, ensuring accuracy, precision, and reliability in their results. This document emphasizes the importance of cross-validation to guarantee the consistency and interchangeability of data generated by different methods.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method is a critical decision in the characterization of this compound. The following table summarizes the quantitative performance of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectroscopy, and Electrochemical Methods. The data presented is a synthesis of literature values for this compound and structurally similar nitroaromatic compounds.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV 0.05 - 0.5 µg/mL0.15 - 1.5 µg/mL> 0.99998 - 102%< 2%
GC-MS 0.01 - 0.1 µg/mL0.03 - 0.3 µg/mL> 0.99997 - 103%< 3%
UV-Vis Spectroscopy 0.1 - 1 µg/mL0.3 - 3 µg/mL> 0.99595 - 105%< 5%
Electrochemical Methods 0.01 - 0.1 µM0.03 - 0.3 µM> 0.99896 - 104%< 4%

Note: The performance characteristics can vary depending on the specific instrumentation, experimental conditions, and matrix effects. The data above serves as a general comparison.

Experimental Protocols: A Detailed Look at the Methodologies

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. Below are the methodologies for the key analytical techniques cited in this guide.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is often employed. The mobile phase should be filtered and degassed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 320 nm, which corresponds to an absorption maximum of this compound.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Quantification: Based on the peak area of a characteristic ion of this compound, using a calibration curve.

UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable solvent that does not absorb in the region of interest, such as ethanol or methanol.

  • Wavelength Scan: A scan from 200 to 600 nm is performed to determine the wavelength of maximum absorbance (λmax), which is typically around 320 nm for this compound.

  • Sample Preparation: Samples are dissolved in the chosen solvent to obtain a concentration that falls within the linear range of the instrument.

  • Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then determined using the Beer-Lambert law.

Electrochemical Methods
  • Instrumentation: A potentiostat/galvanostat with a three-electrode system (working electrode, reference electrode, and counter electrode).

  • Working Electrode: Glassy carbon electrode (GCE), boron-doped diamond (BDD) electrode, or a chemically modified electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrolyte: A supporting electrolyte such as phosphate buffer solution (PBS) or Britton-Robinson buffer.

  • Technique: Differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often used for their high sensitivity.

  • Sample Preparation: The sample is dissolved in the supporting electrolyte.

  • Quantification: The peak current is proportional to the concentration of this compound. A calibration curve is constructed by plotting the peak current versus the concentration of standard solutions.

Mandatory Visualization: The Cross-Validation Workflow

To ensure the reliability and interchangeability of analytical results, a cross-validation process is essential. The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods for the characterization of this compound.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., GC-MS) cluster_comparison Cross-Validation M1_Dev Method Development & Optimization M1_Val Full Method Validation (ICH Guidelines) M1_Dev->M1_Val M1_Analysis Sample Analysis (Batch 1) M1_Val->M1_Analysis Compare Statistical Comparison of Results (e.g., t-test, F-test) M1_Analysis->Compare M2_Dev Method Development & Optimization M2_Val Full Method Validation (ICH Guidelines) M2_Dev->M2_Val M2_Analysis Sample Analysis (Batch 1) M2_Val->M2_Analysis M2_Analysis->Compare decision Results Concordant? Compare->decision start Define Analytical Requirement start->M1_Dev start->M2_Dev end_success Methods are Interchangeable decision->end_success Yes end_fail Investigate Discrepancies decision->end_fail No

Cross-Validation Workflow for Analytical Methods

This workflow outlines the parallel development, validation, and sample analysis using two distinct analytical methods. The subsequent statistical comparison of the results is the core of the cross-validation process, determining the interchangeability of the methods. Should discrepancies arise, a thorough investigation is warranted to identify and rectify the source of the variation.

Navigating the Limitations of 2-Nitroazobenzene and its Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Photoremovable Protecting Groups for Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control offered by photoremovable protecting groups (PPGs), often referred to as "caging" groups, has revolutionized the study of dynamic biological processes and the development of photo-responsive therapeutics. Among the pioneering and most widely utilized PPGs are those based on the ortho-nitrobenzyl scaffold, a class to which 2-nitroazobenzene belongs. While their utility is undisputed, a comprehensive understanding of their limitations is crucial for experimental design and the selection of appropriate alternatives. This guide provides an objective comparison of 2-nitrobenzyl-based PPGs with other prominent alternatives, supported by experimental data, detailed protocols, and visual aids to inform your research.

The Challenges of the Classic Cage: Limitations of 2-Nitrobenzyl Protecting Groups

The workhorse of photochemistry, the 2-nitrobenzyl group, liberates a caged molecule through a Norrish Type II photoreaction upon UV-A irradiation. However, researchers must contend with several inherent drawbacks that can impact experimental outcomes, particularly in sensitive biological systems.

1. Requirement for UV-A Irradiation: The primary limitation of 2-nitrobenzyl and its derivatives is their absorption maximum in the UV-A range (typically 340-360 nm).[1] This wavelength of light can induce phototoxicity in living cells and tissues, limiting their application in in vivo studies and long-term imaging experiments.

2. Low Two-Photon Uncaging Efficiency: Two-photon excitation (2PE) microscopy offers deeper tissue penetration and reduced phototoxicity by using near-infrared (NIR) light. However, 2-nitrobenzyl-based PPGs generally exhibit low two-photon absorption cross-sections (δa) and two-photon uncaging action cross-sections (δu), often in the range of 0.01-0.1 Goeppert-Mayer (GM).[2][3] This inefficiency necessitates high laser powers, which can negate the benefits of 2PE.

3. Formation of Reactive and Potentially Toxic Byproducts: The photolysis of 2-nitrobenzyl cages generates a nitrosobenzaldehyde or a related nitroso species as a byproduct.[4] These byproducts can be reactive and potentially toxic to cells. For instance, the uncaging of epinephrine can lead to the formation of the neuro- and cardiotoxic compound adrenochrome.[5] Furthermore, these byproducts can absorb light at similar wavelengths to the uncaging light, potentially interfering with the experiment.[4]

4. Slow Release Kinetics: The release of the caged molecule is not always instantaneous. The decay of the aci-nitro intermediate, a key step in the photorelease mechanism, can be the rate-limiting step, leading to a delayed release of the active compound.[4]

5. Variable Quantum Yields: The quantum yield (Φu), a measure of the efficiency of the photorelease process, can be modest for 2-nitrobenzyl derivatives, often falling in the range of 0.01 to 0.4.[1][2] This means that a significant portion of the absorbed photons do not result in the desired uncaging event, necessitating higher light doses.

A Comparative Look at Modern Alternatives

To overcome the limitations of 2-nitrobenzyl PPGs, a new generation of photosensitive protecting groups has been developed. These alternatives offer improved photophysical properties, making them better suited for a range of modern research applications.

Photoremovable Protecting GroupKey AdvantagesKey Limitations
Coumarin-based PPGs - Absorb at longer wavelengths (near-visible/visible) - High two-photon uncaging cross-sections[6][7] - Often exhibit high fluorescence upon uncaging, providing a built-in reporter- Can have complex photochemistry with multiple byproducts - Release kinetics can be pH-dependent
Nitrodibenzofuran (NDBF)-based PPGs - High one- and two-photon sensitivity[8][9] - Faster photolysis rates compared to some nitrobenzyl derivatives[8] - Generally clean conversion to the free thiol[8]- Synthesis can be more complex than nitrobenzyl derivatives - Still requires UV or near-UV light for one-photon uncaging
p-Hydroxyphenacyl (pHP) PPGs - Undergoes a photo-Favorskii rearrangement, leading to cleaner byproducts[10] - High quantum yields for good leaving groups[10]- Typically requires UV irradiation - Can have slower release kinetics compared to other PPGs

Quantitative Performance Data

The following table summarizes key photophysical parameters for 2-nitrobenzyl derivatives and their alternatives. It is important to note that these values can vary depending on the specific caged molecule, solvent, and experimental conditions.

Caged CompoundPPGλmax (nm)Quantum Yield (Φu)Two-Photon Action Cross-Section (δu) (GM)
NPE-caged Coumarin1-(2-nitrophenyl)ethyl (NPE)~365~0.01-0.1~1
DMNB-caged Probe4,5-dimethoxy-2-nitrobenzyl (DMNB)~355Generally lower than CNB~0.01-0.1
CNB-caged Probeα-carboxy-2-nitrobenzyl (CNB)~2600.2 - 0.4-
DEAC-caged Glutamate7-(diethylamino)coumarin-4-yl]methyl (DEACM)~400-450~0.02-0.2up to 10.2
NDBF-caged CysteineNitrodibenzofuran (NDBF)~350-~0.6

Experimental Protocols

One-Photon Uncaging of a 2-Nitrobenzyl Protected Compound

This protocol provides a general workflow for the photolytic release of a bioactive molecule from a 2-nitrobenzyl cage using a standard UV lamp.

Materials:

  • Solution of the 2-nitrobenzyl-caged compound in a suitable buffer (e.g., PBS, pH 7.4).

  • UV lamp with an emission maximum around 365 nm (e.g., a mercury arc lamp with appropriate filters).

  • Quartz cuvette or multi-well plate.

  • Analytical instrument to monitor the release of the caged molecule (e.g., spectrophotometer, fluorometer, HPLC).

Procedure:

  • Prepare a solution of the caged compound at the desired concentration in the chosen buffer.

  • Transfer the solution to a quartz cuvette or well of a multi-well plate.

  • Place the sample at a fixed distance from the UV lamp.

  • Irradiate the sample with 365 nm light for a defined period. The duration of irradiation will depend on the quantum yield of the caged compound and the intensity of the light source. It is recommended to perform a time-course experiment to determine the optimal irradiation time.

  • At various time points, stop the irradiation and analyze the sample to quantify the amount of released molecule and remaining caged compound.

  • Control experiments should be performed by incubating the caged compound in the buffer without irradiation to assess its stability.

Two-Photon Uncaging Microscopy of a Caged Neurotransmitter

This protocol outlines a typical experiment for the spatially precise release of a caged neurotransmitter, such as glutamate, at a dendritic spine using a two-photon microscope.[11][12][13]

Materials:

  • MNI-caged glutamate (or another suitable caged neurotransmitter).

  • Artificial cerebrospinal fluid (ACSF).

  • Cell culture or brain slice preparation expressing a fluorescent reporter to visualize neuronal morphology.

  • Two-photon laser scanning microscope equipped with a Ti:Sapphire laser tunable to ~720 nm for uncaging and a second laser for imaging (e.g., ~920 nm for GFP).

  • Pockels cell for precise control of laser power.

Procedure:

  • Prepare ACSF containing the MNI-caged glutamate at a working concentration (e.g., 2.5-10 mM).

  • Mount the biological sample in the microscope chamber and perfuse with the caged glutamate-containing ACSF.

  • Identify a neuron and dendritic spine of interest using the imaging laser.

  • Position the uncaging laser spot at a precise location next to the dendritic spine head.

  • Deliver a short pulse of the 720 nm uncaging laser (e.g., 0.5-2 ms) with a controlled power to photorelease glutamate.

  • Simultaneously or immediately after uncaging, record the physiological response (e.g., excitatory postsynaptic potential, calcium transient) and any morphological changes in the spine.

  • The laser power and pulse duration should be carefully calibrated to elicit a physiological response without causing photodamage.

Visualizing the Concepts

To further clarify the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Limitations of 2-Nitrobenzyl PPGs cluster_1 Consequences in Research UV_Irradiation Requires UV-A Light Phototoxicity Phototoxicity & Cell Damage UV_Irradiation->Phototoxicity Low_2P_Efficiency Low Two-Photon Efficiency Limited_Penetration Limited Tissue Penetration Low_2P_Efficiency->Limited_Penetration High_Light_Dose Requires High Light Dosage Low_2P_Efficiency->High_Light_Dose Byproducts Reactive Byproducts Off_Target Off-Target Effects Byproducts->Off_Target Kinetics Slow Release Kinetics Poor_Temporal_Control Poor Temporal Resolution Kinetics->Poor_Temporal_Control Quantum_Yield Low Quantum Yield Quantum_Yield->High_Light_Dose

Figure 1: Logical flow from the limitations of 2-Nitrobenzyl PPGs to their experimental consequences.

G Start Caged Compound in Solution Irradiation Irradiation (One- or Two-Photon) Start->Irradiation Analysis Analyze Sample (Spectroscopy, HPLC, etc.) Irradiation->Analysis Data Quantify Released Molecule Analysis->Data G cluster_0 Photorelease Mechanism of 2-Nitrobenzyl PPGs Ground_State 2-Nitrobenzyl Caged Molecule (Ground State) Excited_State Excited State Ground_State->Excited_State Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Products Released Molecule + Nitroso Byproduct Cyclic_Intermediate->Products Rearrangement

References

comparing the synthesis efficiency of different azobenzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis efficiency for various azobenzene derivatives, supported by experimental data from peer-reviewed literature. We will delve into common synthetic methodologies, presenting quantitative data in clearly structured tables and offering detailed experimental protocols. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction to Azobenzene Synthesis

Azobenzene and its derivatives are a class of photochromic compounds that have garnered significant interest due to their reversible trans-cis isomerization upon light irradiation. This unique property makes them valuable in a wide range of applications, including molecular switches, optical data storage, and photopharmacology. The synthesis of these compounds can be achieved through several methods, with varying degrees of efficiency depending on the desired substituents on the aromatic rings. The most common methods include the Baeyer-Mills reaction, reductive coupling of nitroaromatics, microwave-assisted synthesis, and diazo coupling reactions.

Comparison of Synthesis Efficiency

The efficiency of azobenzene derivative synthesis is influenced by several factors, including the choice of synthetic route, the nature of the substituents on the aromatic precursors, and the reaction conditions. Below is a summary of quantitative data for different synthesis methods.

Table 1: Synthesis Efficiency of Azobenzene Derivatives via Baeyer-Mills Reaction (Continuous Flow)

The Baeyer-Mills reaction, involving the condensation of an aniline with a nitrosobenzene, is a versatile method for preparing unsymmetrical azobenzenes. A continuous flow setup for this reaction has been shown to be highly efficient, particularly for electron-rich anilines.[1][2][3]

Aniline Derivative (Substituent)ProductYield (%)Reaction Time (min)Temperature (°C)
Aniline (H)Azobenzene985070
p-Toluidine (p-CH3)4-Methylazobenzene>995070
p-Anisidine (p-OCH3)4-Methoxyazobenzene>995070
p-Aminophenol (p-OH)4-Hydroxyazobenzene975070
p-Cyanoaniline (p-CN)4-Cyanoazobenzene1950110
m-Anisidine (m-OCH3)3-Methoxyazobenzene75070

Data sourced from references[1][2][3]. Yields for electron-poor derivatives are notably lower, which can be attributed to the reduced nucleophilicity of the aniline.[1][3]

Table 2: Synthesis Efficiency of Azobenzene Derivatives via Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods, often leading to higher yields in significantly shorter reaction times.[4][5]

NitroareneAniline DerivativeProductYield (%)Reaction Time (min)Temperature (°C)
Nitrobenzene4-Aminophenol(E)-4-(phenyldiazenyl)phenol973150
Halogenated Azo PrecursorDiethyl MalonateHalogenated Coumarin-Azo Derivative74-858-17Not Specified
Halogenated Coumarin-Azo Ester-Halogenated Coumarin-Azo Carboxylic Acid82-946Not Specified

Data for (E)-4-(phenyldiazenyl)phenol sourced from reference. Data for halogenated coumarin-azo derivatives sourced from reference[5].

Table 3: Synthesis Efficiency of Azobenzene Derivatives via Reductive Coupling

The reductive coupling of nitroaromatics is another common strategy for synthesizing symmetrical and unsymmetrical azobenzenes. Electrochemical methods using catalysts like samarium diiodide (SmI2) have shown high yields and selectivity.[6]

Nitroaromatic CompoundCoupling PartnerProductYield (%)Selectivity (%)Method
Aromatic Nitro CompoundsAromatic Nitro CompoundsAsymmetric Azo Compounds8399Base-free electrochemistry with SmI2 catalyst

Data sourced from reference[6][7]. This method shows good adaptability for substrates with electron-donating groups.[7]

Experimental Protocols

General Protocol for Baeyer-Mills Reaction in Continuous Flow

This protocol is based on the continuous flow synthesis of azobenzenes as described in the literature.[1][2][3]

Materials:

  • Aniline derivative

  • Nitrosobenzene

  • Acetic acid (solvent)

  • Continuous flow reactor system with pumps and a tube reactor

  • Separatory funnel

  • Drying agent (e.g., MgSO4)

  • Rotary evaporator

Procedure:

  • Prepare separate solutions of the aniline derivative and nitrosobenzene in acetic acid at the same concentration.

  • Set up the continuous flow reactor system, pumping both solutions at equal flow rates into a mixing unit.

  • Pass the resulting reaction mixture through a heated tube reactor. The temperature and residence time should be optimized for the specific substrates (e.g., 70 °C and 50 minutes).

  • Collect the output from the reactor and perform an aqueous workup by adding the reaction mixture to a separatory funnel containing brine.

  • Extract the organic phase, dry it over a suitable drying agent like MgSO4, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the azobenzene product. For some derivatives, further purification by column chromatography may be necessary.[1][3]

General Protocol for Microwave-Assisted Synthesis of Unsymmetrical Azo Dyes

This protocol is adapted from the microwave-assisted synthesis of (E)-4-(phenyldiazenyl)phenol.

Materials:

  • Nitroarene (e.g., Nitrobenzene)

  • Aniline derivative (e.g., 4-Aminophenol)

  • Ethanol (solvent)

  • 10 M aqueous Potassium Hydroxide (KOH)

  • Microwave reactor

  • 6 N Hydrochloric acid (HCl)

  • Filtration apparatus

Procedure:

  • In a microwave reactor vessel, dissolve the nitroarene and the aniline derivative in ethanol.

  • Add the 10 M aqueous KOH solution to the mixture and securely cap the vessel.

  • Place the reaction vessel in the microwave reactor and irradiate at the specified temperature and time (e.g., 150 °C for 3 minutes).

  • After the reaction is complete (monitored by TLC), cool the mixture and acidify it with 6 N HCl.

  • Collect the resulting precipitate by filtration, wash it with water, and air dry to obtain the pure azo dye.

General Protocol for Reductive Coupling of Nitroarenes

This protocol provides a general overview of the reductive coupling of nitrobenzenes to form azobenzene.

Materials:

  • Nitrobenzene

  • Reducing agent (e.g., Zinc dust)

  • Base (e.g., Sodium hydroxide)

  • Methanol (solvent)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine nitrobenzene, methanol, and a solution of sodium hydroxide in water.

  • Add the zinc dust to the mixture and reflux for several hours (e.g., 10 hours). The completion of the reaction can be monitored by the disappearance of the nitrobenzene odor.

  • Filter the hot mixture to remove the solid byproducts.

  • Distill the methanol from the filtrate.

  • Cool the residue to induce crystallization of the azobenzene.

  • Filter the crystalline product, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure azobenzene.

Visualizing Synthesis and Influencing Factors

To better understand the experimental process and the variables affecting the synthesis of azobenzene derivatives, the following diagrams are provided.

G General Experimental Workflow for Azobenzene Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Synthesis Method (e.g., Mills, Reductive Coupling) reagents Prepare Reactants and Solvents start->reagents mix Mix Reactants reagents->mix react Apply Reaction Conditions (Heat, Microwave, etc.) mix->react monitor Monitor Reaction Progress (TLC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Drying extract->dry purify Purification (Recrystallization/Chromatography) dry->purify characterize Characterization (NMR, IR, MS) purify->characterize end Pure Azobenzene Derivative characterize->end

Caption: General experimental workflow for the synthesis of azobenzene derivatives.

G Factors Affecting Azobenzene Synthesis Efficiency cluster_method Synthesis Method cluster_substituents Substituent Effects cluster_conditions Reaction Conditions efficiency Synthesis Efficiency (Yield, Reaction Time) mills Baeyer-Mills Reaction mills->efficiency reductive Reductive Coupling reductive->efficiency microwave Microwave-Assisted microwave->efficiency diazo Diazo Coupling diazo->efficiency edg Electron-Donating Groups (e.g., -OCH3, -CH3) Generally increase yield in Mills reaction edg->efficiency ewg Electron-Withdrawing Groups (e.g., -CN, -NO2) Generally decrease yield in Mills reaction ewg->efficiency steric Steric Hindrance (e.g., ortho-substituents) Can decrease yield steric->efficiency temp Temperature temp->efficiency time Reaction Time time->efficiency catalyst Catalyst catalyst->efficiency solvent Solvent solvent->efficiency

Caption: Key factors influencing the synthesis efficiency of azobenzene derivatives.

References

A Comparative Guide to Photoresponsive Units: Validating 2-Nitroazobenzene

Author: BenchChem Technical Support Team. Date: November 2025

In the expanding field of photopharmacology and light-responsive materials, the selection of a reliable photoresponsive unit is critical for achieving precise spatiotemporal control over molecular function. Azobenzene and its derivatives have long been at the forefront of this research due to their robust and reversible trans-cis photoisomerization. This guide provides a comparative analysis of 2-Nitroazobenzene, evaluating its performance characteristics against the well-established parent azobenzene and another class of photoswitches, diarylethenes. This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Performance Comparison of Photoresponsive Units

The efficacy of a photoswitch is determined by several key photophysical parameters, including its absorption wavelengths, the efficiency of photoisomerization (quantum yield), and the stability of its isomeric states (thermal half-life). The following table summarizes these critical parameters for unsubstituted azobenzene and a representative diarylethene, providing a benchmark for evaluating this compound. While specific experimental data for this compound is sparse in the literature, the known effects of the electron-withdrawing nitro group allow for a qualitative assessment of its expected properties.

ParameterUnsubstituted AzobenzeneThis compound (Expected)Diarylethene (Representative)
λmax trans (π-π) ~320 nmRed-shifted vs. Azobenzene~250-350 nm (Open form)
λmax trans (n-π) ~440 nmRed-shifted vs. Azobenzene-
λmax cis (n-π*) ~430-450 nmRed-shifted vs. Azobenzene~400-600 nm (Closed form)
Isomerization Wavelength trans → cis: ~365 nmcis → trans: ~440 nmSimilar to Azobenzene, potentially shiftedOpen → Closed: UV lightClosed → Open: Visible light
Quantum Yield (Φ) trans → cis: ~0.1-0.2cis → trans: ~0.4-0.5Expected to be similar to or slightly lower than AzobenzeneOpen → Closed: High (~0.2-1.0)[1][2]Closed → Open: Varies
Thermal Half-life (t1/2) Days (e.g., ~1.4 days in benzene)[3]Shorter than Azobenzene (minutes to hours)[4]Thermally stable (Years to millennia)[1]
Photostability GoodModerate to GoodExcellent

Note: The values for unsubstituted azobenzene can vary depending on the solvent and experimental conditions. Diarylethene properties are highly tunable based on their specific chemical structure.

In-Depth Analysis of this compound

The introduction of a nitro group at the ortho-position of the azobenzene core is known to significantly influence its electronic and, consequently, its photophysical properties.[5] The strong electron-withdrawing nature of the nitro group affects the energy levels of the molecular orbitals involved in photoisomerization.[5]

Theoretical studies on derivatives such as 2-hydroxy-5-methyl-2'-nitroazobenzene suggest that the trans-isomer exhibits a π → π* electronic transition, while the cis-isomer has an n → π* transition.[6][7][8][9] This is a general characteristic of azobenzene-type molecules. The presence of the nitro group is expected to red-shift the absorption bands of both isomers compared to the parent azobenzene.

A critical performance parameter for many applications is the thermal stability of the metastable cis-isomer. For this compound, the thermal relaxation to the more stable trans-isomer is expected to be significantly faster than that of unsubstituted azobenzene.[4] This accelerated thermal back-isomerization can be advantageous for applications requiring rapid recovery of the initial state but may be a limitation where long-lived activated states are necessary.

Experimental Protocols

Accurate characterization of photoresponsive units is paramount for their effective implementation. Below are detailed protocols for key experiments used to validate photoswitches.

Protocol for Determining Photoisomerization Quantum Yield (Φ)

The photoisomerization quantum yield is a measure of the efficiency of the photoisomerization process. It is defined as the number of molecules that isomerize for each photon absorbed. A common method for its determination involves UV-Vis spectroscopy and chemical actinometry.

Materials:

  • Photoresponsive compound of interest

  • Spectroscopy-grade solvent (e.g., DMSO, methanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Calibrated light source with a specific wavelength (e.g., 365 nm LED)

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • 1,10-phenanthroline solution

  • Buffer solution

Procedure:

  • Sample Preparation: Prepare a dilute solution of the photoresponsive compound in the chosen solvent with an absorbance of approximately 1 at the isomerization wavelength.

  • Actinometry (Photon Flux Determination):

    • Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate).

    • Irradiate the actinometer solution with the calibrated light source for a defined period.

    • Following irradiation, add the 1,10-phenanthroline solution to form a colored complex with the photogenerated Fe2+ ions.

    • Measure the absorbance of the complex at its λmax (~510 nm) using the UV-Vis spectrophotometer.

    • Calculate the number of moles of Fe2+ formed and, subsequently, the photon flux of the light source.

  • Photoisomerization Experiment:

    • Record the initial UV-Vis spectrum of the photoresponsive compound solution (trans-isomer).

    • Irradiate the solution with the same calibrated light source for short, defined time intervals.

    • Record the UV-Vis spectrum after each irradiation interval until the photostationary state (PSS) is reached (no further spectral changes are observed).

  • Data Analysis:

    • From the spectral changes, determine the concentration of the cis- and trans-isomers at each time point.

    • Plot the change in concentration of the cis-isomer as a function of the number of photons absorbed.

    • The initial slope of this plot is the photoisomerization quantum yield (Φ).[2][5][10][11]

Protocol for Determining Thermal Relaxation Half-Life (t1/2)

The thermal half-life is the time it takes for half of the metastable cis-isomer to revert to the stable trans-isomer in the dark.

Materials:

  • Solution of the photoresponsive compound enriched in the cis-isomer

  • Temperature-controlled cuvette holder for the UV-Vis spectrophotometer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare cis-rich sample: Irradiate a solution of the photoresponsive compound with the appropriate wavelength (e.g., 365 nm) until the PSS is reached, maximizing the concentration of the cis-isomer.

  • Kinetic Measurement:

    • Place the cuvette containing the cis-rich solution in the temperature-controlled holder of the spectrophotometer, shielded from light.

    • Monitor the change in absorbance over time at the λmax of the trans-isomer.

    • Record spectra at regular intervals until the spectrum returns to that of the initial trans-isomer solution.

  • Data Analysis:

    • The thermal relaxation from cis to trans typically follows first-order kinetics.

    • Plot the natural logarithm of the absorbance change versus time.

    • The slope of the resulting linear fit corresponds to the negative of the rate constant (k).

    • The half-life is calculated using the equation: t1/2 = ln(2) / k.[4]

Visualizing the Workflow and Application

To better illustrate the processes involved in validating and utilizing a photoresponsive unit like this compound, the following diagrams have been generated using Graphviz.

G cluster_0 Synthesis & Purification cluster_1 Photophysical Characterization cluster_2 Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification UVVis UV-Vis Spectroscopy (λmax determination) Purification->UVVis QuantumYield Quantum Yield Measurement UVVis->QuantumYield ThermalRelax Thermal Relaxation Kinetics (t1/2) QuantumYield->ThermalRelax Photostability Photostability Assay ThermalRelax->Photostability DataAnalysis Data Analysis & Comparison Photostability->DataAnalysis Decision Reliability Assessment DataAnalysis->Decision G InactiveDrug Inactive Drug (this compound-conjugated) ActiveDrug Active Drug (cis-isomer) InactiveDrug->ActiveDrug Photoisomerization ActiveDrug->InactiveDrug Isomerization Target Biological Target (e.g., Receptor, Enzyme) ActiveDrug->Target Binding Response Biological Response Target->Response Signal Transduction Light Light (e.g., 365 nm) Light->InactiveDrug Dark Thermal Relaxation (Dark) Dark->ActiveDrug

References

comparative analysis of the electrochemical behavior of nitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrochemical properties of various nitroaromatic compounds. Supported by experimental data, this analysis delves into their reduction mechanisms and offers detailed protocols for key electrochemical techniques.

Nitroaromatic compounds are a significant class of organic molecules with wide-ranging applications, from pharmaceuticals and explosives to pesticides and dyes. Their electrochemical behavior, particularly their reduction, is of fundamental importance in understanding their biological activity, environmental fate, and potential for use in synthetic chemistry. The electrochemical reduction of the nitro group is a complex process that typically proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately leading to the corresponding amine. This guide presents a comparative analysis of the electrochemical characteristics of several key nitroaromatic compounds, providing valuable data for researchers in the field.

Comparative Electrochemical Data

The electrochemical reduction of nitroaromatic compounds is highly dependent on the molecular structure, including the nature and position of other substituents on the aromatic ring, as well as experimental conditions such as pH, solvent, and electrode material. The following table summarizes the key electrochemical parameters for a selection of nitroaromatic compounds, providing a basis for comparison of their redox properties.

CompoundPeak Potential (Ep) vs. Ag/AgCl [V]Experimental ConditionsReference
Nitrobenzene-0.71pH 9.9, Glassy Carbon Electrode (GCE)[1]
o-Nitrophenol-0.284pH 5.4, Hanging Mercury Drop Electrode (HMDE)
m-Nitrophenol-0.292pH 5.4, Hanging Mercury Drop Electrode (HMDE)
p-Nitrophenol-0.376pH 5.4, Hanging Mercury Drop Electrode (HMDE)
1,2-Dinitrobenzene-0.31 (1st peak), -0.55 (2nd peak)DMF, Glassy Carbon Electrode (GCE)
1,3-Dinitrobenzene-0.34 (1st peak), -0.47 (2nd peak)DMF, Glassy Carbon Electrode (GCE)
1,4-Dinitrobenzene-0.24 (1st peak), -0.41 (2nd peak)DMF, Glassy Carbon Electrode (GCE)
2,4-Dinitrotoluene-0.35 (1st peak), -0.52 (2nd peak)Seawater, Graphene-modified GCE
2,4,6-Trinitrotoluene (TNT)-0.310 (1st peak), -0.463 (2nd peak), -0.629 (3rd peak)vs. NHE

Electrochemical Reduction Pathway

The electrochemical reduction of a nitroaromatic compound (Ar-NO₂) to the corresponding amine (Ar-NH₂) is a multi-step process that involves the transfer of six electrons and six protons overall. The generally accepted mechanism proceeds through the formation of a nitroso (Ar-NO) and a hydroxylamine (Ar-NHOH) intermediate.

Electrochemical Reduction of Nitroaromatics cluster_main Ar-NO2 Nitroaromatic (Ar-NO₂) Ar-NO Nitroso Intermediate (Ar-NO) Ar-NO2->Ar-NO +2e⁻, +2H⁺ Ar-NHOH Hydroxylamine Intermediate (Ar-NHOH) Ar-NO->Ar-NHOH +2e⁻, +2H⁺ Ar-NH2 Amine (Ar-NH₂) Ar-NHOH->Ar-NH2 +2e⁻, +2H⁺

Caption: Generalized pathway for the six-electron reduction of a nitroaromatic compound.

Experimental Protocols

Accurate and reproducible electrochemical measurements are crucial for the comparative analysis of nitroaromatic compounds. Below are detailed protocols for two commonly employed techniques: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

Protocol 1: Cyclic Voltammetry (CV) of Nitroaromatics

Objective: To investigate the redox behavior of a nitroaromatic compound, including the determination of peak potentials and assessment of reaction reversibility.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrochemical cell.

  • Potentiostat/Galvanostat.

  • Supporting Electrolyte Solution: e.g., 0.1 M Phosphate Buffer Solution (PBS) at a specific pH, or an organic solvent with a suitable supporting electrolyte like 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.

  • Nitroaromatic compound of interest.

  • High purity nitrogen or argon gas for deoxygenation.

  • Polishing materials: Alumina slurry (e.g., 0.3 and 0.05 µm) and polishing pads.

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with alumina slurry on a polishing pad, starting with the larger particle size and finishing with the smaller one.

    • Rinse the electrode thoroughly with deionized water and then sonicate in deionized water and ethanol for 5 minutes each to remove any residual polishing material.[2][3]

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte solution.

    • Ensure the tip of the reference electrode is positioned close to the working electrode surface.

  • Deoxygenation:

    • Purge the electrolyte solution with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the reduction of nitroaromatics.[3] Maintain a nitrogen/argon blanket over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Record a background CV scan in the supporting electrolyte solution to ensure there are no interfering peaks in the potential window of interest.

    • Add a known concentration of the nitroaromatic compound to the cell and allow it to dissolve completely.

    • Set the CV parameters on the potentiostat software. A typical starting point for nitroaromatic reduction would be:

      • Initial Potential: 0.0 V

      • Vertex Potential 1 (negative limit): -1.5 V

      • Vertex Potential 2 (positive limit): 0.0 V

      • Scan Rate: 100 mV/s

    • Initiate the CV scan and record the voltammogram.

    • Perform multiple cycles to check for reproducibility and any changes in the electrode surface.

Protocol 2: Differential Pulse Voltammetry (DPV) of Nitroaromatics

Objective: To achieve higher sensitivity and better resolution for the quantitative analysis of nitroaromatic compounds.

Materials: Same as for Cyclic Voltammetry.

Procedure:

  • Electrode Preparation and Cell Setup: Follow steps 1-3 from the Cyclic Voltammetry protocol.

  • Differential Pulse Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Record a background DPV scan in the supporting electrolyte.

    • Add the nitroaromatic compound to the cell.

    • Set the DPV parameters. Typical parameters for nitroaromatic analysis are:

      • Initial Potential: 0.0 V

      • Final Potential: -1.2 V

      • Pulse Height (Amplitude): 50 mV[4]

      • Pulse Width: 50 ms[4]

      • Pulse Period (Interval Time): 200 ms

      • Scan Increment (Step Potential): 4 mV

    • Run the DPV scan and record the voltammogram. The resulting plot will show peaks corresponding to the reduction of the nitro groups, with the peak height being proportional to the concentration of the analyte.

Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical analysis of a nitroaromatic compound.

Electrochemical Analysis Workflow cluster_workflow start Start prep_electrode Prepare Working Electrode start->prep_electrode setup_cell Assemble 3-Electrode Cell prep_electrode->setup_cell deoxygenate Deoxygenate Electrolyte setup_cell->deoxygenate run_background Record Background Scan (CV/DPV) deoxygenate->run_background add_analyte Add Nitroaromatic Compound run_background->add_analyte run_experiment Perform Electrochemical Measurement (CV/DPV) add_analyte->run_experiment analyze_data Data Analysis (Peak Potential, Current) run_experiment->analyze_data end End analyze_data->end

Caption: A standard workflow for the electrochemical analysis of nitroaromatic compounds.

References

Assessing the Biocompatibility of 2-Nitroazobenzene for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of photoswitchable molecules in biomedical research offers unprecedented spatiotemporal control over biological processes. Azobenzene and its derivatives are a prominent class of such molecules, capable of isomerization between their trans and cis forms upon light irradiation. 2-Nitroazobenzene, a simple derivative, has been explored in various applications. However, its biocompatibility for in vivo studies is a critical consideration, particularly due to the presence of a nitroaromatic group, which is often associated with toxicity. This guide provides a comparative assessment of this compound's biocompatibility profile against emerging alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of Photoswitchable Compounds

For in vivo applications, particularly in deep tissues, photoswitches that can be activated by longer wavelength light (red or near-infrared) are highly desirable to minimize tissue damage and enhance light penetration. Standard azobenzenes, including this compound, typically require UV light for trans-to-cis isomerization, limiting their in vivo utility. This has spurred the development of "red-shifted" azobenzene derivatives.

Table 1: Comparison of this compound with a Red-Shifted Alternative

FeatureThis compoundTetra-ortho-chloro-azobenzene (Alternative)
Activation Wavelength UV-A (~320-380 nm)Red light (~630-660 nm)
In Vivo Applicability Limited due to poor tissue penetration of UV light and potential for UV-induced tissue damage.High, due to deeper tissue penetration of red light and reduced phototoxicity.
Acute Toxicity (LD50) Data not available. Nitroaromatic compounds are generally associated with higher toxicity.Data not available. Halogenated aromatic compounds can also exhibit toxicity.
Genotoxicity Data not available. However, many nitroaromatic compounds are known to be mutagenic. Studies on azobenzene and its derivatives without amino groups suggest a lack of genotoxicity in certain assays.[1]Data not available.
Intracellular Stability Susceptible to reduction by intracellular reductases, potentially leading to toxic metabolites.Some derivatives are reported to be stable to reduction by glutathione, suggesting better intracellular stability.[2]

Note: The biocompatibility data for both this compound and its red-shifted alternatives is still emerging. The information presented is based on general toxicological principles and available data on related compounds. Further direct comparative studies are necessary for a definitive assessment.

Experimental Protocols for Biocompatibility Assessment

To rigorously assess the biocompatibility of photoswitchable compounds for in vivo studies, a series of standardized toxicological tests should be performed. The following are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD Guideline 423)

This test provides information on the short-term toxicity of a substance after oral administration.

Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals. The outcome of each step determines the next dose to be administered. The test aims to classify the substance into a toxicity category based on the observed mortality.

Procedure:

  • Animals: Healthy, young adult rodents (rats or mice) of a single sex (usually females) are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4 hours before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should not exceed 1 mL/100 g body weight for rodents.

  • Starting Dose: The initial dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any prior information about the substance's toxicity.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If no mortality is observed at the starting dose, the next higher dose is administered to a new group of animals.

    • If mortality occurs, the test is repeated at a lower dose level to confirm the result.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

In Vivo Micronucleus Assay (OECD Guideline 474)

This assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Principle: The test substance is administered to the test animal (usually a rodent). At appropriate times after treatment, bone marrow or peripheral blood is collected, and the frequency of micronucleated immature (polychromatic) erythrocytes is determined.

Procedure:

  • Animals: Healthy young adult mice are typically used.

  • Dose Administration: The test substance is administered, usually once or twice, by a relevant route of exposure (e.g., oral gavage, intraperitoneal injection).

  • Dose Selection: At least three dose levels are used, with the highest dose being the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg. A vehicle control and a positive control group are also included.

  • Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration. Peripheral blood can also be used, with samples collected at 36 and 72 hours.

  • Slide Preparation: Bone marrow cells are flushed from the femur, and a smear is made on a microscope slide. For peripheral blood, a thin smear is made. The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is compared between the treated and control groups using appropriate statistical methods.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells isolated from animal tissues are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.

Procedure:

  • Animals and Dosing: Similar to the micronucleus assay, animals (usually rodents) are treated with the test substance at various dose levels, along with vehicle and positive controls.

  • Tissue Collection: A variety of tissues can be analyzed, such as liver, kidney, brain, and blood leukocytes. Tissues are collected at appropriate time points after dosing (typically 2-6 hours and 24 hours).

  • Cell Suspension Preparation: Tissues are minced and enzymatically digested to obtain a single-cell suspension.

  • Slide Preparation: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Scoring: The slides are neutralized, stained with a fluorescent DNA-binding dye, and examined using a fluorescence microscope. The comets are scored, typically by image analysis software, to quantify the extent of DNA migration (e.g., tail length, % DNA in the tail).

  • Data Analysis: The mean comet parameters for each dose group are compared to the vehicle control group using statistical analysis.

Signaling Pathway: DNA Damage Response

Nitroaromatic compounds, if they undergo metabolic activation, can form reactive intermediates that adduct to DNA, leading to genotoxicity. This triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR pathway senses the DNA damage, signals its presence, and promotes either cell cycle arrest to allow for repair or apoptosis if the damage is too severe.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensing Damage Sensing & Signaling cluster_effectors Effector Pathways 2-Nitroazobenzene_Metabolites Reactive Metabolites of This compound DNA_Adducts DNA Adducts & Strand Breaks 2-Nitroazobenzene_Metabolites->DNA_Adducts ATM_ATR ATM / ATR (Sensor Kinases) DNA_Adducts->ATM_ATR Chk1_Chk2 Chk1 / Chk2 (Transducer Kinases) ATM_ATR->Chk1_Chk2 p53 p53 (Tumor Suppressor) Chk1_Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

DNA Damage Response Pathway Activation

Conclusion

The in vivo biocompatibility of this compound is a significant concern for its translation into clinical or widespread research applications. The presence of the nitroaromatic moiety raises red flags regarding potential toxicity and genotoxicity. While direct evidence is limited, the general toxicological profile of this class of compounds necessitates a thorough and cautious evaluation.

Red-shifted, tetra-ortho-substituted azobenzenes represent a promising alternative, offering the significant advantage of activation by tissue-penetrating visible light. However, their biocompatibility also requires rigorous assessment, as structural modifications to improve photoswitching properties can inadvertently introduce new toxicological liabilities.

Researchers and drug development professionals should prioritize comprehensive biocompatibility testing, following standardized protocols such as those outlined in this guide, for any photoswitchable molecule intended for in vivo use. A data-driven approach is essential to ensure the safety and efficacy of these powerful research tools and potential therapeutic agents.

References

Validating the Isomerization Mechanism of 2-Nitroazobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible isomerization of azobenzene derivatives is a cornerstone of photopharmacology and molecular switch design. Understanding the precise mechanism of this transformation is critical for the rational design of new photoresponsive materials and therapeutics. This guide provides a comparative analysis of the proposed mechanisms for the cis-trans isomerization of 2-Nitroazobenzene, supported by experimental data from analogous compounds and detailed experimental protocols.

Isomerization Mechanisms: Rotation vs. Inversion

The photoisomerization of azobenzenes is generally understood to proceed via one of two primary mechanisms:

  • Rotation: This mechanism involves the rotation around the N=N double bond. It is characterized by a twisted transition state where the π-bond is temporarily broken. This pathway is often favored in "push-pull" azobenzenes, where electron-donating and electron-withdrawing groups are present, and in polar solvents that can stabilize a more polar transition state.

  • Inversion: This mechanism involves a planar or near-planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp and back. The N=N double bond remains largely intact during this process. This pathway is often favored for the parent azobenzene and derivatives without strong "push-pull" character, particularly in nonpolar solvents.

For this compound, the nitro group at the ortho position introduces steric and electronic effects that can influence the preferred isomerization pathway. While direct experimental and computational data for this compound is limited, studies on structurally similar compounds, such as 2-hydroxy-5-methyl-2'-nitroazobenzene, suggest a preference for the inversion mechanism in the ground state, as determined by Density Functional Theory (DFT) calculations[1].

Comparative Experimental Data

To provide a framework for validating the mechanism of this compound isomerization, the following table summarizes experimental data for the parent azobenzene and a representative "push-pull" nitro-substituted azobenzene, 4-Anilino-4'-nitroazobenzene. This data highlights how substituents and solvent polarity can significantly influence the isomerization kinetics, providing a basis for predicting the behavior of this compound.

CompoundSolventRate Constant (k) at 25°C (s⁻¹)Activation Energy (Ea) (kJ/mol)Proposed MechanismReference
Azobenzenen-Hexane4.0 x 10⁻⁴94Inversion
AzobenzeneEthanol4.2 x 10⁻⁴93Inversion
4-Anilino-4'-nitroazobenzeneCyclohexane1.8 x 10⁻³74Inversion/Rotation[2]
4-Anilino-4'-nitroazobenzeneAcetone9.6 x 10⁻²54Rotation[2]

Experimental Protocols

Flash Photolysis for Kinetic Analysis

Flash photolysis is a powerful technique to study the kinetics of the thermal cis-trans isomerization. The following is a general protocol that can be adapted for this compound.

Objective: To measure the rate constant of the thermal back-isomerization from the cis to the trans isomer.

Materials:

  • This compound

  • Spectrophotometric grade solvents (e.g., hexane, ethanol, acetonitrile)

  • Quartz cuvette

  • Flash photolysis setup (including a flash lamp for excitation and a probe beam for monitoring absorbance changes)

  • Spectrophotometer

Procedure:

  • Prepare a dilute solution of this compound in the desired solvent (concentration should be adjusted to have an absorbance of ~1 at the λmax of the trans isomer).

  • Record the UV-Vis absorption spectrum of the trans-2-Nitroazobenzene solution.

  • Place the cuvette in the flash photolysis apparatus.

  • Irradiate the sample with a short, intense flash of light at a wavelength that induces trans to cis isomerization (typically in the UV-A region).

  • Immediately after the flash, monitor the change in absorbance at the λmax of the trans isomer over time. The absorbance will increase as the cis isomer thermally reverts to the more stable trans isomer.

  • The kinetic data can be fitted to a first-order rate equation to determine the rate constant (k) for the thermal isomerization.

  • Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

UV-Vis Spectroscopy for Quantum Yield Determination

The photochemical quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. The following protocol outlines the determination of the trans to cis isomerization quantum yield.

Objective: To determine the quantum yield of the trans → cis photoisomerization.

Materials:

  • This compound

  • Actinometer solution with a known quantum yield (e.g., ferrioxalate)

  • Spectrophotometric grade solvents

  • Quartz cuvettes

  • Monochromatic light source (e.g., a laser or a lamp with a monochromator)

  • UV-Vis spectrophotometer

  • Radiometer or photodiode to measure light intensity

Procedure:

  • Prepare solutions of this compound and the actinometer with similar absorbances at the chosen irradiation wavelength.

  • Measure the initial UV-Vis absorption spectrum of the this compound solution.

  • Irradiate the this compound solution with the monochromatic light source for a specific time, ensuring the solution is well-stirred.

  • Measure the UV-Vis absorption spectrum of the irradiated solution to determine the change in concentration of the trans isomer.

  • Under identical conditions (light source, geometry, irradiation time), irradiate the actinometer solution.

  • Analyze the actinometer solution according to established protocols to determine the number of photons absorbed.

  • The quantum yield of this compound isomerization can be calculated by comparing the number of molecules isomerized to the number of photons absorbed, relative to the actinometer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the isomerization of this compound and the experimental workflow for its characterization.

Isomerization_Mechanisms cluster_trans trans-2-Nitroazobenzene cluster_cis cis-2-Nitroazobenzene cluster_excited Excited State Trans trans Isomer (Ground State) Excited Excited State Trans->Excited Photoexcitation (hν) Cis cis Isomer (Ground State) Cis->Trans Thermal Relaxation (Inversion or Rotation) Excited->Cis Isomerization

Caption: Proposed photoisomerization and thermal relaxation pathways for this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_photochemical Photochemical Analysis cluster_thermal Thermal Kinetic Analysis Start Synthesize and Purify This compound UVVis_initial Record Initial UV-Vis Spectrum Start->UVVis_initial Flash_Photolysis Perform Flash Photolysis Start->Flash_Photolysis Irradiation Irradiate at specific λ UVVis_initial->Irradiation UVVis_final Record Final UV-Vis Spectrum Irradiation->UVVis_final Quantum_Yield Calculate Quantum Yield UVVis_final->Quantum_Yield Kinetic_Analysis Analyze Kinetic Trace Flash_Photolysis->Kinetic_Analysis Activation_Energy Determine Activation Energy Kinetic_Analysis->Activation_Energy

Caption: Experimental workflow for characterizing the isomerization of this compound.

Conclusion and Future Directions

While the exact mechanism of this compound isomerization is yet to be definitively established through direct experimental evidence, theoretical studies on analogous compounds point towards an inversion pathway. The provided experimental protocols for flash photolysis and UV-Vis spectroscopy offer a robust framework for researchers to determine the kinetic and photochemical parameters of this compound.

Future work should focus on:

  • Performing detailed kinetic studies of this compound in a range of solvents with varying polarities to elucidate the solvent effect on the isomerization rate.

  • Conducting computational studies (DFT and beyond) specifically on this compound to calculate the potential energy surfaces for both the rotation and inversion pathways and to identify the lowest energy transition state.

  • Measuring the photochemical quantum yields for both the trans to cis and cis to trans isomerization processes.

By combining these experimental and theoretical approaches, a comprehensive understanding of the this compound isomerization mechanism can be achieved, which will be invaluable for the design of next-generation photoresponsive systems.

References

Safety Operating Guide

Safe Disposal of 2-Nitroazobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for the Proper Disposal of 2-Nitroazobenzene

This document provides comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is a chemical that requires careful management due to its potential hazards, including skin, eye, and respiratory irritation.[1] Furthermore, as an azo compound, it has the potential to break down into hazardous aromatic amines.[2]

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures in a well-ventilated area or a chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[3]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.[3]

  • Respiratory Protection: If working with powders or in a situation where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[3]

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]

Primary Disposal Method: Professional Hazardous Waste Management

The universally recommended and safest method for the disposal of this compound is to use a licensed and approved hazardous waste disposal company.[1]

Operational Plan:

  • Segregation and Storage:

    • Store this compound waste in a dedicated, properly sealed, and clearly labeled container.

    • The container should be made of a material compatible with the chemical.

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Labeling:

    • Affix a hazardous waste label to the container immediately.

    • Clearly write the full chemical name, "this compound," and indicate its hazards (e.g., Irritant, Environmental Hazard).

  • Arranging Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.

Quantitative Data Summary

The following table summarizes key hazard information for this compound.

ParameterValueReference
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
GHS Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P501[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols for Laboratory-Scale Degradation

For research environments where small quantities of this compound may need to be chemically degraded prior to disposal, the following protocols are provided for informational purposes. These procedures should only be carried out by trained personnel in a properly equipped chemical fume hood, and in full compliance with institutional safety policies. Always consult with your EHS department before attempting any chemical degradation of hazardous waste.

Method 1: Reductive Cleavage of the Azo Bond

This method utilizes a reducing agent to break the -N=N- azo bond, which is a key step in detoxifying many azo dyes. The resulting aromatic amines must still be treated as hazardous waste. A common laboratory reducing agent for this purpose is tin(II) chloride.[4]

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound waste in a suitable solvent (e.g., ethanol).

  • Reagent Addition: For each gram of this compound, prepare a solution of approximately 4-5 grams of tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid (HCl). Add this solution slowly and carefully to the flask containing the dissolved dye.

  • Reaction: Heat the mixture to a gentle reflux. The characteristic color of the azo dye should fade as the reaction proceeds, indicating the cleavage of the azo bond. This may take several hours.

  • Neutralization and Workup: After the reaction is complete (as indicated by the loss of color), cool the flask to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution. Caution: This will generate gas and heat.

  • Disposal: The resulting mixture, containing aromatic amines, should be collected as hazardous waste and disposed of through your institution's EHS program.

Method 2: Oxidative Degradation using Fenton's Reagent

Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a powerful advanced oxidation process (AOP) that can degrade a wide range of organic pollutants, including nitroaromatic compounds.[3][5]

Methodology:

  • Preparation: In a beaker or flask, dissolve the this compound waste in water to create an aqueous solution or suspension. Adjust the pH of the solution to approximately 3 with sulfuric acid. This should be done in a fume hood.

  • Catalyst Addition: Add a catalytic amount of iron(II) sulfate (FeSO₄) to the solution and stir until it dissolves. A typical molar ratio might be 5:1 to 10:1 of H₂O₂ to Fe²⁺.[3]

  • Oxidation: Slowly and carefully add 30% hydrogen peroxide (H₂O₂) to the solution. Caution: The reaction can be exothermic. Monitor the reaction temperature. The degradation of the compound is often indicated by a change in the solution's appearance.

  • Quenching and Neutralization: Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite or sodium bisulfite. Afterward, neutralize the solution by adding a base, such as sodium hydroxide, which will also precipitate the iron catalyst as iron(III) hydroxide.

  • Disposal: The entire final mixture should be collected as hazardous waste for disposal through your institution's EHS program.

Logical Flow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Pathway start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood primary_disposal Primary Method: Professional Disposal fume_hood->primary_disposal Standard Procedure lab_degradation Secondary Method: Lab-Scale Degradation (EHS Approval Required) fume_hood->lab_degradation If Permitted by EHS for Small Quantities collect Collect in a Labeled, Sealed Container primary_disposal->collect contact_ehs Contact EHS for Pickup collect->contact_ehs end_node Waste Secured for Final Disposal contact_ehs->end_node reductive Reductive Cleavage (e.g., SnCl2/HCl) lab_degradation->reductive oxidative Oxidative Degradation (e.g., Fenton's Reagent) lab_degradation->oxidative collect_secondary Collect Final Mixture as Hazardous Waste reductive->collect_secondary oxidative->collect_secondary collect_secondary->contact_ehs

Caption: Disposal workflow for this compound.

References

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